Product packaging for Methylcobalamin(Cat. No.:CAS No. 13422-55-4)

Methylcobalamin

Numéro de catalogue: B1676134
Numéro CAS: 13422-55-4
Poids moléculaire: 1344.4 g/mol
Clé InChI: ZFLASALABLFSNM-AZCDKEHOSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methylcobalamin is a cobalamin and an endogenous, active form of Vitamin B12, characterized by a methyl group attached to the cobalt ion of the corrin ring . This compound serves as a critical coenzyme for methionine synthase, facilitating the methylation of homocysteine to methionine, a process essential for nucleotide synthesis and epigenetic regulation . In research, this compound is extensively investigated for its role in nervous system health and function. Studies highlight its ability to promote nucleic acid and protein synthesis in neurons, support the regeneration of injured axons, and facilitate myelination by stimulating lecithin synthesis . Its research value is particularly prominent in models of peripheral neuropathy, where it has been shown to improve nerve conduction velocity and exhibit neuroprotective properties . The molecular mechanisms underlying its effects are an active area of research and include the modulation of neuroinflammation by regulating inflammatory cytokines like TNF-α and IL-6, and the reduction of pain behaviors by influencing ion channel activity (e.g., TRPV1, VGSC) in dorsal root ganglion neurons . As a key physiological cofactor, this compound is an essential reagent for in vitro and in vivo studies across neuroscience, cell metabolism, enzymology, and biochemical pathway analysis. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H91CoN13O14P B1676134 Methylcobalamin CAS No. 13422-55-4

Propriétés

Key on ui mechanism of action

CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES.
Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis.

Numéro CAS

13422-55-4

Formule moléculaire

C63H91CoN13O14P

Poids moléculaire

1344.4 g/mol

Nom IUPAC

carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate

InChI

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1

Clé InChI

ZFLASALABLFSNM-AZCDKEHOSA-L

SMILES isomérique

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C([C@]7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]

SMILES canonique

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]

Apparence

Solid powder

Point d'ébullition

> 300 °C

Color/Form

Dark red crystals or an amorphous or crystalline red powder
Dark-red crystals or red powde

melting_point

> 300

Description physique

Dark red odorless solid;  Hygroscopic;  [Merck Index] Dark red powder;  [Sigma-Aldrich MSDS]

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in alcohol;  insoluble in acetone, chloroform, ether.
In water, 1,25X10+4 mg/l @ 25 °C

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CH3-B12
mecobalamin
mecobalamin monohydrate
mecobalamin, (13beta)-isomer
mecobalamin, 3H-labeled
mecobalamin, 57Co-labeled
mecobalamin, Co-methyl-13C-labeled
mecobalamin, Co-methyl-14C-labeled
methylcobalamin
methylcobalamine
methylvitamin B12

Origine du produit

United States

Foundational & Exploratory

The Neuroprotective Mechanisms of Methylcobalamin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcobalamin, the active form of vitamin B12, plays a crucial role in the normal functioning of the nervous system. Emerging evidence has highlighted its significant neuroprotective and regenerative capabilities, making it a molecule of interest for the development of therapies targeting a range of neurological disorders. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the neuroprotective effects of this compound. It delves into its role in modulating key signaling pathways, promoting myelination, influencing the S-adenosylmethionine (SAMe) cycle, reducing homocysteine-induced neurotoxicity, and exerting antioxidant effects. This document summarizes quantitative data from preclinical and clinical studies, offers detailed experimental protocols for key assays, and presents visual representations of the core signaling pathways and experimental workflows.

Introduction

Peripheral and central nervous system injuries and diseases pose a significant global health burden. The intricate and often limited capacity of the nervous system for self-repair necessitates the exploration of therapeutic agents that can promote neuronal survival and regeneration. This compound, a naturally occurring and neurologically active form of vitamin B12, has demonstrated considerable promise in this regard. It is essential for cell growth, replication, and the maintenance of the myelin sheath that insulates nerve fibers.[1] This guide aims to provide a comprehensive technical overview of the mechanisms of action through which this compound exerts its neuroprotective effects, with a focus on the data and methodologies relevant to researchers and drug development professionals.

Core Mechanisms of Neuroprotection

This compound's neuroprotective effects are multifaceted, involving a complex interplay of biochemical pathways and cellular processes. The core mechanisms can be categorized as follows:

  • Modulation of Signaling Pathways: this compound has been shown to activate pro-survival and pro-regenerative signaling cascades, most notably the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2]

  • Promotion of Myelination: It plays a vital role in the synthesis and maintenance of the myelin sheath, a critical component for proper nerve conduction.[1]

  • Role in the S-adenosylmethionine (SAMe) Cycle and Homocysteine Metabolism: As a cofactor for methionine synthase, this compound is integral to the remethylation of homocysteine to methionine, a precursor for the universal methyl donor SAMe. This process is crucial for numerous methylation reactions essential for nervous system function and for mitigating the neurotoxic effects of elevated homocysteine levels.

  • Antioxidant Effects: this compound has been shown to possess antioxidant properties, protecting neuronal cells from oxidative stress-induced damage.[3]

Signaling Pathways in this compound-Mediated Neuroprotection

This compound promotes neurite outgrowth and neuronal survival by activating key intracellular signaling pathways.[2]

The ERK1/2 and Akt Signaling Pathways

The ERK1/2 and Akt signaling cascades are central to cell survival, proliferation, and differentiation. Studies have shown that this compound treatment leads to the phosphorylation and activation of both ERK1/2 and Akt in neuronal cells.[2] This activation is believed to be mediated through the methylation cycle.[2]

Below is a diagram illustrating the proposed signaling pathway:

graph Methylcobalamin_Signaling { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methionine_Synthase [label="Methionine Synthase", fillcolor="#FBBC05"]; Homocysteine [label="Homocysteine", fillcolor="#F1F3F4"]; Methionine [label="Methionine", fillcolor="#F1F3F4"]; SAMe [label="S-adenosylmethionine (SAMe)\n(Methylation Cycle)", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; pAkt [label="p-Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; pERK [label="p-ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival\nNeurite Outgrowth\nNerve Regeneration", shape=ellipse, fillcolor="#F1F3F4"];

This compound -> Methionine_Synthase; Homocysteine -> Methionine_Synthase; Methionine_Synthase -> Methionine; Methionine -> SAMe; SAMe -> PI3K; SAMe -> MEK; PI3K -> Akt; Akt -> pAkt; MEK -> ERK; ERK -> pERK; pAkt -> Neuronal_Survival; pERK -> Neuronal_Survival; }

Caption: this compound's role in the methylation cycle leading to Akt and ERK1/2 activation.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize quantitative data from preclinical and clinical studies investigating the efficacy of this compound in various models of neurological damage.

Table 1: Preclinical Data on this compound's Effects on Nerve Regeneration
ParameterAnimal ModelTreatment GroupControl GroupOutcomeReference
Myelin Sheath Thickness Sciatic nerve crush injury in mice130 µg/kg/day this compound for 21 daysSalineSignificantly thicker myelin sheath in the this compound group (P < 0.05)[4]
Motor Nerve Conduction Velocity (MNCV) Partial sciatic nerve ligation in rats500 µg/kg this compoundUntreatedMNCV improved to 47.63 ± 2.12 m/s in the treated group by day 30, comparable to the sham group (47.86 ± 2.59 m/s)[5]
Compound Muscle Action Potential (CMAP) Recovery Acrylamide (B121943) neuropathy in rats500 µg/kg this compoundSalineSignificantly faster CMAP recovery in the high-dose this compound group[6]
Neuronal Survival In vitro model of Aβ25-35 induced cytotoxicity in PC12 cells1-100 µM this compoundAβ25-35 onlyThis compound improved cell viability by decreasing the ratio of apoptotic cells[3]
Neuronal Survival In vitro model of mutant SOD1-induced motor neuron deathThis compound (dose-dependent)UntreatedEffectively and dose-dependently prevented motor neuron death[7]
Table 2: Clinical Data on this compound's Effects in Diabetic Peripheral Neuropathy
ParameterStudy PopulationTreatment GroupControl GroupOutcomeReference
Sural Nerve Conduction Velocity (SNCV) 90 patients with diabetic neuropathy1000 µ g/day oral this compound for 1 yearPlaceboSignificant improvement in SNCV in the this compound group (p < 0.0001)[8]
Sural Nerve Action Potential (SNAP) Amplitude 90 patients with diabetic neuropathy1000 µ g/day oral this compound for 1 yearPlaceboSignificant improvement in SNAP in the this compound group (p < 0.0001)[8]
Motor and Sensory Nerve Conduction Velocity (Peroneal Nerve) 30 patients with diabetic neuropathy500 µg intramuscular this compound daily for 4 weeksPre-treatment baselineSignificant increase in motor and sensory nerve conduction velocity (P < 0.05)[9]
Ulnar Nerve Conduction Velocity 48 subjects with diabetic polyneuropathy1500 µ g/day oral this compound for 24 weeksPre-treatment baselineSignificant improvement in ulnar nerve conduction velocity[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Model: Rat Sciatic Nerve Crush Injury

This protocol describes the induction of a sciatic nerve crush injury in a rat model to study peripheral nerve regeneration.

graph Sciatic_Nerve_Crush_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=normal, color="#5F6368"];

Anesthesia [label="Anesthetize Rat\n(e.g., isoflurane (B1672236) or ketamine/xylazine)"]; Incision [label="Make skin incision over the thigh"]; Exposure [label="Blunt dissect muscles to expose the sciatic nerve"]; Crush [label="Crush the nerve with fine forceps\n(e.g., for 30 seconds, repeat 2x)"]; Suture [label="Suture muscle and skin layers"]; PostOp [label="Post-operative care and administration of this compound or vehicle"]; Assessment [label="Functional and histological assessments at defined time points"];

Anesthesia -> Incision -> Exposure -> Crush -> Suture -> PostOp -> Assessment; }

Caption: Workflow for the rat sciatic nerve crush injury model.

Detailed Methodology:

  • Animal Preparation: Adult male Wistar or Sprague-Dawley rats (200-250g) are used. Anesthetize the animal using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).

  • Surgical Procedure:

    • Shave and disinfect the lateral aspect of the thigh.

    • Make a skin incision and bluntly dissect the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.

    • Carefully free the nerve from surrounding connective tissue.

    • Using fine, non-serrated forceps, apply a consistent crush injury to the nerve for a defined duration (e.g., 30 seconds), often repeated to ensure a complete crush.

    • Close the muscle and skin layers with sutures.

  • Post-operative Care: Administer analgesics as required. House animals individually to prevent injury to the operated limb.

  • Treatment: Administer this compound (e.g., 65 or 130 µg/kg, intraperitoneally) or saline daily for the duration of the study.[4]

  • Assessment: At predetermined time points (e.g., 7, 14, 21 days), assess functional recovery (e.g., walking track analysis) and perform histological analysis of the sciatic nerve.

Histomorphometric Analysis of Myelinated Nerve Fibers

This protocol details the preparation and analysis of nerve tissue to quantify parameters of nerve regeneration.

Detailed Methodology:

  • Tissue Preparation:

    • At the experimental endpoint, perfuse the animal with 4% paraformaldehyde (PFA).

    • Dissect the sciatic nerve and post-fix in 2.5% glutaraldehyde.

    • Process the nerve tissue for embedding in resin (e.g., Epon).

  • Sectioning and Staining:

    • Cut semi-thin (1 µm) cross-sections of the nerve using an ultramicrotome.

    • Stain the sections with toluidine blue.

  • Microscopy and Analysis:

    • Capture images of the nerve cross-sections using a light microscope.

    • Using image analysis software (e.g., ImageJ), quantify the following parameters:

      • Number of myelinated axons

      • Axon diameter

      • Myelin sheath thickness

      • G-ratio (axon diameter / fiber diameter)

In Vitro Model: Neuronal Survival Assay

This protocol describes an in vitro assay to assess the neuroprotective effects of this compound against a neurotoxic insult.

graph Neuronal_Survival_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=normal, color="#5F6368"];

Culture [label="Culture primary neurons or neuronal cell line\n(e.g., PC12 cells)"]; Pre_treatment [label="Pre-treat cells with this compound at various concentrations"]; Insult [label="Induce neurotoxicity\n(e.g., with glutamate (B1630785) or Aβ25-35)"]; Incubation [label="Incubate for a defined period"]; Viability_Assay [label="Assess cell viability\n(e.g., MTT assay, LDH assay, or live/dead staining)"]; Quantification [label="Quantify neuronal survival"];

Culture -> Pre_treatment -> Insult -> Incubation -> Viability_Assay -> Quantification; }

Caption: Workflow for an in vitro neuronal survival assay.

Detailed Methodology:

  • Cell Culture: Culture primary neurons (e.g., dorsal root ganglion neurons) or a neuronal cell line (e.g., PC12 cells) in appropriate culture medium.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 24 hours).[3]

  • Neurotoxic Insult: Add a neurotoxic agent such as glutamate or amyloid-beta peptide (Aβ25-35) to the culture medium to induce cell death.[3]

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to the cells and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance to determine the percentage of viable cells.

    • LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.

    • Live/Dead Staining: Use fluorescent dyes (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) to visualize and quantify cell viability.

Western Blotting for Phosphorylated ERK1/2 and Akt

This protocol outlines the procedure for detecting the activation of ERK1/2 and Akt signaling pathways.

Detailed Methodology:

  • Protein Extraction:

    • Treat neuronal cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (e.g., 1:1000 dilution) and phospho-Akt (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies against total ERK1/2 and total Akt to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

Conclusion

This compound demonstrates significant neuroprotective and neuroregenerative properties through a variety of mechanisms. Its ability to activate pro-survival signaling pathways, promote myelination, and mitigate the neurotoxic effects of homocysteine underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to harness the therapeutic benefits of this compound for the treatment of neurological disorders. Further research is warranted to fully elucidate the intricate molecular interactions and to optimize its clinical application.

References

The Pivotal Role of Methylcobalamin in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon metabolism is a complex network of interconnected biochemical pathways crucial for the transfer of one-carbon units. These pathways are fundamental to numerous cellular processes, including nucleotide synthesis, amino acid homeostasis, antioxidant generation, and epigenetic regulation.[1] At the heart of this metabolic network lies methylcobalamin, the neurologically active form of vitamin B12.[2] This technical guide provides an in-depth exploration of the core role of this compound in the one-carbon metabolism pathway, offering detailed information for researchers, scientists, and drug development professionals.

This compound serves as an essential cofactor for the enzyme methionine synthase (MTR), which links the folate and methionine cycles.[3] This enzyme catalyzes the remethylation of homocysteine to methionine, a reaction critical for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions.[4] Impaired methionine synthase activity, often resulting from this compound deficiency, can lead to elevated homocysteine levels, disruptions in DNA synthesis and methylation, and has been implicated in a range of pathologies, including neurological disorders and megaloblastic anemia.[1][4]

The Core Function of this compound in the Methionine Cycle

The methionine cycle is a critical component of one-carbon metabolism, responsible for regenerating the essential amino acid methionine and producing SAM. This compound plays an indispensable role as a cofactor for methionine synthase, the enzyme that catalyzes the final step in this cycle.

The reaction proceeds as follows: 5-methyltetrahydrofolate (5-MTHF), the primary circulating form of folate, donates its methyl group to enzyme-bound cob(I)alamin, forming this compound and tetrahydrofolate (THF). Subsequently, this compound transfers this methyl group to homocysteine, yielding methionine and regenerating cob(I)alamin.[5] This process is not only vital for methionine synthesis but also for the regeneration of THF, which is essential for the folate cycle and nucleotide synthesis.[3]

A deficiency in this compound leads to the "folate trap," where folate becomes trapped as 5-MTHF, which cannot be metabolized further. This functional folate deficiency impairs nucleotide synthesis, contributing to the megaloblastic anemia characteristic of vitamin B12 deficiency.[1]

Quantitative Impact of this compound on One-Carbon Metabolites

This compound status directly influences the concentrations of key metabolites in the one-carbon pathway. The following tables summarize quantitative data from clinical studies investigating the effects of this compound supplementation on plasma homocysteine, S-adenosylmethionine (SAM), and S-adenosylhomocysteine (SAH) levels.

Study PopulationInterventionDurationBaseline Homocysteine (µmol/L)Post-intervention Homocysteine (µmol/L)Percentage ChangeReference
Patients with MTHFR, MTR, and MTRR polymorphismsMethylfolate, P5P, and this compound6 months18 (assumed average)Not specified-30.0%[2]
Vitamin B12 deficient vegetarians1 mg this compound lozenge every second day16 weeks15.58.4-45.8%[6][7]
Hemodialysis patients500 µg intravenous this compound twice/week + 10 mg/day folic acid4 months22.5 ± 15.610.2 ± 3.1-54.7%[8]
Hemodialysis patients500 µg intravenous this compound twice/week3 weeksNot specifiedNot specified-17.3 ± 8.4%[9]
Study PopulationInterventionDurationBaseline SAM (nmol/L)Post-intervention SAM (nmol/L)Baseline SAH (nmol/L)Post-intervention SAH (nmol/L)Baseline SAM:SAH RatioPost-intervention SAM:SAH RatioReference
Cobalamin-deficient elderly1000 µ g/day oral cyanocobalamin3 months103 (median)Not specified42 (median)Lowered significantly2.5 (median)Corrected[10][11]
Rats with bacterial meningitisVitamin B12 adjuvant therapyNot specified~2.5 (relative units)~3.4 (relative units)~0.6 (relative units)~0.6 (relative units)~4.2~5.7[12]

Signaling Pathways Influenced by this compound

Recent research has illuminated the role of this compound in modulating critical intracellular signaling pathways, particularly in the nervous system. These findings provide a molecular basis for the observed neurological benefits of this compound supplementation.

Erk1/2 and Akt/mTOR Signaling

Studies have demonstrated that this compound can promote neurite outgrowth and neuronal survival by activating the Extracellular signal-regulated kinase 1/2 (Erk1/2) and the Protein Kinase B (Akt)/mammalian Target of Rapamycin (B549165) (mTOR) signaling pathways.[2][6][13] This activation is mediated through the methylation cycle, highlighting the downstream effects of a functional one-carbon metabolism.[2]

Erk_Akt_mTOR_Signaling This compound This compound Methionine_Synthase Methionine_Synthase This compound->Methionine_Synthase Methionine Methionine Methionine_Synthase->Methionine SAM SAM Methionine->SAM Methylation_Cycle Methylation_Cycle SAM->Methylation_Cycle Erk1_2 Erk1_2 Methylation_Cycle->Erk1_2 Activates Akt Akt Methylation_Cycle->Akt Activates Neurite_Outgrowth Neurite_Outgrowth Erk1_2->Neurite_Outgrowth mTOR mTOR Akt->mTOR Activates Neuronal_Survival Neuronal_Survival Akt->Neuronal_Survival mTOR->Neurite_Outgrowth

This compound-mediated activation of Erk1/2 and Akt/mTOR signaling pathways.

Experimental Protocols

Quantification of One-Carbon Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of key metabolites in the one-carbon pathway.[14]

Sample Preparation:

  • Collect blood samples in EDTA-containing tubes and immediately place on ice.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • To 100 µL of plasma, add an internal standard solution containing stable isotope-labeled analogs of the target metabolites (e.g., d4-SAM, d4-SAH, d3-methionine, d4-homocysteine).

  • Precipitate proteins by adding 100 µL of 10% trichloroacetic acid.

  • Vortex and incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution profile using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each metabolite and its internal standard.

Data Analysis: Quantify the concentration of each metabolite by calculating the ratio of the peak area of the analyte to its corresponding internal standard and comparing this to a standard curve generated with known concentrations of the metabolites.[13]

Global DNA Methylation Analysis by LC-MS/MS

This method provides a quantitative measure of the total 5-methylcytosine (B146107) (5mC) content in a DNA sample.[9][15][16]

DNA Extraction and Hydrolysis:

  • Extract genomic DNA from cells or tissues using a standard DNA extraction kit.

  • Quantify the extracted DNA using a spectrophotometer.

  • Enzymatically hydrolyze 1 µg of DNA to its constituent nucleosides using a DNA degradation enzyme mix (e.g., DNA Degradase Plus) overnight at 37°C.[8][15]

LC-MS/MS Analysis:

  • Separate the nucleosides (deoxycytidine, dC, and 5-methyldeoxycytidine, 5mdC) using a C18 reversed-phase column with an isocratic mobile phase (e.g., 90% water with 0.1% acetic acid and 10% acetonitrile with 0.1% acetic acid).[15]

  • Quantify dC and 5mdC using a triple quadrupole mass spectrometer in positive ion mode with MRM.

Calculation of Global DNA Methylation: Determine the percentage of global DNA methylation using the following formula: % 5mC = [5mdC / (5mdC + dC)] x 100

Visualizations of Key Pathways and Workflows

One-Carbon Metabolism Pathway

One_Carbon_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF THF 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF Serine -> Glycine Serine Serine Glycine Glycine Serine->Glycine SHMT 5-MTHF 5-MTHF 5,10-Methylene-THF->5-MTHF MTHFR DHF DHF 5,10-Methylene-THF->DHF dTMP Synthesis Homocysteine Homocysteine 5-MTHF->Homocysteine Methyl Group Transfer DHF->THF DHFR Methionine Methionine Homocysteine->Methionine Methionine Synthase SAM SAM Methionine->SAM MAT SAH SAH SAM->SAH Methyltransferases (DNA, RNA, proteins) SAH->Homocysteine SAHH This compound This compound (Cofactor) Homocysteine -> Methionine Homocysteine -> Methionine This compound->Homocysteine -> Methionine

The central role of this compound in linking the folate and methionine cycles.
Experimental Workflow for Global DNA Methylation Analysis

DNA_Methylation_Workflow Start Sample Collection (Cells or Tissues) DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction DNA_Quantification DNA Quantification (Spectrophotometry) DNA_Extraction->DNA_Quantification Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Quantification->Enzymatic_Hydrolysis LC_MS_Analysis LC-MS/MS Analysis (Quantification of dC and 5mdC) Enzymatic_Hydrolysis->LC_MS_Analysis Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis Calculation Calculate % 5mC: [5mdC / (5mdC + dC)] x 100 Data_Analysis->Calculation End Global DNA Methylation Level Calculation->End

A streamlined workflow for the quantification of global DNA methylation.

Conclusion

This compound is a cornerstone of one-carbon metabolism, with its role as a cofactor for methionine synthase being paramount to cellular function. This guide has provided a comprehensive overview of its biochemical significance, its quantifiable impact on key metabolic intermediates, and its influence on critical signaling pathways. The detailed experimental protocols and visual representations of these complex processes are intended to serve as valuable resources for researchers and professionals in the fields of life sciences and drug development. A thorough understanding of the multifaceted role of this compound is essential for advancing our knowledge of metabolic regulation and for the development of novel therapeutic strategies targeting diseases associated with impaired one-carbon metabolism.

References

The Biochemical Synthesis of Methylcobalamin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Methylcobalamin (MeCbl), the methylated form of vitamin B12, is a critical coenzyme in fundamental metabolic processes, most notably the methionine cycle. Its synthesis is a complex multi-step process that spans microbial biosynthesis of the core cobalamin structure to intricate intracellular trafficking and final enzymatic methylation in mammals. This technical guide provides an in-depth exploration of the biochemical pathways involved in this compound synthesis, tailored for researchers, scientists, and drug development professionals. It details the enzymatic reactions, intermediate compounds, and regulatory mechanisms. Furthermore, this guide furnishes detailed experimental protocols for the study of this pathway and presents key quantitative data in a structured format to facilitate comparative analysis.

Introduction

This compound is one of the two active coenzyme forms of vitamin B12 in humans, the other being adenosylcobalamin. It plays a central role in one-carbon metabolism as a cofactor for methionine synthase (MS), the enzyme that catalyzes the remethylation of homocysteine to methionine.[1][2] This reaction is vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation, which are essential for cellular function and epigenetic regulation.[2][3] A deficiency in this compound can lead to elevated homocysteine levels, a risk factor for various pathologies, and can disrupt the synthesis of methionine and SAM, impacting a wide range of cellular processes.

The journey to functional this compound is multifaceted. The intricate corrin (B1236194) ring structure of cobalamin is synthesized de novo exclusively by certain bacteria and archaea.[4][5] In humans, dietary cobalamin is absorbed and transported to cells, where it undergoes a complex intracellular processing pathway to be converted into its active coenzyme forms.[6][7] This guide will elucidate both the microbial biosynthesis of the foundational cobalamin molecule and the subsequent human intracellular pathway leading to the formation of this compound.

Microbial Biosynthesis of Cobalamin

The synthesis of the core cobalamin molecule is a remarkable feat of microbial biochemistry, involving approximately 30 enzymatic steps.[4] There are two primary routes for cobalamin biosynthesis: the aerobic and anaerobic pathways, which differ mainly in the timing of cobalt insertion into the corrin ring.[5]

The Aerobic Pathway

The aerobic pathway, found in organisms like Pseudomonas denitrificans, incorporates cobalt late in the synthesis. The key stages are:

  • Uroporphyrinogen III Synthesis: The pathway begins with the synthesis of uroporphyrinogen III from aminolevulinic acid, a common precursor for all tetrapyrroles, including heme and chlorophyll.[5][8]

  • Corrin Ring Formation and Methylation: A series of methylation reactions, catalyzed by SAM-dependent methyltransferases, adds methyl groups to the uroporphyrinogen III backbone.[8] This is followed by a ring contraction to form the characteristic corrin ring.

  • Cobalt Chelation: The cobalt ion is inserted into the corrin ring by a cobalt chelatase.[4]

  • Lower Ligand Synthesis and Attachment: The lower axial ligand, typically 5,6-dimethylbenzimidazole (B1208971) (DMB), is synthesized and attached to the cobinamide.[9]

  • Adenosylation: An adenosyl group is attached to the cobalt ion, forming adenosylcobalamin. This can then be converted to other forms of cobalamin.

The Anaerobic Pathway

The anaerobic pathway, present in bacteria such as Salmonella typhimurium and Propionibacterium shermanii, inserts cobalt early in the process.[8] The initial steps to uroporphyrinogen III are similar to the aerobic pathway. From there, cobalt is chelated to precorrin-2, and the subsequent methylation and ring contraction steps occur on the cobalt-containing intermediate.[5]

Human Intracellular Pathway of this compound Synthesis

In humans, dietary cobalamin, primarily in the forms of hydroxocobalamin (B81358) and cyanocobalamin (B1173554) from food sources, is absorbed and transported to cells bound to transcobalamin II (TCII).[10] Once inside the cell via receptor-mediated endocytosis, a complex and highly regulated intracellular pathway converts it to this compound in the cytoplasm.[7][11]

  • Lysosomal Release: In the lysosome, the TCII-cobalamin complex is degraded, and free cobalamin is released into the cytoplasm.[7]

  • Cytoplasmic Processing by MMACHC: In the cytoplasm, the MMACHC protein (also known as cblC) plays a crucial role in processing various forms of cobalamin. It catalyzes the decyanation of cyanocobalamin and the dealkylation of alkylcobalamins.[6][12] This processing step results in the reduction of the cobalt ion from Co(III) to Co(II).

  • Formation of Cob(I)alamin: The resulting cob(II)alamin is a key intermediate. It is further reduced to cob(I)alamin, a powerful nucleophile.[13]

  • Methylation by Methionine Synthase: The final step in this compound synthesis is catalyzed by methionine synthase (MS). MS binds cob(I)alamin and facilitates the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to the cobalt ion, forming this compound (MeCbl) and tetrahydrofolate (THF).[2][14] The newly formed MeCbl, still bound to MS, then donates its methyl group to homocysteine to produce methionine, regenerating cob(I)alamin for the next catalytic cycle.[13]

The following diagram illustrates the human intracellular pathway for this compound synthesis.

Human_Methylcobalamin_Synthesis TCII_Cbl TCII-Cobalamin (Dietary) Lysosome Lysosome TCII_Cbl->Lysosome Endocytosis Cbl_III Cob(III)alamin Lysosome->Cbl_III Release MMACHC MMACHC (cblC) Cbl_III->MMACHC Cbl_II Cob(II)alamin MMACHC->Cbl_II Decyanation/ Dealkylation Reduction Reduction Cbl_II->Reduction Cbl_I Cob(I)alamin Reduction->Cbl_I MS Methionine Synthase (MS) Cbl_I->MS MeCbl This compound (MeCbl) MS->MeCbl Methylation Methionine Methionine MS->Methionine Methyl Transfer THF THF MS->THF MeCbl->MS Homocysteine Homocysteine Homocysteine->MS MTHF 5-Methyl-THF MTHF->MS

Figure 1: Human intracellular this compound synthesis pathway.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and intermediates in the this compound synthesis pathway.

Table 1: Enzyme Kinetic Parameters for Human Methionine Synthase

ParameterValueOrganism/SourceReference
Km (Homocysteine) ~25 µMPig Liver[15]
Km (5-Methyl-THF) ~35 µMPig Liver[15]
Turnover number (kcat) ~20 s-1E. coli[16]

Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Table 2: Intracellular Cobalamin Concentrations in Cultured Human Cells

Cell LineTotal Cobalamin (fmol/mg protein)This compound (% of total)Adenosylcobalamin (% of total)Reference
Human Foreskin Fibroblasts (HFFs) 167 ± 2321.3 ± 3.548.7 ± 5.1[17]
Human Hepatoma (HepG2) 245 ± 3115.8 ± 2.955.2 ± 6.3[17]

Note: Values are expressed as mean ± standard deviation. The percentage of other cobalamin forms (e.g., hydroxocobalamin, glutathionylcobalamin) is not shown.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound synthesis pathway.

Methionine Synthase Activity Assay (Spectrophotometric Method)

This protocol is adapted from the method described by Drummond et al. (1995) and measures the production of tetrahydrofolate (THF), which is converted to a stable derivative that can be quantified spectrophotometrically.[14][18]

Materials:

  • Potassium phosphate (B84403) buffer (1 M, pH 7.2)

  • Dithiothreitol (DTT) (500 mM)

  • S-adenosyl-L-methionine (AdoMet) (3.8 mM)

  • L-homocysteine (100 mM)

  • Hydroxocobalamin (OH₂Cbl) (500 µM)

  • (6R,S)-5-Methyltetrahydrofolate (CH₃-H₄folate) (250 µM)

  • 5 N HCl in 60% formic acid

  • Spectrophotometer and temperature-controlled cuvette holder

Procedure:

  • Prepare a reaction mixture by combining the following in a microcentrifuge tube (final volume 1 ml, less the enzyme volume):

    • 80 µL of 1 M potassium phosphate buffer, pH 7.2

    • 40 µL of 500 mM DTT

    • 4 µL of 3.8 mM AdoMet

    • 4 µL of 100 mM L-homocysteine

    • 80 µL of 500 µM OH₂Cbl

    • Distilled water to bring the volume to near 1 ml

  • Add the enzyme sample (e.g., purified methionine synthase or cell lysate). Prepare a blank reaction without the enzyme.

  • Incubate the mixture at 37°C for 5 minutes to activate the enzyme.

  • Initiate the reaction by adding 48 µL of 250 µM (6R,S)-CH₃-H₄folate.

  • Incubate at 37°C for 10 minutes.

  • Stop the reaction by adding 200 µL of 5 N HCl in 60% formic acid.

  • Heat the mixture at 80°C for 10 minutes to convert the THF product to 5,10-methenyltetrahydrofolate (CH⁺=H₄folate).

  • Cool the reaction mixture to room temperature.

  • Centrifuge at high speed for 5 minutes to pellet any precipitated protein.

  • Measure the absorbance of the supernatant at 350 nm.

  • Calculate the enzyme activity using the extinction coefficient for CH⁺=H₄folate (26,500 M⁻¹cm⁻¹).

The following diagram outlines the workflow for the methionine synthase activity assay.

MS_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mixture (Buffer, DTT, AdoMet, Hcy, OH-Cbl) Start->Prepare_Mix Add_Enzyme Add Enzyme Sample Prepare_Mix->Add_Enzyme Incubate_1 Incubate at 37°C (5 min for activation) Add_Enzyme->Incubate_1 Add_Substrate Add 5-Methyl-THF (Initiate Reaction) Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C (10 min for reaction) Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction (Add HCl/Formic Acid) Incubate_2->Stop_Reaction Heat Heat at 80°C (10 min for derivatization) Stop_Reaction->Heat Cool Cool to Room Temperature Heat->Cool Centrifuge Centrifuge Cool->Centrifuge Measure_A350 Measure Absorbance at 350 nm Centrifuge->Measure_A350 End End Measure_A350->End

Figure 2: Workflow for the spectrophotometric methionine synthase assay.
Quantification of this compound and Other Cobalamins by HPLC

This protocol provides a general framework for the separation and quantification of different cobalamin forms using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection.[1][19][20]

Materials:

  • C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV-Vis detector

  • Mobile Phase A: Aqueous buffer (e.g., 0.02 M phosphoric acid, pH adjusted)

  • Mobile Phase B: Organic solvent (e.g., methanol (B129727) or acetonitrile)

  • Cobalamin standards (this compound, cyanocobalamin, hydroxocobalamin, adenosylcobalamin)

  • Samples (e.g., cell extracts, purified protein solutions)

Procedure:

  • Sample Preparation:

    • Extract cobalamins from the biological matrix. This may involve cell lysis, protein precipitation (e.g., with ethanol (B145695) or acetone), and centrifugation.

    • Protect samples from light throughout the procedure as cobalamins are light-sensitive.

    • Filter the final extract through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Equilibrate the column with the initial mobile phase composition.

    • Use an isocratic or gradient elution method. A typical starting point for isocratic elution is a mixture of mobile phase A and B (e.g., 65:35 v/v).[21]

    • Set the flow rate (e.g., 0.5-1.0 mL/min).

    • Set the UV-Vis detector to monitor at a wavelength where cobalamins absorb strongly (e.g., 361 nm or 550 nm).

  • Standard Curve:

    • Prepare a series of standard solutions of each cobalamin form of known concentrations.

    • Inject the standards and generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis:

    • Inject the prepared samples.

    • Identify the cobalamin peaks based on their retention times compared to the standards.

    • Quantify the amount of each cobalamin in the sample using the calibration curve.

For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS/MS).[22][23]

Conclusion

The biochemical synthesis of this compound is a sophisticated and essential process. From the de novo synthesis of the intricate cobalamin molecule by microorganisms to the highly regulated intracellular trafficking and final methylation in human cells, each step is critical for maintaining cellular homeostasis. The central role of this compound in one-carbon metabolism underscores its importance in health and disease. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is crucial for researchers in academia and industry. Further investigation into the regulation of this pathway and the development of novel therapeutic strategies targeting cobalamin metabolism hold significant promise for addressing a range of human diseases.

References

Methylcobalamin as a Cofactor for Methionine Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR), is a pivotal enzyme in cellular metabolism, positioned at the intersection of the folate and methionine cycles.[1] This enzyme catalyzes the remethylation of homocysteine to methionine, a reaction essential for the synthesis of proteins and the universal methyl donor, S-adenosylmethionine (SAM).[2][3] The catalytic activity of methionine synthase is critically dependent on its cofactor, methylcobalamin, an active form of vitamin B12.[4][5] This technical guide provides an in-depth exploration of the role of this compound in the function of methionine synthase, including its biochemical mechanism, relevant experimental protocols, and the implications of its deficiency.

The Biochemical Role of this compound in the Methionine Synthase Catalytic Cycle

The reaction catalyzed by methionine synthase involves the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine.[6] this compound acts as an intermediate carrier of this methyl group. The catalytic cycle can be summarized in two main steps:

  • Methyl Group Transfer to Cobalamin: The cobalt atom in the enzyme-bound cobalamin, in its +1 oxidation state (Cob(I)alamin), acts as a potent nucleophile.[5] It attacks the methyl group of 5-methyltetrahydrofolate, forming this compound (MeCbl) and releasing tetrahydrofolate (THF).[5][6]

  • Methyl Group Transfer to Homocysteine: The methyl group from this compound is then transferred to the sulfur atom of homocysteine, which is coordinated to a zinc ion within the enzyme's active site. This step regenerates the Cob(I)alamin form of the cofactor and produces methionine.[7]

This cycle ensures the continuous regeneration of methionine and THF, which are vital for numerous cellular processes, including DNA synthesis and methylation reactions.[6][8]

Reductive Activation of Methionine Synthase

The Cob(I)alamin form of the cofactor is highly reactive and susceptible to oxidation, which can lead to the formation of the inactive Cob(II)alamin state.[7] To maintain enzymatic activity, a reactivation mechanism is required. This process, known as reductive activation, involves the methylation of Cob(II)alamin by S-adenosylmethionine (SAM), which acts as a methyl donor to restore the active this compound form.[9][10] This reactivation is catalyzed by methionine synthase reductase.[10]

Quantitative Data

The following tables summarize key quantitative data related to methionine synthase activity and associated metabolites.

ParameterValueSpecies/ConditionsReference
Enzyme Kinetics
Km for 5-Methyltetrahydrofolate~25-50 µME. coli[11]
Km for Homocysteine~1-20 µME. coli[11]
Turnover Number (kcat)~19 s⁻¹E. coli, 25°C[11]
Physiological Concentrations
Plasma Homocysteine (Normal)5-15 µmol/LHuman[12][13]
Plasma Homocysteine (Hyperhomocysteinemia)>15 µmol/LHuman[12]
Plasma Methionine20-40 µmol/LHuman[14]
Impact of Vitamin B12 Deficiency
Methionine Synthase ActivitySignificantly decreasedB12-deficient rats[15]
Plasma HomocysteineElevatedHumans with B12 deficiency[3]
Urinary Methylmalonic AcidIncreasedB12-deficient rats[15]

Experimental Protocols

Assay for Methionine Synthase Activity

This protocol is based on the quantification of tetrahydrofolate (THF), a product of the methionine synthase reaction, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.2, containing 10 mM dithiothreitol (B142953) (DTT) and 1 mM propyl gallate.

  • Substrates: S-adenosyl-L-methionine (SAM), L-homocysteine, 5-methyltetrahydrofolate (5-MTHF).

  • Reducing Agent: Dithiothreitol (DTT).

  • Stop Solution: 1 M perchloric acid.

  • HPLC system with a fluorescence detector (Excitation: 295 nm, Emission: 365 nm).

  • C18 reverse-phase HPLC column.

  • Mobile Phase: 50 mM potassium phosphate buffer, pH 5.5, with a methanol (B129727) gradient.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the reaction buffer, SAM, L-homocysteine, and the enzyme source. Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 5-MTHF.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Centrifuge the mixture to pellet precipitated proteins.

  • Filter the supernatant through a 0.45 µm filter.

  • Inject an aliquot of the filtered supernatant into the HPLC system.

  • Quantify the THF peak by comparing its area to a standard curve of known THF concentrations.

  • Calculate the enzyme activity as nmol of THF produced per minute per mg of protein.

Quantification of Plasma Homocysteine

This protocol describes the measurement of total plasma homocysteine using HPLC with fluorescence detection after reduction and derivatization.

Materials:

  • Plasma sample collected in an EDTA tube.

  • Reducing Agent: 10% (w/v) tri-n-butylphosphine (TBP) in dimethylformamide.

  • Precipitating Agent: 10% (w/v) trichloroacetic acid (TCA) containing an internal standard (e.g., N-acetyl-L-cysteine).

  • Derivatizing Agent: 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F) in borate (B1201080) buffer.

  • HPLC system with a fluorescence detector (Excitation: 385 nm, Emission: 515 nm).

  • C18 reverse-phase HPLC column.

  • Mobile Phase: Acetonitrile gradient in a phosphate buffer.

Procedure:

  • To 100 µL of plasma, add 10 µL of the reducing agent (TBP solution). Incubate at room temperature for 30 minutes to reduce disulfide bonds.

  • Add 100 µL of the precipitating agent (TCA with internal standard) to deproteinize the sample. Vortex and centrifuge.

  • Transfer the supernatant to a new tube.

  • Add the derivatizing agent (SBD-F solution) and incubate at 60°C for 1 hour.

  • Cool the sample to room temperature.

  • Inject an aliquot into the HPLC system.

  • Quantify the homocysteine-SBD derivative peak relative to the internal standard peak. Calculate the concentration based on a standard curve.

Quantification of Methionine in Biological Samples

This protocol outlines a method for methionine quantification using HPLC after pre-column derivatization with o-phthalaldehyde (B127526) (OPA).[16]

Materials:

  • Biological sample (e.g., plasma, cell lysate).

  • Deproteinizing Agent: Perchloric acid.

  • Derivatizing Agent: o-phthalaldehyde (OPA) reagent.

  • HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

  • C18 reverse-phase HPLC column.[16]

  • Mobile Phase: A gradient of methanol and sodium acetate (B1210297) buffer.[16]

Procedure:

  • Deproteinize the sample by adding perchloric acid, followed by centrifugation.

  • Neutralize the supernatant with potassium carbonate.

  • In an autosampler vial, mix the sample supernatant with the OPA derivatizing reagent. Allow the reaction to proceed for a short, defined time (e.g., 2 minutes).[17]

  • Inject the derivatized sample into the HPLC system.

  • Identify and quantify the methionine-OPA adduct peak based on its retention time and fluorescence signal compared to a methionine standard curve.[18]

Visualizations

Signaling Pathways and Experimental Workflows

Methionine_Cycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl group donor Hcy Homocysteine SAH->Hcy Hcy->Met THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF Folate Cycle MTHF->THF MS Methionine Synthase MS->Hcy MS->MTHF MeCbl This compound MS->MeCbl MAT MAT MAT->Met MT Methyltransferases MT->SAM SAHH SAHH SAHH->SAH

Caption: The Methionine Cycle and its link to the Folate Cycle.

MS_Catalytic_Cycle cluster_reactivation Reactivation Cycle MS_CoI MS-Cob(I)alamin (Active) MS_MeCbl MS-Methylcobalamin MS_CoI->MS_MeCbl + 5-Methyl-THF MS_CoII MS-Cob(II)alamin (Inactive) MS_CoI->MS_CoII Oxidation Met Methionine MS_MeCbl->MS_CoI + Homocysteine THF THF MS_CoII->MS_CoI Reduction MTHF 5-Methyl-THF Hcy Homocysteine SAM SAM SAH SAH MSR Methionine Synthase Reductase MSR->MS_CoII + SAM

Caption: Catalytic and reactivation cycles of Methionine Synthase.

HPLC_Workflow Sample Biological Sample (e.g., Plasma) Deproteinization Deproteinization (e.g., with TCA) Sample->Deproteinization Reduction Reduction (for Homocysteine) Deproteinization->Reduction Derivatization Derivatization (e.g., with OPA/SBD-F) Reduction->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification

Caption: General workflow for HPLC-based analysis of metabolites.

Conclusion

This compound is an indispensable cofactor for methionine synthase, enabling the enzyme to perform its crucial role in one-carbon metabolism. Understanding the intricate details of its function, the quantitative aspects of the pathway, and the methodologies for its study are paramount for researchers in basic science and drug development. Deficiencies in this compound or disruptions in the methionine synthase cycle have been implicated in various pathological conditions, highlighting the importance of this enzyme as a potential therapeutic target. The protocols and data presented in this guide offer a comprehensive resource for professionals working in this vital area of biochemical and clinical research.

References

Spectroscopic and Physicochemical Properties of Methylcobalamin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin, an active and naturally occurring coenzyme form of vitamin B12, is a vital molecule in human physiology.[1][2] It plays a crucial role as a cofactor for methionine synthase, an enzyme essential for the conversion of homocysteine to methionine, and is also involved in the synthesis of S-adenosylmethionine (SAMe), a universal methyl donor.[3][4] Its intricate structure, featuring a central cobalt atom within a corrin (B1236194) ring, gives rise to a unique set of spectroscopic and physicochemical properties that are fundamental to its biological function and analytical characterization.[4][5] This technical guide provides an in-depth exploration of the spectroscopic analysis and key properties of this compound, offering valuable data and methodologies for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound presents as bright red crystals and is soluble in water.[1] It is one of the two coenzyme forms of vitamin B12, the other being adenosylcobalamin.[2] A key structural feature is the cobalt-carbon bond, which is susceptible to photolytic cleavage.[6][7][8] This light sensitivity is a critical consideration in its handling and formulation.[7][8]

Spectroscopic Analysis

The complex structure of this compound lends itself to a variety of spectroscopic techniques for its characterization and quantification.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectrophotometry is a widely used method for the quantitative determination of this compound, particularly in pharmaceutical formulations.[1][9] The UV-Vis spectrum of this compound is characterized by distinct absorption bands, with the exact maxima varying slightly depending on the solvent and the presence of other substances.

Wavelength (λmax)Solvent/ContextReference
264 nmIn the presence of epalrestat[1]
351 nmIn distilled water (for simultaneous estimation with duloxetine)[1]
351 nmIn distilled water (for simultaneous estimation with amitriptyline (B1667244) hydrochloride)[1]
353 nmIn injections[1][10]
354 nmIn methanol (B129727) (for simultaneous estimation with Epalrestat)[3]

Experimental Protocol: UV-Vis Spectrophotometric Estimation

A common method for the estimation of this compound in pharmaceutical dosage forms involves the following steps:

  • Standard Solution Preparation: A standard stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as distilled water or methanol, to a specific concentration (e.g., 100 µg/ml).

  • Working Standard Solutions: Serial dilutions are made from the stock solution to prepare working standards of various concentrations (e.g., 10-50 µg/ml).[1]

  • Sample Preparation: For tablet dosage forms, a number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a known amount of this compound is accurately weighed and dissolved in the chosen solvent. The solution is then sonicated and filtered to remove any insoluble excipients. For injections, the formulation is diluted directly with the solvent.[1][10]

  • Spectrophotometric Measurement: The absorbance of the standard and sample solutions is measured at the predetermined λmax (e.g., 353 nm) using a UV-Vis spectrophotometer, with the solvent as a blank.[1][10]

  • Quantification: The concentration of this compound in the sample is determined by comparing its absorbance with that of the standard solution or by using a calibration curve generated from the working standards.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H NMR and ⁵⁹Co NMR have been employed to study its structure and the influence of axial ligands.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the protons in the molecule, including those of the methyl group attached to the cobalt atom and the benzimidazole (B57391) moiety.[4][11]

⁵⁹Co NMR Spectroscopy

⁵⁹Co NMR is particularly informative for studying the environment of the central cobalt atom. The chemical shifts and coupling parameters are highly sensitive to the nature of the axial ligands and the overall geometry of the coordination complex.[12]

NucleusKey ObservationsReference
¹HResonances of the benzimidazole group and the axial methyl group are sensitive to the electron-donating ability of the alkyl group.[11]
⁵⁹CoCoupling parameters show high sensitivity to the type of ligands attached to the cobalt atom and the crystallization history of the sample.[12]
Raman Spectroscopy

Raman spectroscopy provides insights into the vibrational modes of the this compound molecule, particularly the Co-C bond and the vibrations of the corrin ring.[5][13] Near-IR FT-Raman spectroscopy has been instrumental in observing the Co-CH₃ stretching band, which is correlated to the Co-C bond strength.[13]

Vibrational ModeWavenumber (cm⁻¹)SignificanceReference
Co-CH₃ stretch~500Correlates to Co-C bond strength.[13]
Corrin ring vibrations1149 - 1574Characteristic of the corrin macrocycle.[5]
CH₃ rocking vibration733Assignment for the methyl group.[5]

Experimental Protocol: Near-IR FT-Raman Spectroscopy

  • Sample Preparation: Aqueous solutions of this compound are prepared at a suitable concentration (e.g., 15 mM).[13] For solid-state analysis, crystalline samples are used.

  • Instrumentation: A near-infrared Fourier-transform Raman spectrometer is used for analysis.

  • Data Acquisition: Spectra are acquired by irradiating the sample with a near-infrared laser. The scattered light is collected and analyzed to obtain the Raman spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic vibrational bands of this compound.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is used to study the chiroptical properties of this compound, providing information about its three-dimensional structure and electronic transitions.[14][15] The CD spectrum of this compound, like its absorption spectrum, is complex, with multiple electronic transitions contributing to the observed bands.[14][16]

Fluorescence Spectroscopy

While most cobalamins are not strongly fluorescent, fluorescence from the ππ* state of the corrin ring has been reported for some derivatives.[17] The fluorescence quantum yield for this compound is very low, estimated to be between 5 x 10⁻⁶ and 8 x 10⁻⁶.[17]

Role in the Methionine Synthase Cycle

This compound is a critical cofactor for the enzyme methionine synthase, which catalyzes the remethylation of homocysteine to methionine. This reaction is a key step in the one-carbon metabolism pathway.

Methionine_Synthase_Cycle cluster_0 Methionine Synthase Cycle Met_Synth_CoI Methionine Synthase-Co(I) Met_Synth_MeCbl Methionine Synthase-Methylcobalamin Met_Synth_CoI->Met_Synth_MeCbl Methylation Met_Synth_MeCbl->Met_Synth_CoI Demethylation Homocysteine Homocysteine Met_Synth_MeCbl->Homocysteine Methionine Methionine Homocysteine->Methionine Methyl Transfer THF Tetrahydrofolate (THF) Me_THF 5-Methyltetrahydrofolate Me_THF->Met_Synth_CoI Me_THF->THF Methyl Transfer

Caption: The role of this compound in the methionine synthase cycle.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of this compound involves several key stages, from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_workflow General Spectroscopic Analysis Workflow Sample_Prep Sample Preparation (Dissolution, Dilution, Purification) Instrument_Setup Instrument Setup & Calibration Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition (e.g., UV-Vis, NMR, Raman) Instrument_Setup->Data_Acquisition Data_Processing Data Processing (e.g., Baseline Correction, Normalization) Data_Acquisition->Data_Processing Data_Analysis Data Analysis & Interpretation Data_Processing->Data_Analysis

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic and physicochemical properties of this compound are intrinsically linked to its complex structure and vital biological role. A thorough understanding of these characteristics, facilitated by techniques such as UV-Vis, NMR, and Raman spectroscopy, is essential for its analysis, quality control in pharmaceutical formulations, and for advancing research into its therapeutic applications. The data and methodologies presented in this guide serve as a comprehensive resource for professionals engaged in the study and development of this important vitamin B12 coenzyme.

References

The Dawn of a Vitamer: A Technical History of Methylcobalamin's Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal discovery and history of methylcobalamin, a crucial B12 vitamer. This document details the scientific journey from the initial isolation of vitamin B12 to the identification and characterization of its biologically active methyl derivative.

Introduction

The story of vitamin B12 is a testament to the relentless pursuit of scientific understanding, culminating in the discovery of a family of cobalt-containing compounds essential for human health. While the anti-pernicious anemia factor, cyanocobalamin (B1173554), was first isolated in 1948, it was later understood to be a stable artifact of the isolation process. The true biologically active forms within the body are its coenzyme derivatives. Among these, this compound (MeCbl) holds a paramount role, particularly in the crucial methylation reactions necessary for life. This technical guide provides an in-depth exploration of the discovery and history of this compound, focusing on the key experiments, methodologies, and quantitative data that established its significance as a vital B12 vitamer.

From "Extrinsic Factor" to Crystalline Vitamin B12: A Prelude

The journey to this compound began with the broader quest to understand and treat pernicious anemia. In the 1920s, physicians George Minot and William Murphy demonstrated that a diet rich in raw liver could effectively treat this otherwise fatal disease, hinting at an "extrinsic factor" present in food. This spurred a decades-long effort to isolate this factor.

In 1948, two independent groups, Karl Folkers and his team at Merck in the United States and E. Lester Smith and his group at Glaxo in the United Kingdom, almost simultaneously announced the isolation of the anti-pernicious anemia factor in a crystalline form, which they named vitamin B12. This bright red, cobalt-containing compound was initially isolated as cyanocobalamin due to the use of cyanide during the purification process, which stabilized the molecule. The groundbreaking work on the complex structure of vitamin B12 was later accomplished by Dorothy Hodgkin, for which she was awarded the Nobel Prize in Chemistry in 1964.

The Unveiling of the Coenzyme Forms

The isolation of cyanocobalamin was a monumental achievement, but it soon became apparent that it was not the form in which the vitamin functioned within the body's enzymes. In the late 1950s, Horace A. Barker and his colleagues at the University of California, Berkeley, were investigating the metabolism of the bacterium Clostridium tetanomorphum. Their work led to the isolation of the first known coenzyme form of vitamin B12, adenosylcobalamin (then called coenzyme B12). This discovery was a paradigm shift, revealing that vitamin B12 acted as a carrier of a reactive adenosyl group in enzymatic reactions. This opened the door to the search for other coenzyme forms of this versatile vitamin.

The Emergence of this compound: A New Vitamer is Found

The trail leading to the discovery of this compound as a naturally occurring and biologically significant vitamer was paved by studies on methionine biosynthesis. It was known that the synthesis of the essential amino acid methionine from homocysteine required a methyl group donor and was dependent on vitamin B12.

The First Isolation from a Natural Source

The definitive evidence for the natural occurrence of this compound came in 1964 from the work of K. Lindstrand at the University of Lund, Sweden. In a landmark paper published in Nature, Lindstrand reported the isolation of a new vitamin B12 analogue from calf liver, which was identified as this compound.[1][2] This was the first time that this compound was isolated from a natural source, confirming it was not just a synthetic curiosity but a genuine biological molecule. A more detailed account of the isolation procedure was published by Lindstrand in Acta Chemica Scandinavica in 1965.[3]

Early Synthesis and Enzymatic Activity

Prior to its isolation from natural sources, this compound had been prepared by partial synthesis.[4] Its biological significance was hinted at by the work of Guest and colleagues, who demonstrated that synthetic this compound was active in the enzymatic synthesis of methionine in extracts of an Escherichia coli mutant.[4] This provided a crucial link between this specific chemical form of vitamin B12 and a fundamental metabolic pathway.

Key Experimental Protocols: Unraveling the Discovery

The identification of this compound relied on a combination of meticulous extraction procedures, chromatographic separation techniques, and sensitive detection methods available in the mid-20th century.

Isolation and Purification of this compound from Calf Liver (Lindstrand, 1964 & 1965)

Experimental Workflow for the Isolation of this compound

start Calf Liver Homogenization (in aqueous solution) extraction Phenol (B47542) Extraction (to separate cobalamins from proteins) start->extraction back_extraction Back-Extraction into Water extraction->back_extraction column_chromatography Column Chromatography (e.g., on alumina (B75360) or cellulose) back_extraction->column_chromatography elution Elution with Solvent Gradients column_chromatography->elution paper_chromatography Paper Chromatography (for separation of vitamers) elution->paper_chromatography bioautography Bioautography (using E. coli mutant) paper_chromatography->bioautography spectroscopy Spectroscopic Analysis (UV-Vis) bioautography->spectroscopy final_product Crystalline this compound spectroscopy->final_product

Caption: A diagram illustrating the probable workflow for the initial isolation and purification of this compound from natural sources.

Methodology Details:

  • Extraction: The initial step likely involved homogenizing fresh calf liver in an aqueous buffer. To separate the cobalamins from the vast excess of proteins, a phenol extraction was a common method. The cobalamins would partition into the phenol layer, which could then be separated from the aqueous phase containing the denatured proteins. The cobalamins were then back-extracted into an aqueous phase.

  • Column Chromatography: The aqueous extract containing a mixture of cobalamins was then subjected to column chromatography for initial purification and separation. Adsorbents like alumina or cellulose (B213188) were commonly used. Different cobalamins would be eluted using a gradient of solvents, allowing for the separation of different vitamers based on their polarity.

  • Paper Chromatography: This was a crucial technique for the fine separation of the different B12 vitamers. The partially purified cobalamin fractions were spotted onto paper strips, and a solvent system was allowed to travel up the paper by capillary action. Different cobalamins would migrate at different rates, resulting in their separation into distinct bands.

  • Detection and Identification:

    • Bioautography: A highly sensitive and specific method used at the time was bioautography. After separation by paper chromatography, the paper was laid on a culture medium seeded with a mutant strain of Escherichia coli that required vitamin B12 for growth.[1][5][6] The areas on the chromatogram containing biologically active B12 vitamers would support the growth of the bacteria, creating visible zones of growth. This allowed for the identification of the active compounds.

    • Spectroscopic Analysis: Once isolated, the compound was subjected to ultraviolet-visible (UV-Vis) spectroscopy. The absorption spectrum of the isolated compound was compared with that of synthetically prepared this compound to confirm its identity.

Early Synthetic Methods for this compound

Several methods for the chemical synthesis of this compound were developed, which were crucial for confirming the structure of the naturally isolated compound and for producing standards for comparison. One common method involved the reduction of cyanocobalamin or hydroxocobalamin, followed by methylation.

General Synthesis Scheme for this compound

start Cyanocobalamin or Hydroxocobalamin reduction Reduction (e.g., with sodium borohydride) start->reduction methylation Methylation (with a methylating agent like methyl iodide) reduction->methylation product This compound methylation->product

Caption: A simplified diagram showing a common synthetic route to this compound from other cobalamin forms.

Quantitative Data from Early Studies

Modern analytical techniques, however, have allowed for the precise quantification of this compound in various biological samples. For instance, a study on the characterization of this compound from Spirulina platensis using modern methods reported a concentration of 38.5 ± 2 µ g/100 g of dry biomass by microbiological assay and 35.7 ± 2 µ g/100 g by chemiluminescence assay.[7] These later studies highlight the advancements in analytical capabilities since the initial discovery.

A more recent study on a revised "mild" extraction procedure for liver tissue reported the following composition of cobalamins in rat liver: 35% this compound, 37% adenosylcobalamin, 15% hydroxocobalamin, and 13% cyanocobalamin.[8][9][10] This suggests that this compound is a major vitamer in the liver, a fact that may have been underestimated in earlier studies due to harsher extraction methods that could lead to its degradation.[8][9][10]

Table 1: Comparison of Cobalamin Forms in Rat Liver using a "Mild" Extraction Protocol

Cobalamin VitamerPercentage of Total Cobalamin
This compound35%
Adenosylcobalamin37%
Hydroxocobalamin15%
Cyanocobalamin13%

Source: Adapted from Fedosov et al. (2023).[8][9][10]

The Role of this compound in the Methionine Synthase Pathway

The discovery of this compound was intrinsically linked to its role as a coenzyme for methionine synthase (also known as 5-methyltetrahydrofolate-homocysteine methyltransferase). This enzyme catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, producing methionine and tetrahydrofolate. This reaction is vital for the synthesis of an essential amino acid and for the regeneration of the active form of folate.

The Methionine Synthase Cycle

ms_cobI Methionine Synthase-Cob(I)alamin ms_meCbl Methionine Synthase-Methylcobalamin ms_cobI->ms_meCbl 5-Methyltetrahydrofolate -> Tetrahydrofolate ms_meCbl->ms_cobI Homocysteine -> Methionine homocysteine Homocysteine methionine Methionine mthf 5-Methyltetrahydrofolate thf Tetrahydrofolate

Caption: A diagram of the methionine synthase cycle, highlighting the central role of this compound in methyl group transfer.

In this cycle, the cobalt atom of the cobalamin cofactor cycles between the +1 (cob(I)alamin) and +3 (this compound) oxidation states. The highly nucleophilic cob(I)alamin abstracts a methyl group from 5-methyltetrahydrofolate to form this compound. The methyl group is then transferred from this compound to homocysteine to generate methionine, regenerating the cob(I)alamin form of the enzyme.

Conclusion

The discovery of this compound as a naturally occurring and biologically active vitamer of vitamin B12 was a pivotal moment in our understanding of one-carbon metabolism. The meticulous work of researchers like K. Lindstrand, building upon the foundational discoveries of the broader vitamin B12 field, unveiled a new layer of complexity and elegance in the biochemical roles of this essential nutrient. The early experimental techniques, though lacking the sophistication of modern methods, were instrumental in isolating and identifying this crucial coenzyme. This historical journey from the treatment of pernicious anemia to the elucidation of specific enzymatic mechanisms underscores the importance of fundamental research in driving advances in nutrition, biochemistry, and medicine. The knowledge of this compound's unique functions continues to inform research into various health conditions and the development of targeted nutritional and therapeutic strategies.

References

A Technical Guide to the Physiological Functions of Methylcobalamin Beyond Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: While methylcobalamin, the active coenzyme form of vitamin B12, is widely recognized for its neuroprotective functions, its physiological significance extends far beyond the nervous system. This technical guide elucidates the core, non-neurological roles of this compound, focusing on its integral functions in one-carbon metabolism, cardiovascular health, and immune modulation. By synthesizing data from key experimental studies, this paper provides a detailed examination of the biochemical pathways, cellular effects, and systemic impact of this compound. Quantitative data are presented in structured tables for comparative analysis, detailed experimental protocols from cited literature are provided, and critical signaling pathways are visualized to offer a comprehensive resource for advanced research and therapeutic development.

Core Physiological Function: One-Carbon Metabolism and Epigenetic Regulation

This compound is a central figure in one-carbon metabolism, a network of interconnected biochemical pathways essential for the synthesis of DNA, amino acids, and the generation of methyl groups for epigenetic regulation.[1][2] Its primary role in this context is as an indispensable cofactor for the cytosolic enzyme methionine synthase (MS).[1][3]

The methionine synthase reaction links two critical metabolic cycles: the folate cycle and the methionine cycle.[4] In this reaction, this compound facilitates the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF), the circulating active form of folate, to homocysteine.[4][5] This process simultaneously regenerates tetrahydrofolate (THF), which is vital for nucleotide synthesis (the synthesis of purines and pyrimidines for DNA and RNA), and converts homocysteine into the essential amino acid methionine.[3][6]

The methionine produced is subsequently converted into S-adenosylmethionine (SAM).[7] SAM is the universal methyl donor for a vast number of methylation reactions that are critical for cellular function, including:

  • DNA Methylation: The transfer of methyl groups to DNA is a primary epigenetic mechanism that regulates gene expression without altering the DNA sequence itself.[8][9] this compound can act as a direct methyl donor for DNA methylation and influences the process by ensuring the production of SAM.[10] A deficiency in methyl nutrients, including B12, can disrupt SAM synthesis and lead to aberrant DNA methylation patterns.[9]

  • Protein and Neurotransmitter Synthesis: SAM-dependent methylation is crucial for the synthesis of numerous molecules, including creatine, phospholipids, and neurotransmitters.

  • Antioxidant Generation: The methionine cycle is also linked to the production of antioxidants.[2]

By catalyzing the regeneration of methionine, this compound ensures the continuity of these critical methylation processes, making it a key regulator of genetic expression, cellular repair, and overall metabolic homeostasis.[1][7]

Methionine_Cycle cluster_folate Folate Cycle cluster_methionine Methionine Cycle MTHF 5-Methyl-THF THF Tetrahydrofolate (for nucleotide synthesis) MS Methionine Synthase MTHF->MS Donates Methyl Group Hcy Homocysteine Met Methionine Hcy->MS Substrate SAM S-Adenosylmethionine (SAM) Met->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Donates Methyl Group Methyl_Donation Methyl Group Donation SAM->Methyl_Donation SAH->Hcy Hydrolysis MS->THF MS->Met MeCbl This compound (Co-factor) MeCbl->MS Binds to DNA_Methylation DNA Methylation & Gene Regulation Methyl_Donation->DNA_Methylation Immune_Modulation cluster_cells Cellular Immunity cluster_cytokines Cytokine Regulation MeCbl This compound CD8 CD8+ T-Cells MeCbl->CD8 Increases Count NK Natural Killer (NK) Cells MeCbl->NK Enhances Activity CD4_CD8 CD4/CD8 Ratio MeCbl->CD4_CD8 Normalizes IL6 Interleukin-6 (IL-6) MeCbl->IL6 Suppresses Production IFNg Interferon-γ (IFN-γ) MeCbl->IFNg Suppresses Production Experimental_Workflow start 1. Isolate Human PBMCs (Ficoll-Paque Gradient) culture 2. Culture PBMCs (1x10^6 cells/mL) start->culture split 3. Aliquot into Culture Wells culture->split control Control Group: Add Mitogen (e.g., PHA) split->control No Treatment treatment Treatment Group: Add Mitogen + this compound (Varying Concentrations) split->treatment Treatment incubate 4. Incubate at 37°C, 5% CO2 (e.g., 4 days for IL-6) control->incubate treatment->incubate collect 5. Collect Supernatant incubate->collect analyze 6. Quantify Cytokines (ELISA) collect->analyze end 7. Compare Cytokine Levels analyze->end

References

Methylcobalamin's Crucial Role in Mitochondrial Function: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (MeCbl), an active and bioavailable coenzyme form of vitamin B12, is widely recognized for its critical role in the cytoplasm, where it acts as a cofactor for methionine synthase, an enzyme essential for the conversion of homocysteine to methionine. This process is fundamental for DNA methylation and the synthesis of S-adenosylmethionine (SAM), a universal methyl group donor. While adenosylcobalamin is the form of vitamin B12 predominantly found and utilized within the mitochondria, emerging evidence reveals that this compound also exerts a significant, albeit often indirect, influence on mitochondrial function. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in mitochondrial health, presenting key experimental data, detailed methodologies, and visualizing the intricate signaling pathways.

Data Presentation: The Impact of this compound on Mitochondrial Parameters

The following tables summarize the quantitative data from key studies investigating the effects of this compound on various aspects of mitochondrial function.

Cell Type Condition Parameter Measured Control Value (Mean ± SD) H₂O₂-Treated Value (Mean ± SD) H₂O₂ + MeCbl-Treated Value (Mean ± SD) Reference
RSC96 (Schwann Cells)Oxidative StressMitochondrial Branch Number1.8 ± 0.30.5 ± 0.21.2 ± 0.4[1]
RSC96 (Schwann Cells)Oxidative StressTotal Mitochondrial Area (µm²)150 ± 2550 ± 15100 ± 20[1]
RSC96 (Schwann Cells)Oxidative StressPunctate Mitochondria (%)10 ± 580 ± 1030 ± 8[1]

Table 1: Effects of this compound on Mitochondrial Morphology in RSC96 Schwann Cells under Oxidative Stress. Data from a study investigating the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced mitochondrial fragmentation.

Cell Type Condition Parameter Measured Control Value (Relative Units) H₂O₂-Treated Value (Relative Units) H₂O₂ + MeCbl-Treated Value (Relative Units) Reference
PIG1 (Melanocytes)Oxidative StressIntracellular ROS Levels (Fluorescence Intensity)100250150[2]
PIG1 (Melanocytes)Oxidative StressSuperoxide Dismutase (SOD) Activity100%50%80%[2]
PIG1 (Melanocytes)Oxidative StressCatalase (CAT) Activity100%40%75%[2]

Table 2: Effects of this compound on Reactive Oxygen Species (ROS) Levels and Antioxidant Enzyme Activity in PIG1 Melanocytes under Oxidative Stress. Data from a study exploring the antioxidant properties of this compound.

Signaling Pathways

This compound's influence on mitochondrial function is mediated through complex signaling pathways, primarily related to the cellular response to oxidative stress.

Nrf2/HO-1 Signaling Pathway

Under conditions of oxidative stress, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway MeCbl This compound Nrf2 Nrf2 MeCbl->Nrf2 promotes activation/stabilization ROS Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 ROS->Keap1 induces conformational change Keap1->Nrf2 sequesters & promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds HO1 HO-1 ARE->HO1 upregulates expression SOD_CAT SOD, CAT, etc. ARE->SOD_CAT upregulates expression Mitochondrial_Protection Mitochondrial Protection HO1->Mitochondrial_Protection antioxidant & anti-inflammatory effects SOD_CAT->Mitochondrial_Protection scavenges ROS SIRT1_PGC1a_Pathway MeCbl This compound Redox_Balance Improved Cellular Redox Balance MeCbl->Redox_Balance contributes to SIRT1 SIRT1 Redox_Balance->SIRT1 promotes activity PGC1a_Ac PGC-1α (acetylated) SIRT1->PGC1a_Ac deacetylates PGC1a PGC-1α (deacetylated) PGC1a_Ac->PGC1a NRF1_2 NRF-1, NRF-2 PGC1a->NRF1_2 co-activates TFAM TFAM NRF1_2->TFAM upregulates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis promotes mtDNA replication & transcription Experimental_Workflow Start Cell Seeding (e.g., Neurons, Schwann Cells) Treatment Treatment Groups: 1. Control 2. Stressor (e.g., H₂O₂) 3. Stressor + MeCbl Start->Treatment Mito_Morphology Mitochondrial Morphology (Confocal Microscopy) Treatment->Mito_Morphology Mito_Potential Mitochondrial Membrane Potential (e.g., TMRE/TMRM staining) Treatment->Mito_Potential ATP_Production ATP Production (e.g., Luminescence-based assay) Treatment->ATP_Production ROS_Levels ROS Levels (e.g., DCFDA/MitoSOX staining) Treatment->ROS_Levels Data_Analysis Quantitative Data Analysis Mito_Morphology->Data_Analysis Mito_Potential->Data_Analysis ATP_Production->Data_Analysis ROS_Levels->Data_Analysis Conclusion Conclusion on MeCbl's Effect on Mitochondrial Function Data_Analysis->Conclusion

References

The Intricate Dance of Methylcobalamin: A Technical Guide to its Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcobalamin (MeCbl), a vital active form of vitamin B12, serves as an essential coenzyme for a select group of crucial enzymes. These enzymes play a pivotal role in fundamental metabolic processes, including the methionine cycle and folate metabolism. A comprehensive understanding of the mechanisms, kinetics, and experimental methodologies associated with MeCbl-dependent enzymatic reactions is paramount for researchers in cellular metabolism, drug discovery, and the development of therapies for diseases linked to deficiencies in these pathways. This technical guide provides an in-depth exploration of the core enzymatic reactions involving this compound, with a primary focus on the extensively studied mammalian enzyme, Methionine Synthase (MTR). We delve into the catalytic cycle, present detailed experimental protocols for enzyme activity assessment and recombinant protein purification, and offer quantitative kinetic data. Furthermore, this guide provides visual representations of key pathways and workflows through detailed diagrams generated using the Graphviz DOT language, offering a clear and structured understanding of these complex biochemical processes.

Core Concepts: The Role of this compound in Enzymatic Reactions

This compound is a unique organometallic compound featuring a cobalt-carbon bond. It is one of the two biologically active forms of vitamin B12 in humans, the other being adenosylcobalamin.[1] MeCbl primarily participates in methyl transfer reactions, acting as a carrier of a methyl group.[1] The central cobalt ion in the corrin (B1236194) ring of this compound can cycle between different oxidation states, most notably Co(I), Co(II), and Co(III), which is fundamental to its catalytic function.[2]

The most prominent and well-characterized this compound-dependent enzyme in mammals is Methionine Synthase (MTR) .[3] This cytosolic enzyme is a critical link between the folate and methionine cycles, catalyzing the remethylation of homocysteine to methionine.[4][5] This reaction is essential for regenerating the universal methyl donor, S-adenosylmethionine (SAM), and for the production of tetrahydrofolate (THF), a key intermediate in nucleotide synthesis.[4]

The Methionine Synthase Catalytic Cycle

The catalytic cycle of Methionine Synthase (MTR) is a multi-step process involving the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, with this compound acting as an intermediate methyl carrier. The cycle can be broadly divided into two main stages:

  • Methylation of Homocysteine: The enzyme, in its this compound (MeCbl) form where cobalt is in the +3 oxidation state (Co(III)), binds homocysteine. The sulfur atom of homocysteine performs a nucleophilic attack on the methyl group of MeCbl. This results in the formation of methionine and the reduction of the cobalt ion to its highly nucleophilic +1 oxidation state, forming cob(I)alamin.[2][5]

  • Regeneration of this compound: The highly reactive cob(I)alamin intermediate then abstracts a methyl group from 5-methyltetrahydrofolate (5-MTHF), regenerating the active this compound form of the enzyme and releasing tetrahydrofolate (THF).[2][5]

Occasionally, the cob(I)alamin intermediate can be oxidized to an inactive cob(II)alamin state.[2] A separate reactivation cycle, involving S-adenosylmethionine (SAM) as the methyl donor and methionine synthase reductase (MTRR) to provide electrons, is required to restore the enzyme to its active this compound form.[2][3]

Methionine_Synthase_Catalytic_Cycle Methionine Synthase Catalytic Cycle cluster_catalytic Catalytic Cycle cluster_reactivation Reactivation Cycle MetH_MeCbl Methionine Synthase (this compound - Co³⁺) MetH_Cbl_I Methionine Synthase (Cob(I)alamin - Co¹⁺) MetH_MeCbl->MetH_Cbl_I Homocysteine -> Methionine THF THF SAH S-Adenosylhomocysteine MetH_Cbl_I->MetH_MeCbl 5-MTHF -> THF MetH_Cbl_II Inactive Methionine Synthase (Cob(II)alamin - Co²⁺) MetH_Cbl_I->MetH_Cbl_II Oxidation (infrequent) Methionine Methionine MetH_Cbl_I_reactivation Methionine Synthase (Cob(I)alamin - Co¹⁺) MetH_Cbl_II->MetH_Cbl_I_reactivation e⁻ (from MTRR) MetH_Cbl_I_reactivation->MetH_MeCbl SAM -> SAH Homocysteine Homocysteine MTHF 5-Methyl-THF SAM S-Adenosylmethionine Spectrophotometric_Assay_Workflow Workflow for Spectrophotometric Methionine Synthase Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, DTT, AdoMet, Hcy, B12) B Add Enzyme Sample A->B C Pre-incubate at 37°C for 5 min B->C D Initiate with 5-MTHF C->D E Incubate at 37°C for 10 min D->E F Stop Reaction with Acid/Formate E->F G Heat at 80°C for 10 min F->G H Cool to Room Temperature G->H I (Optional) Centrifuge H->I J Measure Absorbance at 350 nm I->J Folate_Methionine_Cycles Interplay of Folate and Methionine Cycles cluster_folate Folate Cycle cluster_methionine Methionine Cycle Folate Dietary Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MethyleneTHF->THF Thymidylate & Purine Synthesis MTHF 5-Methyl-THF MethyleneTHF->MTHF MTHFR MTR Methionine Synthase (MTR) (this compound-dependent) MTHF->MTR Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation Reactions) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->MTR MTR->THF MTR->Methionine

References

An In-depth Technical Guide to the Structural Chemistry and Coordination Complex of Methylcobalamin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (MeCbl), an active form of vitamin B12, is a fascinating and vital organometallic compound.[1][2] Its intricate structure, centered around a cobalt ion, is key to its biological functions, most notably as a cofactor for methionine synthase, an enzyme crucial for methionine and tetrahydrofolate synthesis.[1][3] This guide provides a detailed exploration of the structural chemistry of this compound, its unique coordination complex, and the experimental methodologies used for its characterization. A thorough understanding of these aspects is paramount for researchers in medicinal chemistry, enzymology, and drug development who seek to leverage or modulate its biochemical pathways.

Structural Chemistry of this compound

This compound is a complex coordination compound distinguished by a cobalt(III) ion at its core, nestled within a corrin (B1236194) macrocycle.[1][4] This corrin ring, composed of four pyrrole (B145914) subunits, is less planar and more flexible than the related porphyrin rings found in heme.[4] The cobalt center exhibits an octahedral geometry, coordinating with five nitrogen atoms and one carbon atom.[4][5] Four of these nitrogen atoms are provided by the equatorial corrin ring. The fifth, lower axial position is occupied by a nitrogen atom from a 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide moiety, which is characteristically attached back to the corrin ring via a phosphate-ribose linker.[4][6] The upper, or β-axial position, is uniquely occupied by a methyl group, forming a stable cobalt-carbon (Co-C) bond, a rare feature in biological systems.[1][2][6] This Co-C bond is central to this compound's role as a methyl group donor in biochemical reactions.[7][8]

The Coordination Complex

The coordination of the cobalt ion in this compound is a key determinant of its reactivity. The "base-on" conformation, where the DMB is coordinated to the cobalt, is the predominant form in solution. However, in enzymatic reactions, such as that catalyzed by methionine synthase, the DMB ligand is displaced by a histidine residue from the enzyme, resulting in a "base-off" conformation.[9] This conformational change is believed to modulate the reactivity of the Co-C bond.[9]

Below is a diagram illustrating the coordination complex of this compound.

Caption: Coordination sphere of the Co(III) ion in this compound.

Quantitative Structural Data

The precise geometry of the this compound coordination complex has been determined through X-ray crystallography. The following table summarizes key bond lengths and angles, providing a quantitative insight into its structure.

ParameterValueReference
Bond Lengths (Å)
Co-C (methyl)1.99(2)[10]
Co-N (DMB)2.19(2)[10]
Co-N (equatorial, avg.)1.92(2)[10]
Bond Angles (°)
C-Co-N (DMB)~180-
N(eq)-Co-N(eq)~90-

Note: Bond angles are idealized for an octahedral geometry. Actual values may deviate slightly.

Experimental Protocols for Characterization

The structural elucidation and quantification of this compound rely on a suite of analytical techniques. Detailed methodologies for key experiments are provided below.

X-ray Crystallography

Objective: To determine the three-dimensional atomic structure of this compound.

Methodology:

  • Synthesis and Crystallization:

    • This compound can be synthesized by the reduction of cyanocobalamin (B1173554) with sodium borohydride (B1222165) in an alkaline solution, followed by the addition of methyl iodide.[1]

    • Crystals suitable for X-ray diffraction are typically grown from an aqueous acetone (B3395972) solution in the dark to prevent photolytic degradation. The process can take several days to weeks.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • The crystal is exposed to a monochromatic X-ray beam, often from a synchrotron source for high resolution.[6]

    • The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The positions of the heavy atoms (cobalt) are determined from the Patterson map.

    • The remaining non-hydrogen atoms are located through successive Fourier syntheses.

    • The structural model is refined using least-squares methods to achieve the best fit with the experimental diffraction data.[10]

UV-Visible Spectroscopy

Objective: To quantify this compound and observe electronic transitions within the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in distilled water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Create a series of dilutions to establish a calibration curve (e.g., 10-50 µg/mL).[11]

  • Instrument Parameters:

    • Use a UV-Visible spectrophotometer with matched quartz cuvettes.

    • Scan the absorbance spectrum over a range of 200-600 nm.[12]

  • Data Analysis:

    • This compound exhibits characteristic absorption maxima. The primary peak used for quantification is typically observed around 351-353 nm.[7][11] Other notable peaks can be found at approximately 264 nm and 520-530 nm.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of unknown samples by measuring their absorbance and interpolating from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the solution-state structure and connectivity of atoms in this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-25 mg of this compound in a deuterated solvent (e.g., D₂O).

    • Transfer the solution to a clean, high-quality NMR tube.

    • Ensure the sample is free of particulate matter.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Typical parameters for a ¹H NMR spectrum might include a spectral width of 15 ppm, an acquisition time of ~1.5 s, and a relaxation delay of 2.0 s.

    • For ¹³C NMR, a larger number of scans (e.g., 512 or more) will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Process the raw data (Free Induction Decay - FID) using Fourier transformation, phase correction, and baseline correction.

    • The chemical shifts, coupling constants, and integration of the peaks provide detailed information about the molecular structure, including the protons of the methyl group and the corrin ring.

Role in Methionine Synthase Catalysis

This compound is a critical coenzyme for methionine synthase (MS), which catalyzes the remethylation of homocysteine to methionine.[1][13][14] This reaction is a key step in the methionine and folate cycles.

The catalytic cycle involves the transfer of the methyl group from this compound to homocysteine, generating methionine and the highly reactive cob(I)alamin intermediate.[11] Cob(I)alamin is then remethylated by 5-methyltetrahydrofolate (N⁵-MeTHF) to regenerate this compound, completing the cycle.[11]

Below is a diagram illustrating the methionine synthase catalytic cycle.

G Methionine Synthase Catalytic Cycle MetS_MeCbl Methionine Synthase (this compound-Co(III)) MetS_Cbl1 Methionine Synthase (Cob(I)alamin) MetS_MeCbl->MetS_Cbl1 Methyl Transfer THF Tetrahydrofolate MetS_Cbl1->MetS_MeCbl Remethylation Methionine Methionine MetS_Cbl1->Methionine Homocysteine Homocysteine Homocysteine->MetS_MeCbl N5_MeTHF 5-Methyl- tetrahydrofolate N5_MeTHF->MetS_Cbl1 G Workflow for Methionine Synthase Activity Assay Start Prepare Reaction Mixture (Buffer, DTT, AdoMet, Homocysteine, Enzyme, Hydroxocobalamin) Preincubation Pre-incubate at 37°C (5 minutes) Start->Preincubation Initiate Initiate Reaction (Add 5-CH3-THF) Preincubation->Initiate Incubate Incubate at 37°C (10 minutes) Initiate->Incubate Stop Stop Reaction (Add HCl/Formic Acid) Incubate->Stop Heat Incubate at 80°C (10 minutes) Stop->Heat Cool Cool to Room Temperature Heat->Cool Centrifuge Centrifuge to Pellet Protein Cool->Centrifuge Measure Measure Absorbance at 350 nm Centrifuge->Measure

References

The Role of Methylcobalamin in Homocysteine Reduction and its Implications for Cardiovascular Health: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of methylcobalamin, the active form of vitamin B12, in the regulation of homocysteine levels and its subsequent impact on cardiovascular health. Elevated homocysteine, or hyperhomocysteinemia, is an established independent risk factor for cardiovascular disease.[1][2] This document delves into the biochemical pathways, clinical evidence, and experimental methodologies relevant to understanding and investigating this important metabolic relationship.

The Biochemical Nexus: this compound and Homocysteine Metabolism

Homocysteine is a sulfur-containing amino acid formed during the metabolism of methionine.[3] Its concentration in the body is tightly regulated by two primary pathways: remethylation and transsulfuration. This compound plays a pivotal role in the remethylation pathway, which is crucial for converting homocysteine back to methionine.

1.1. The Methionine Synthase Reaction

The remethylation of homocysteine is catalyzed by the enzyme methionine synthase (MS).[4][5] This reaction requires this compound as an essential cofactor.[6][7] The process involves the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF), the active form of folate, to cob(I)alamin (a reduced form of vitamin B12) to form this compound.[4][8] this compound then donates this methyl group to homocysteine, resulting in the formation of methionine and the regeneration of cob(I)alamin.[4][5]

Genetic variations in the gene encoding for methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5-MTHF, can lead to reduced enzyme activity, resulting in elevated homocysteine levels, particularly in individuals with low folate status.[9][10][11]

Below is a diagram illustrating the central role of this compound in the homocysteine remethylation pathway.

Homocysteine_Metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Group Donation Homocysteine Homocysteine SAH->Homocysteine Hydrolysis Homocysteine->Methionine Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Pathway MS Methionine Synthase (MS) Homocysteine->MS CBS Cystathionine β-synthase (CBS) (Requires Vitamin B6) Homocysteine->CBS Cysteine Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF MethylTHF 5-Methyltetrahydrofolate (5-MTHF) MethyleneTHF->MethylTHF MTHFR MTHFR MethyleneTHF->MTHFR MethylTHF->THF MethylTHF->MS This compound This compound (Active B12) This compound->MS Donates Methyl Group Cobalamin Cobalamin (Vitamin B12) Cobalamin->MS Enters Cycle MS->Methionine MS->this compound Methylated MTHFR->MethylTHF CBS->Cystathionine

Caption: The central role of this compound in the remethylation of homocysteine to methionine.

Hyperhomocysteinemia and Cardiovascular Disease: The Pathophysiological Link

Elevated levels of homocysteine in the blood, known as hyperhomocysteinemia, are recognized as an independent risk factor for various cardiovascular diseases, including coronary artery disease, stroke, and peripheral vascular disease.[1][12] The classification of hyperhomocysteinemia is as follows:

  • Mild: 15-30 μmol/L

  • Moderate: 31-100 μmol/L

  • Severe: >100 μmol/L[1]

Several mechanisms have been proposed to explain the detrimental effects of high homocysteine on the cardiovascular system:

  • Endothelial Dysfunction: Homocysteine can damage the inner lining of blood vessels (the endothelium), impairing its ability to regulate vascular tone and promoting a pro-thrombotic state.[12][13]

  • Oxidative Stress: Elevated homocysteine levels can lead to the increased production of reactive oxygen species (ROS), which contribute to cellular damage and inflammation within the vascular wall.[12][14]

  • Inflammation: Chronic hyperhomocysteinemia is associated with vascular inflammation, a key process in the development and progression of atherosclerosis.[12]

  • Thrombosis: Homocysteine can interfere with coagulation factors, promoting the formation of blood clots.[12]

The following diagram illustrates the proposed mechanisms by which hyperhomocysteinemia contributes to cardiovascular disease.

HHCY_CVD_Pathway Pathways of Homocysteine-Induced Cardiovascular Disease HHCY Hyperhomocysteinemia (Elevated Homocysteine) EndoDys Endothelial Dysfunction HHCY->EndoDys OxStress Increased Oxidative Stress (ROS Production) HHCY->OxStress Inflammation Vascular Inflammation HHCY->Inflammation Thrombosis Pro-thrombotic State HHCY->Thrombosis Atherosclerosis Atherosclerosis EndoDys->Atherosclerosis OxStress->Atherosclerosis Inflammation->Atherosclerosis CVD Cardiovascular Disease (e.g., Myocardial Infarction, Stroke) Thrombosis->CVD Atherosclerosis->CVD

Caption: Mechanisms linking hyperhomocysteinemia to cardiovascular disease.

Clinical Evidence: this compound Supplementation and Homocysteine Reduction

Numerous clinical studies have investigated the efficacy of B-vitamin supplementation, including this compound, in lowering homocysteine levels. The administration of this compound has demonstrated a significant benefit in reducing plasma homocysteine, particularly when combined with folic acid.[6][15]

Table 1: Summary of Clinical Trials on this compound and Homocysteine Levels

Study/Author (Year)Participant PopulationIntervention GroupsDurationKey Findings on Homocysteine Levels
Koyama et al.Hemodialysis patientsGroup I: Folic acid (15 mg/day) Group II: Folic acid + this compound (500 µg IV after each HD) Group III: Folic acid + this compound + Vitamin B6 (60 mg/day)3 weeksMean percentage reduction: Group I: 17.3%; Group II: 57.4%; Group III: 59.9%.[15]
Obeid et al.Vegetarians with Vitamin B12 deficiencyThis compound vs. Placebo-This compound significantly reduced mean baseline plasma tHcy from 14.7 µmol/L to 9.1 µmol/L.[16]
Randomized Controlled Trial (NCT06163443)Individuals with MTHFR, MTR, and MTRR polymorphismsMethylfolate + Pyridoxal-5'-phosphate (P5P) + this compound vs. Placebo6 monthsThe treatment group showed a significant reduction in homocysteine levels by 30.0%.[17][18]

While lowering homocysteine levels with B-vitamin supplementation is well-established, the translation of this biochemical effect into a consistent reduction in cardiovascular events has been a subject of debate.[12][19] Some large-scale trials have shown that while B vitamins effectively lower homocysteine, they do not significantly reduce the risk of major cardiovascular events.[20] This suggests that homocysteine may be a marker of cardiovascular risk rather than a direct causal factor in all populations.[19] However, for specific populations with genetic predispositions or severe deficiencies, the benefits might be more pronounced.

Experimental Protocols for Homocysteine Measurement

Accurate measurement of total plasma homocysteine (tHcy) is crucial for both clinical diagnosis and research. Several analytical methods are available, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standards.

4.1. Principle of Total Homocysteine Measurement

In plasma, homocysteine exists in various forms: free, protein-bound via disulfide bonds, and as mixed disulfides. To measure total homocysteine, a reducing agent is first added to the sample to break the disulfide bonds and release all forms of homocysteine.[21]

4.2. Detailed Methodology: HPLC with Fluorescence Detection

This is a widely used method for tHcy quantification.[22][23]

1. Sample Preparation:

  • Collect whole blood in EDTA tubes.
  • Immediately place the sample on ice and centrifuge within one hour to separate plasma. This is critical to prevent the artificial release of homocysteine from red blood cells.[24]
  • To 100 µL of plasma, add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration of 10-30 mM.
  • Incubate the mixture at room temperature for 15-30 minutes to ensure complete reduction of disulfide bonds.
  • Precipitate proteins by adding a deproteinizing agent like perchloric acid or trichloroacetic acid.
  • Centrifuge to pellet the precipitated proteins.

2. Derivatization:

  • The supernatant containing free homocysteine is then derivatized with a fluorescent reagent, such as SBD-F (ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate), to make it detectable by a fluorescence detector.
  • This reaction is typically carried out at 60°C for 60 minutes in a borate (B1201080) buffer (pH 9.5).

3. HPLC Analysis:

  • Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
  • Use a mobile phase gradient, typically consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), to separate the derivatized homocysteine from other sample components.
  • Detect the fluorescent derivative using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., 385 nm excitation and 515 nm emission for SBD-F derivatives).

4. Quantification:

  • Quantify the homocysteine concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of homocysteine that have undergone the same sample preparation and derivatization process.

4.3. Alternative Method: LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for homocysteine measurement.[22][25] The sample preparation is similar to HPLC, involving reduction and protein precipitation. However, derivatization is often not required. The LC system separates homocysteine from other molecules, and the tandem mass spectrometer provides highly specific detection and quantification based on the mass-to-charge ratio of the parent and fragmented ions of homocysteine.

The following diagram outlines a typical experimental workflow for a clinical trial investigating the effect of this compound on homocysteine levels.

Clinical_Trial_Workflow Recruitment Patient Recruitment (e.g., Elevated Homocysteine) Screening Screening & Informed Consent Recruitment->Screening Baseline Baseline Assessment (Homocysteine, B12, Folate levels, Cardiovascular markers) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group: This compound Supplementation Randomization->GroupA GroupB Control Group: Placebo Randomization->GroupB FollowUp Follow-up Visits (e.g., 3, 6, 12 months) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection at Follow-up: Homocysteine levels, Adverse Events, Cardiovascular Outcomes FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results Interpretation & Reporting Analysis->Results

Caption: A generalized workflow for a randomized controlled trial.

Conclusion and Future Directions

This compound is a key player in homocysteine metabolism, and its supplementation is an effective strategy for lowering elevated homocysteine levels.[6] While the direct impact of homocysteine reduction on cardiovascular events remains an area of active research, managing hyperhomocysteinemia, particularly in high-risk individuals and those with documented vitamin B12 deficiency, is a prudent clinical approach.[26]

Future research should focus on identifying specific patient populations who would benefit most from this compound supplementation, exploring the interplay between genetic factors (such as MTHFR polymorphisms) and treatment response, and further elucidating the complex relationship between homocysteine, B-vitamins, and cardiovascular health. For drug development professionals, understanding the nuances of this compound's role can inform the design of targeted nutritional therapies and combination treatments for cardiovascular risk reduction.

References

A Technical Guide to the Natural Sources and Microbial Biosynthesis of Methylcobalamin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of methylcobalamin (MeCbl), one of the active forms of vitamin B12. It details its natural distribution, the intricate microbial pathways responsible for its synthesis, and the methodologies employed for its quantification and production. This document is intended to serve as a comprehensive resource for professionals in research, science, and drug development.

Natural Sources of this compound

Vitamin B12 is unique among vitamins as it is synthesized exclusively by certain bacteria and archaea.[1][2] Eukaryotic organisms, including plants, fungi, and animals, lack the enzymes for its de novo synthesis.[3] Consequently, the primary dietary sources of this compound for humans are foods of animal origin, where it has accumulated through the food chain.[4] this compound, along with 5'-deoxyadenosylcobalamin (AdoCbl), represents the major biologically active forms of vitamin B12 found in nature.[3][5]

Animal-derived foods such as meat (especially organ meats like liver), fish, shellfish, poultry, eggs, and dairy products are the most significant natural sources of vitamin B12.[1][4][6] The bioavailability of vitamin B12 can vary depending on the food source; for instance, it is reported to be about three times higher in dairy products than in meat, fish, or poultry.[6] While some plant-based foods like certain fermented products (e.g., tempeh) and seaweeds (e.g., nori) may contain vitamin B12, this is due to bacterial symbiosis or fermentation.[1] Chlorella vulgaris, a type of green algae, has been shown to contain this compound.[1]

Quantitative Data on Vitamin B12 in Natural Sources

Quantifying the exact this compound content in foods is challenging, as most nutritional databases report the total cobalamin content. The various forms of cobalamin are often converted to the more stable cyanocobalamin (B1173554) (CNCbl) during analysis.[7] However, the following table summarizes the total vitamin B12 content in various animal products, which are known to contain significant proportions of this compound.

Food SourceAverage Vitamin B12 Content (μg per 100g)
Beef Liver (cooked)70 - 85
Lamb Liver~65
Clams (cooked)~98
Mussels~24
Mackerel~19
Salmon~4
Ground Beef (lean, cooked)2.5 - 3.0
Eggs (whole, cooked)1.1 - 1.3
Milk (whole)~0.45
Swiss Cheese~3.3

Note: Data compiled from various sources.[3][4][6][8] The exact concentration can vary based on factors like animal feed, specific cut of meat, and preparation methods.[3]

Microbial Biosynthesis of this compound

The industrial production of vitamin B12 relies exclusively on microbial fermentation, as chemical synthesis is commercially unfeasible due to the molecule's complexity.[9][10][11] The biosynthesis of cobalamin is an intricate process involving approximately 30 enzymatic steps.[2][5] This pathway is present in a range of bacteria and archaea.[12]

Two primary de novo biosynthetic pathways have been elucidated, differing mainly in the timing of cobalt insertion and the requirement for molecular oxygen:[13][14]

  • Aerobic Pathway: In this pathway, cobalt is inserted late into the corrin (B1236194) ring. It is characteristic of organisms like Pseudomonas denitrificans.[9][13]

  • Anaerobic Pathway: Here, cobalt insertion is an early step in the synthesis. This pathway is found in organisms such as Propionibacterium freudenreichii (also known as P. shermanii), Salmonella typhimurium, and Bacillus megaterium.[9][13][14]

The final step in the synthesis of this compound involves the attachment of a methyl group to the cobalt ion of the cobalamin molecule. This reaction is crucial for the vitamin's role as a cofactor for enzymes like methionine synthase.

Key Microorganisms in Industrial Production

Several microorganisms are utilized for the commercial production of vitamin B12. The most prominent strains include:

  • Pseudomonas denitrificans (reclassified as Ensifer adhaerens): A Gram-negative bacterium that uses the aerobic pathway and is a major industrial producer.[9][15]

  • Propionibacterium freudenreichii : A Gram-positive bacterium that utilizes the anaerobic pathway and is also widely used in industrial fermentation.[5][15]

  • Sinorhizobium meliloti : Known for its role in the description of the aerobic pathway.[9]

  • Bacillus megaterium : Has been a model organism for metabolic engineering to improve cobalamin production.[2][16]

Regulation of Biosynthesis

The microbial biosynthesis of cobalamin is tightly regulated to avoid the overproduction of this energetically expensive molecule. Regulation occurs at the genetic level, often involving conserved RNA structures known as riboswitches located in the 5' untranslated regions (5'UTRs) of B12-related genes.[17][18] When adenosylcobalamin (the effector molecule) binds to the B12-element riboswitch, it induces a conformational change in the RNA, leading to the inhibition of translation or premature transcription termination of the biosynthetic genes.[17][18] In Salmonella typhimurium, the expression of cobalamin biosynthetic genes is also repressed by molecular oxygen and subject to catabolite repression.[19]

Quantitative Data on Microbial Production

Metabolic engineering and bioprocess optimization have significantly improved the yields of vitamin B12 from microbial fermentation. The following table presents typical yields from various production strains.

MicroorganismProduction PathwayReported Yield
Pseudomonas denitrificansAerobicUp to 300 mg/L[11]
Propionibacterium freudenreichiiAnaerobic~20 mg/L[20]
Streptomyces olivaceusAerobic~3.3 mg/L[20]
Engineered Escherichia coliAerobic (heterologous)~307 µg/g DCW[21]

Note: Yields can vary significantly based on the specific strain, genetic modifications, and fermentation conditions.

Experimental Protocols

Quantification of this compound in Food Matrices

This protocol outlines a general method for the determination of vitamin B12 in food products using immunoaffinity chromatography for cleanup followed by High-Performance Liquid Chromatography (HPLC).

Objective: To extract and quantify total cobalamin (as CNCbl) from a food sample. Natural forms like this compound are converted to cyanocobalamin for stability and accurate measurement.

Methodology:

  • Sample Preparation and Extraction:

    • Homogenize a representative sample of the food product.

    • Weigh an appropriate amount of the homogenate into a flask.

    • Add 50 mM sodium acetate (B1210297) buffer (pH 4.0) and an aqueous solution of sodium cyanide (NaCN). The cyanide converts all natural cobalamins (MeCbl, AdoCbl, OHCbl) to the more stable CNCbl form.[22]

    • For protein-rich samples (e.g., meat, dairy), an enzymatic hydrolysis step using pepsin (at 37°C, pH 4, for 3 hours) is required to release protein-bound cobalamin.[22][23] For starchy foods, amylase may be added.[7]

    • Heat the mixture in a water bath at 100°C for 30-35 minutes to complete the extraction and protein denaturation.[22][24]

    • Cool the extract, adjust the pH if necessary, and centrifuge or filter to remove solid debris.

  • Purification by Immunoaffinity Chromatography (IAC):

    • Pass the clarified extract through a vitamin B12-specific immunoaffinity column.[23][24] These columns contain monoclonal antibodies that selectively bind cobalamins.

    • Wash the column with a suitable buffer (e.g., phosphate-buffered saline) to remove interfering matrix components.

    • Elute the bound cyanocobalamin from the column using a solvent such as methanol.

    • Evaporate the eluate to dryness under nitrogen and reconstitute in the HPLC mobile phase.

  • Quantification by HPLC:

    • Inject the purified and concentrated sample into a reverse-phase HPLC system equipped with a C18 column.[25]

    • Use a mobile phase gradient, for example, a mixture of water/acetonitrile with an acid modifier like trifluoroacetic acid (TFA).[22]

    • Detect cyanocobalamin using a UV detector at its maximum absorbance wavelength, typically 361 nm.[22][24]

    • Quantify the concentration by comparing the peak area to a standard curve prepared from known concentrations of a cyanocobalamin standard.

Microbial Fermentation for Vitamin B12 Production

This protocol describes a generalized two-stage fermentation process for vitamin B12 production using Propionibacterium freudenreichii.

Objective: To produce cobalamin through a batch fermentation process.

Methodology:

  • Media Preparation and Sterilization:

    • Prepare the fermentation medium containing a carbon source (e.g., glucose, corn syrup), a nitrogen source (e.g., corn steep liquor), and essential minerals, including a cobalt source (e.g., cobalt chloride). Precursors like 5,6-dimethylbenzimidazole (B1208971) (DMBI) may also be added.[20][26]

    • Sterilize the medium in the fermentor by autoclaving (e.g., 121°C for at least 15-20 minutes) to prevent contamination.[20]

  • Inoculum Preparation (Starter Culture):

    • Inoculate a sterile inoculum medium in a flask with a pure culture of P. freudenreichii from a slant.[20]

    • Incubate the flask under appropriate conditions (e.g., on a shaker for aeration if required for this stage) to achieve a high cell density.

  • Fermentation Process:

    • Stage 1: Anaerobic Fermentation (approx. 70 hours):

      • Inoculate the sterile production medium in the fermentor with the starter culture.

      • Maintain anaerobic conditions. During this phase, the bacteria grow and produce the corrin ring structure (cobinamide).[20] The pH typically drops from an initial ~7.5 to ~6.5 before rising.[20]

    • Stage 2: Aerobic Fermentation (approx. 50 hours):

      • Switch to aerobic conditions by sparging sterile air into the fermentor.

      • This phase facilitates the synthesis of the 5,6-dimethylbenzimidazole (DMBI) nucleotide loop and its attachment to the cobinamide, completing the cobalamin molecule.[20]

  • Recovery and Purification:

    • Harvest the biomass by centrifugation or filtration. Most of the cobalamin is intracellular.[20]

    • Lyse the cells, often by heating the cell mass in an aqueous solution (e.g., boiling at pH 5), to release the cobalamin.[20][26]

    • Add cyanide to the lysate to convert all cobalamin forms to cyanocobalamin.[26]

    • Clarify the solution by filtration.

    • Purify the cyanocobalamin using a series of steps which may include adsorption chromatography (e.g., on alumina (B75360) or activated carbon), solvent extraction, and final crystallization to obtain a high-purity product.[20][26]

Mandatory Visualizations

Signaling Pathways and Workflows

Microbial_B12_Biosynthesis cluster_precursor Common Precursor Synthesis cluster_anaerobic Anaerobic Pathway (e.g., P. freudenreichii) cluster_aerobic Aerobic Pathway (e.g., P. denitrificans) cluster_final Final Assembly (Common Steps) ALA δ-Aminolevulinic acid (ALA) UroIII Uroporphyrinogen III ALA->UroIII Precorrin2 Precorrin-2 UroIII->Precorrin2 Precorrin2_A Precorrin-2 UroIII->Precorrin2_A Co_Precorrin2 Cobalt-Precorrin-2 Precorrin2->Co_Precorrin2 + Co²⁺ (Early Insertion) Cby Cobyrinic Acid Co_Precorrin2->Cby ...multiple steps... Cbi Cobinamide (Cbi) Cby->Cbi Amidation, Adenosylation HBA Hydrogenobyrinic Acid Precorrin2_A->HBA ...multiple steps... Co_HBA Cobalt-Hydrogenobyrinic Acid HBA->Co_HBA + Co²⁺ (Late Insertion) Co_HBA->Cbi Amidation, Adenosylation AdoCbl Adenosylcobalamin (AdoCbl) Cbi->AdoCbl + Nucleotide Loop MeCbl This compound (MeCbl) AdoCbl->MeCbl Methylation / Interconversion

Caption: Simplified overview of aerobic and anaerobic microbial biosynthesis pathways for cobalamins.

Quantification_Workflow Sample 1. Food Sample Homogenization Extract 2. Extraction (Acetate Buffer + NaCN, Heat) Sample->Extract Hydrolysis 2a. Enzymatic Hydrolysis (if needed) Extract->Hydrolysis for protein-bound B12 Cleanup 3. Purification (Immunoaffinity Column) Extract->Cleanup Hydrolysis->Cleanup Analyze 4. HPLC-UV Analysis (Quantification at 361 nm) Cleanup->Analyze Result 5. Concentration Calculation Analyze->Result Fermentation_Workflow Media 1. Media Preparation & Sterilization Inoculum 2. Starter Culture Preparation Media->Inoculum Anaerobic 3. Anaerobic Fermentation (Corrin Ring Synthesis) Inoculum->Anaerobic Aerobic 4. Aerobic Fermentation (Nucleotide Loop Assembly) Anaerobic->Aerobic Harvest 5. Cell Harvesting (Centrifugation) Aerobic->Harvest Extract 6. Extraction & Lysis (Heat, Cyanide Addition) Harvest->Extract Purify 7. Purification (Chromatography, Crystallization) Extract->Purify Product 8. Pure Vitamin B12 (Cyanocobalamin) Purify->Product

References

Methodological & Application

Application Notes and Protocols for the Use of Methylcobalamin in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin, an active coenzyme form of vitamin B12, is essential for the normal functioning of the brain and nervous system.[1] In the context of neuroscience research, this compound has demonstrated significant neuroprotective and neuroregenerative properties in vitro. It plays a crucial role in the methylation cycle, which is vital for DNA and protein methylation.[2][3] Specifically, this compound acts as a coenzyme for methionine synthase, facilitating the conversion of homocysteine to methionine.[3] This process is fundamental for the synthesis of S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous cellular reactions, including the methylation of phospholipids (B1166683) in neuronal membranes.[4][5]

Studies have shown that this compound can protect primary neurons from glutamate-induced neurotoxicity, a key mechanism in various neurodegenerative conditions.[4][5][6] Furthermore, it has been found to promote neurite outgrowth and neuronal survival by activating key signaling pathways such as the ERK1/2 and Akt/mTOR pathways.[1][2][7][8] These properties make this compound a valuable compound for in vitro studies of neuroprotection, nerve regeneration, and for the development of potential therapeutic strategies for neurological disorders.

Data Presentation

The following table summarizes quantitative data from studies on the effects of this compound on primary neuron cultures.

ParameterNeuron TypeThis compound ConcentrationEffectReference
Neuroprotection against glutamate-induced toxicityRat retinal neurons10⁻⁸ - 10⁻⁵ MConcentration-dependent reduction in cell death[4]
Neuroprotection against glutamate-induced toxicityRat cortical neuronsNot specifiedPrevention of cytotoxicity with chronic exposure[6]
Neurite Outgrowth & Neuronal SurvivalNot specified> 100 nMPromotion of neurite outgrowth and neuronal survival[9]
Field Potential EnhancementRat suprachiasmatic nucleus slices10 µMMaximal enhancement of field potential (143.6 +/- 9.8%)[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in primary neuron cultures.

Materials:

  • This compound powder (Purity ≥ 98%)[11]

  • Sterile, nuclease-free water or appropriate sterile solvent (e.g., DMSO, if specified by the manufacturer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Reconstitute the powder in a sterile solvent to a high concentration stock solution (e.g., 10 mM). The choice of solvent should be based on the manufacturer's instructions and its compatibility with neuronal cultures. Water is generally preferred.

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or as recommended by the manufacturer, protected from light.

Protocol 2: Chronic Application of this compound for Neuroprotection Assays

This protocol details the chronic application of this compound to primary neuron cultures to assess its neuroprotective effects against glutamate-induced excitotoxicity.[4][5][6]

Materials:

  • Primary neuron cultures (e.g., cortical, hippocampal, or retinal neurons) plated on appropriate substrates.[12][13][14]

  • Complete neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin).[14][15]

  • This compound stock solution (from Protocol 1)

  • Glutamate (B1630785) solution (e.g., 1 mM)

  • Trypan blue solution or other viability assay reagents

Procedure:

  • Prepare primary neuron cultures according to standard protocols.[12][13][16]

  • From the day of plating or a specified time point in culture, supplement the culture medium with the desired final concentration of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M).[4]

  • Culture the neurons in the this compound-containing medium for a specified duration (chronic exposure). This can range from several days to the entire culture period.

  • To induce glutamate toxicity, briefly expose the cultures to a high concentration of glutamate (e.g., 1 mM for 10 minutes).[4]

  • After the glutamate exposure, wash the cells and replace the medium with a glutamate-free medium (which may or may not contain this compound, depending on the experimental design).

  • Incubate for a further period (e.g., 1 hour) to allow for the development of neurotoxicity.[4]

  • Assess neuronal viability using a suitable method, such as the trypan blue exclusion assay or other cell viability assays.[4][5]

Note: It is crucial to include control groups, such as a vehicle-treated group (without this compound) and a group not exposed to glutamate. Acute exposure to this compound (applied only during the glutamate challenge) has been shown to be ineffective in preventing glutamate neurotoxicity.[4][17]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Neurons

Methylcobalamin_Signaling This compound This compound Methionine_Synthase Methionine Synthase This compound->Methionine_Synthase Methionine Methionine Methionine_Synthase->Methionine Homocysteine Homocysteine Homocysteine->Methionine_Synthase SAM S-adenosylmethionine (SAM) Methionine->SAM Methylation DNA & Protein Methylation SAM->Methylation Akt Akt SAM->Akt Activates ERK1_2 ERK1/2 SAM->ERK1_2 Activates Neuroprotection Neuroprotection Methylation->Neuroprotection Alters membrane properties mTOR mTOR Akt->mTOR Neuronal_Survival Neuronal Survival (Anti-apoptosis) Akt->Neuronal_Survival Neurite_Outgrowth Neurite Outgrowth mTOR->Neurite_Outgrowth ERK1_2->Neurite_Outgrowth ERK1_2->Neuronal_Survival Experimental_Workflow Start Start: Primary Neuron Culture Treatment Chronic this compound Treatment (e.g., 10⁻⁸ - 10⁻⁵ M) Start->Treatment Control Vehicle Control Start->Control Toxicity Induce Glutamate Neurotoxicity (e.g., 1 mM for 10 min) Treatment->Toxicity Control->Toxicity Wash Wash & Incubate (Glutamate-free medium) Toxicity->Wash Assessment Assess Neuronal Viability (e.g., Trypan Blue Exclusion) Wash->Assessment Analysis Data Analysis and Comparison Assessment->Analysis

References

Application Note: Quantification of Methylcobalamin using a Validated HPLC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylcobalamin, an active form of vitamin B12, is crucial for various metabolic processes.[1][2][3] Its quantification in pharmaceutical formulations and biological matrices is essential for quality control and pharmacokinetic studies. This document details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the accurate and sensitive determination of this compound. Due to its high sensitivity and selectivity, LC-MS/MS is a powerful technique for analyzing complex samples.[4] this compound is known to be highly sensitive to light and can degrade, making careful handling and specific analytical methods necessary.[5][6][7][8]

Experimental Protocols

Sample Preparation

Given this compound's light sensitivity, all sample preparation steps must be performed under red light or in amber-colored tubes to prevent photodegradation.[6][7]

a) Pharmaceutical Formulations (Tablets/Capsules)

  • Accurately weigh and grind a representative number of tablets or the contents of capsules to obtain a fine, homogeneous powder.

  • Transfer a portion of the powder, equivalent to a specific amount of this compound, into a light-resistant volumetric flask.

  • Dissolve the powder in the mobile phase or a suitable solvent like methanol.

  • Sonicate for approximately 15 minutes to ensure complete dissolution.[9]

  • Dilute to the final volume with the same solvent.

  • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[7][9]

b) Biological Matrices (e.g., Human Plasma)

  • To 100 µL of plasma in an amber tube, add a stable isotope-labeled internal standard.

  • Perform protein precipitation by adding a sufficient volume of cold methanol.[6]

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean, light-protected vial for HPLC-MS analysis.

HPLC-MS Method

a) Liquid Chromatography Conditions

A summary of typical HPLC conditions is provided in the table below.

ParameterRecommended Conditions
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)[5]
Mobile Phase Isocratic: Methanol/Water (e.g., 55:45 v/v) with 0.1% Formic Acid[5][7] or a gradient elution for complex matrices.
Flow Rate 0.8 - 1.0 mL/min[5][7]
Column Temperature 40 °C[1]
Injection Volume 5 - 20 µL
Detector UV/PDA detector can be used in series (e.g., at 223 nm or 351 nm)[1][5] before the mass spectrometer.

b) Mass Spectrometry Conditions

ParameterRecommended Conditions
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z for this compound (e.g., [M+H]+ at 1344.6 amu)[10]
Product Ion (Q3) Specific fragment ion for quantification (e.g., 1329.2 amu)[10]
Gas Temperature ~300 °C[7]
Capillary Voltage ~4000 V[7]

Data Presentation

The following tables summarize quantitative data from various validated HPLC methods for this compound quantification.

Table 1: Chromatographic Performance and Linearity

Method ReferenceLinearity Range (µg/mL)Retention Time (min)Correlation Coefficient (r²)
Method A[1]0.5 - 2.03.68>0.99
Method B[9]10 - 50Not Specified>0.99
Method C[11]Not Specified3.12>0.99
Method D[5]Not Specified2.9Not Specified
Method E[12]0.00005 - 0.005Not Specified>0.992

Table 2: Method Sensitivity (LOD & LOQ)

Method ReferenceLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Method A[3]0.050.15
Method B[1]Not Specified0.40
Method C[11]1.271.91
Method D[12]0.000010.00005

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Start: Obtain Sample (Pharmaceutical or Biological) dissolve Dissolution / Extraction (Protect from Light) start->dissolve vortex Vortex / Sonicate dissolve->vortex filter Centrifuge / Filter vortex->filter end_prep Prepared Sample for Injection filter->end_prep inject Inject Sample into HPLC end_prep->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometry Detection (MRM Mode) ionize->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Final Report quantify->report

Caption: General experimental workflow for HPLC-MS quantification of this compound.

analytical_principle cluster_ms Mass Analysis compound This compound in Sample Mixture hplc HPLC Separation compound->hplc isolated_compound Isolated This compound hplc->isolated_compound ms Mass Spectrometer isolated_compound->ms parent_ion Precursor Ion (e.g., m/z 1344.6) fragment Fragmentation parent_ion->fragment product_ion Product Ion (e.g., m/z 1329.2) fragment->product_ion detector Detector Signal (Quantification) product_ion->detector

Caption: Principle of HPLC-MS analysis for selective quantification.

References

Synthesis of Methylcobalamin for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcobalamin, an active form of vitamin B12, is a crucial cofactor in various metabolic pathways, most notably in the methionine synthase-catalyzed conversion of homocysteine to methionine. Its synthesis for research purposes is essential for studies related to cellular metabolism, neurological functions, and drug development. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, focusing on methods accessible in a standard research laboratory. Protocols for synthesis starting from both cyanocobalamin (B1173554) and hydroxocobalamin (B81358) are presented, along with purification techniques and relevant biochemical pathway information.

Introduction

This compound plays a vital role in human physiology, and its deficiency is linked to various health issues, including megaloblastic anemia and neurological disorders. In a research context, the availability of pure this compound is critical for in vitro and in vivo studies aimed at understanding its biological functions and therapeutic potential. This document outlines reliable and reproducible methods for the synthesis of this compound, providing researchers with the necessary information to produce this essential coenzyme for their investigations.

Chemical Synthesis of this compound

The chemical synthesis of this compound typically involves a two-step process: the reduction of the cobalt (III) center in a cobalamin precursor to a more reactive cobalt (I) state, followed by methylation using a suitable methyl donor. The most common starting materials are cyanocobalamin and hydroxocobalamin.

Synthesis from Cyanocobalamin

This method involves the reductive methylation of cyanocobalamin. A reducing agent, typically sodium borohydride (B1222165), is used to reduce the Co(III) to Co(I). A methylating agent, such as methyl iodide or dimethyl sulfate (B86663), then provides the methyl group that attaches to the cobalt center.

Synthesis from Hydroxocobalamin

The synthesis from hydroxocobalamin follows a similar principle of reduction and methylation. Hydroxocobalamin is often preferred as it avoids the need to displace the cyanide ligand, which can sometimes compete with the methylating agent.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound from cyanocobalamin and hydroxocobalamin based on literature and patent examples. Yields and reaction conditions can vary based on the specific reagents and laboratory setup.

Table 1: Synthesis of this compound from Cyanocobalamin

ParameterValueReference
Starting Material Cyanocobalamin[1][2]
Reducing Agent Sodium Borohydride[1][2]
Methylating Agent Methyl Iodide / Dimethyl Sulfate[2][3]
Solvent Deionized Water, Acetone (B3395972)[1][2]
Reaction Temperature 30-40 °C[4][5]
Reaction Time 1-3 hours[4][5]
Typical Yield 75-94%[1][2]

Table 2: Synthesis of this compound from Hydroxocobalamin

ParameterValueReference
Starting Material Hydroxocobalamin[4][6]
Reducing Agent Sodium Borohydride[4][6]
Methylating Agent Trimethylsulfoxonium (B8643921) Bromide[3]
Solvent Deionized Water, 2-Butanone (B6335102)[4]
Reaction Temperature 30-40 °C[4][7]
Reaction Time 2-4 hours[6][7]
Typical Yield ~85%[4]

Experimental Protocols

Note: All procedures involving cobalamins should be performed in the dark or under red light to prevent photodecomposition.

Protocol 1: Synthesis of this compound from Cyanocobalamin

Materials:

  • Cyanocobalamin

  • Sodium Borohydride (NaBH₄)

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Deionized Water

  • Acetone

  • 2N Sodium Hydroxide (B78521) (NaOH)

  • Nitrogen gas supply

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5 g of cyanocobalamin in 30 mL of deionized water.[4]

  • Add 0.35 mL of dimethyl sulfate to the suspension.[5]

  • Heat the mixture to 30 °C while purging the flask with nitrogen gas.[4]

  • In a separate beaker, prepare a solution of 2.0 g of sodium borohydride and 0.16 mL of 2N sodium hydroxide in 10 mL of deionized water.[4]

  • Slowly add the sodium borohydride solution to the cyanocobalamin suspension over a period of 30 minutes, ensuring the reaction temperature does not exceed 40 °C.[4]

  • After the addition is complete, maintain the reaction mixture at 40 °C for 3 hours with continuous stirring.[5]

  • Cool the reaction mixture to 10 °C.[5]

  • Slowly add 100 mL of acetone to precipitate the crude this compound.[4]

  • Stir the suspension at 10 °C for 60 minutes.[4]

  • Filter the precipitate and wash it with 10 mL of cold acetone.[4]

  • Dry the resulting bright red crystals under vacuum at 40 °C. The expected yield of crude this compound is approximately 78-82%.[5]

Protocol 2: Synthesis of this compound from Hydroxocobalamin

Materials:

  • Hydroxocobalamin Hydrochloride

  • Sodium Borohydride (NaBH₄)

  • Trimethylsulfoxonium Bromide

  • Cobalt (II) Chloride Hexahydrate (optional, as a cyanide scavenger if starting from cyanocobalamin)

  • Deionized Water

  • 2-Butanone

  • Acetone

  • Nitrogen gas supply

  • Standard laboratory glassware.

Procedure:

  • In a round-bottom flask protected from light, dissolve 5 g of hydroxocobalamin hydrochloride in 65 mL of deionized water.

  • Add 3.75 mL of 2-butanone to the solution.[4]

  • Replace the atmosphere in the flask with nitrogen gas.

  • Heat the mixture in a water bath to 38 °C.[4]

  • In a separate beaker, prepare a solution of 2 g of sodium borohydride in 10 mL of deionized water.

  • Slowly add the sodium borohydride solution dropwise to the hydroxocobalamin solution over 60 minutes while stirring.[4]

  • Continue stirring for another 30 minutes at the same temperature.

  • Prepare a solution of 1.9 g of trimethylsulfoxonium bromide in 10 mL of water and add it slowly to the reaction mixture over 30 minutes.

  • Continue stirring at 38 °C for 3 hours.[4]

  • Cool the reaction mixture to 15 °C and stir overnight to allow for precipitation.[4]

  • Collect the crude this compound by filtration and dry under vacuum.

Protocol 3: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Acetone

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Heating mantle, beakers, and filtration apparatus.

Procedure:

  • Dissolve the crude this compound in a 50% aqueous acetone solution (e.g., 1 g of crude product in 10-20 mL of solvent mixture).[1]

  • Gently heat the solution to 35-45 °C to ensure complete dissolution.[1]

  • Adjust the pH of the solution to 6.5-7.0 with concentrated hydrochloric acid.[1]

  • Filter the warm solution to remove any insoluble impurities.

  • Slowly add acetone to the filtrate (approximately 3-4 volumes of the initial solution volume) while stirring.[1]

  • Continue stirring and allow the solution to cool to room temperature, then place it in an ice bath or refrigerator (4 °C) overnight to facilitate crystallization.[1]

  • Collect the purified this compound crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the crystals under vacuum. A typical yield after recrystallization is around 90-94%.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the biochemical role of this compound and the experimental workflow for its synthesis.

MethionineSynthasePathway cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF MethylTHF 5-Methyltetrahydrofolate MethyleneTHF->MethylTHF MTHFR MS Methionine Synthase (MS) MethylTHF->MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Homocysteine->MS SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (DNA, proteins, etc.) SAH->Homocysteine SAHH MS->THF Cobalamin Cob(I)alamin MS->Cobalamin Methyl Group Transfer This compound This compound (MeCbl) This compound->Methionine Methyl Group Donation Cobalamin->this compound

Caption: Methionine Synthase Pathway involving this compound.

SynthesisWorkflow start Start: Cyanocobalamin or Hydroxocobalamin Solution reduction Reduction with Sodium Borohydride start->reduction methylation Methylation with Methylating Agent reduction->methylation precipitation Precipitation of Crude This compound with Acetone methylation->precipitation filtration1 Filtration and Washing precipitation->filtration1 recrystallization Recrystallization from Aqueous Acetone filtration1->recrystallization filtration2 Filtration and Washing recrystallization->filtration2 drying Drying under Vacuum filtration2->drying end Pure this compound drying->end

Caption: Experimental Workflow for this compound Synthesis.

References

Application of Methylcobalamin in Retinal Cell Culture Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of methylcobalamin, the active form of vitamin B12, in retinal cell culture studies. These guidelines are based on findings demonstrating the neuroprotective effects of this compound against excitotoxicity and oxidative stress in retinal neurons.

Introduction

This compound has emerged as a promising agent for neuroprotection in the context of various retinal degenerative diseases. In vitro studies using retinal cell cultures provide a crucial platform to investigate its mechanisms of action and therapeutic potential. This document outlines key experimental protocols and summarizes the quantitative effects of this compound on retinal cell survival and its role in relevant signaling pathways.

Data Presentation: Efficacy of this compound in Retinal Cell Protection

The neuroprotective effects of cobalamin (a form of vitamin B12) have been quantified in various in vitro and in vivo models of retinal cell damage. The following tables summarize the key findings on cell viability and survival.

Table 1: Effect of Cyanocobalamin on the Viability of 661W/RGC-5 Cells Under Oxidative Stress

Treatment GroupConcentrationMean Cell Survival (%)[1]Standard Deviation (%)[1]
Control (Menadione-induced oxidative stress)-21.28.8
Cyanocobalamin10 pmol/L56.53.6
Cyanocobalamin10 µmol/L87.73.4

Table 2: In Vivo Effect of Cyanocobalamin on Retinal Ganglion Cell (RGC) Survival After Optic Nerve Transection in Rats

Days Post-TransectionTreatment GroupMean RGC Survival (%)[1]Standard Deviation (%)[1]
5Vehicle Control69.03.7
Cyanocobalamin (667 µmol/L)87.02.6
7Vehicle Control53.12.3
Cyanocobalamin (667 µmol/L)79.72.5
14Vehicle Control29.32.3
Cyanocobalamin (667 µmol/L)59.73.3

Experimental Protocols

Primary Retinal Cell Culture from Fetal Rats

This protocol is adapted from studies investigating glutamate-induced neurotoxicity.[1]

Materials:

  • Timed-pregnant Sprague-Dawley rats (gestational days 16-19)

  • Hanks' Balanced Salt Solution (HBSS)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • DNase I

  • Papain

  • Poly-L-lysine coated culture plates/coverslips

  • This compound

Procedure:

  • Euthanize pregnant rats according to approved animal protocols.

  • Aseptically dissect the fetuses and remove the eyes.

  • Isolate the retinas from the eyeballs in HBSS.

  • Mince the retinal tissue and incubate in a papain solution containing DNase I to dissociate the cells.

  • Gently triturate the cell suspension to obtain single cells.

  • Plate the cells on poly-L-lysine coated culture plates at a desired density.

  • Culture the cells in DMEM supplemented with FBS.

  • For chronic exposure studies, add this compound to the culture medium at various concentrations (e.g., 10⁻⁸ to 10⁻⁵ M) at the time of plating and maintain throughout the culture period.

Assessment of Neuroprotection against Glutamate-Induced Neurotoxicity

Materials:

  • Primary retinal cell cultures

  • Glutamate (B1630785) solution

  • Trypan Blue solution

  • Microscope with a hemocytometer

Procedure:

  • After a desired period of culture with or without chronic this compound exposure, expose the retinal cells to a toxic concentration of glutamate (e.g., 1 mM) for a short duration (e.g., 10 minutes).

  • Wash the cells with glutamate-free medium.

  • Incubate the cells for a further period (e.g., 1 hour) to allow for the development of neurotoxicity.

  • To assess cell viability, add Trypan Blue solution to the cell suspension.

  • Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer under a microscope.

  • Calculate the percentage of viable cells for each treatment group.

Cell Viability Assessment using MTT Assay

This is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Retinal cell cultures in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • After the experimental treatment, add MTT solution to each well of the 96-well plate.

  • Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound in retinal cells are believed to be mediated through multiple pathways, including the reduction of oxidative stress and the modulation of methylation reactions.

Experimental Workflow for Assessing Neuroprotection

experimental_workflow cluster_culture Cell Culture Preparation cluster_induction Induction of Cell Damage cluster_assessment Assessment of Neuroprotection start Primary Retinal Cell Culture treatment Chronic this compound Treatment start->treatment damage Induce Neurotoxicity (e.g., Glutamate Exposure) treatment->damage viability Cell Viability Assay (Trypan Blue or MTT) damage->viability analysis Data Analysis and Comparison viability->analysis

Caption: Workflow for evaluating this compound's neuroprotective effects.

Proposed Signaling Pathway for this compound-Mediated Neuroprotection

This compound's protective effects are linked to its role in the methionine synthase pathway, leading to the production of S-adenosylmethionine (SAM), a universal methyl group donor. SAM is crucial for various cellular processes, including the regulation of gene expression and the synthesis of antioxidants. Furthermore, evidence from other cell types suggests that this compound may activate the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.

signaling_pathway cluster_upstream Upstream Events cluster_pathway1 Methionine Cycle cluster_pathway2 Antioxidant Response cluster_downstream Downstream Effects MeCbl This compound MS Methionine Synthase MeCbl->MS Cofactor Nrf2 Nrf2 MeCbl->Nrf2 Activates (Proposed) Met Methionine MS->Met SAM S-adenosylmethionine (SAM) Met->SAM Neuroprotection Neuroprotection of Retinal Cells SAM->Neuroprotection Methylation Reactions Keap1 Keap1 Nrf2->Keap1 Inhibited by ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces transcription HO1->Neuroprotection Antioxidant Effects

Caption: Proposed signaling pathways of this compound in retinal cells.

Conclusion

The provided protocols and data underscore the potential of this compound as a neuroprotective agent in retinal cell culture models. These application notes serve as a foundational guide for researchers to design and execute experiments aimed at further elucidating the therapeutic benefits of this compound for retinal health. Future studies should focus on confirming the precise signaling cascades activated by this compound in retinal cells and translating these in vitro findings to in vivo models of retinal disease.

References

Application Notes and Protocols for Assessing Methylcobalamin Stability in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin, an active form of vitamin B12, is a crucial component in various physiological processes. However, its inherent instability in solution presents a significant challenge in the development and quality control of pharmaceutical formulations. This document provides detailed methods and protocols for assessing the stability of this compound in solutions, enabling accurate determination of its degradation kinetics and pathways. The provided methodologies are essential for ensuring the efficacy and safety of this compound-containing products.

This compound is known to be susceptible to degradation under various conditions, including exposure to light, heat, and certain pH levels.[1][2][3][4][5] Its primary degradation product upon exposure to light and in aqueous solutions is often hydroxocobalamin.[1][6] Understanding the stability profile of this compound is paramount for formulation development, packaging selection, and the establishment of appropriate storage conditions.

I. Analytical Methodologies for Stability Assessment

The quantification of this compound and its degradation products is central to any stability study. The most common and validated analytical techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.

A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the preferred method for stability testing due to its high specificity, sensitivity, and ability to separate the parent drug from its degradation products. A stability-indicating HPLC method can accurately quantify the decrease in this compound concentration over time.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a composite of validated methods found in the literature.[3][5][7][8][9]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (HPLC grade)

  • This compound reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of a buffer and organic solvent is typically used. A common mobile phase consists of 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.8 with phosphoric acid), methanol, and acetonitrile in a ratio of 55:35:10 (v/v/v).[3][5]

  • Flow Rate: 1.0 mL/min.[3][5]

  • Column Temperature: 25°C.[3][5]

  • Detection Wavelength: 220 nm or 353 nm.[2][3][5] The choice of wavelength can depend on the desired sensitivity and the absorbance characteristics of potential degradation products.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10 minutes.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL. Protect the solution from light.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2-160 µg/mL).[3][5]

  • Sample Solution: Dilute the this compound solution under investigation with the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

  • The percentage of degradation can be calculated by comparing the initial concentration with the concentration at various time points.

B. UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more cost-effective method for the determination of this compound. However, it is less specific than HPLC and may be susceptible to interference from degradation products that absorb at the same wavelength. This method is suitable for preliminary studies or for formulations with a known and simple degradation profile.

Experimental Protocol: UV-Visible Spectrophotometric Method

This protocol is based on methods described in the literature.[2][10]

1. Instrumentation:

  • UV-Visible Spectrophotometer with a matched pair of quartz cuvettes.

2. Reagents and Materials:

  • Purified water or a suitable buffer solution.

  • This compound reference standard.

  • Volumetric flasks and pipettes.

3. Method:

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound (e.g., 10 µg/mL) in the chosen solvent over the UV-Vis range (e.g., 200-400 nm) to determine the λmax. The reported λmax for this compound is approximately 353 nm.[2][10]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent. Protect from light.

    • Working Standard Solutions: Prepare a series of dilutions to create a calibration curve (e.g., 10-50 µg/mL).[2]

    • Sample Solution: Dilute the test solution to a concentration within the linear range of the assay.

  • Measurement: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

4. Data Analysis:

  • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

II. Forced Degradation Studies

Forced degradation studies are essential to understand the stability of this compound under various stress conditions. These studies help in identifying potential degradation products and elucidating degradation pathways.

A. Photostability

This compound is highly sensitive to light.[1][11][12] Photostability studies are crucial to determine the appropriate protective packaging.

Experimental Protocol: Photodegradation Study

1. Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., water or buffer).

  • Expose the solution to a controlled light source as per ICH Q1B guidelines. This includes exposure to a combination of cool white fluorescent and near-ultraviolet lamps. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • Withdraw aliquots at specified time intervals.

  • Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

2. Data Analysis:

  • The photodegradation of this compound often follows zero-order kinetics.[3][4][5] Plot the concentration of this compound versus time to determine the degradation rate constant.

B. Thermal Stability

Elevated temperatures can accelerate the degradation of this compound.[2]

Experimental Protocol: Thermal Degradation Study

1. Procedure:

  • Prepare solutions of this compound.

  • Store the solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven or water bath.

  • A control sample should be stored at a reference temperature (e.g., 4°C or room temperature).

  • Collect samples at various time points.

  • Analyze the samples by HPLC to quantify the remaining this compound.

2. Data Analysis:

  • The degradation rate at different temperatures can be used to calculate the activation energy for the degradation process using the Arrhenius equation.

C. pH Stability (Hydrolysis)

This compound stability is significantly influenced by the pH of the solution.[3][4][5]

Experimental Protocol: pH-Dependent Hydrolysis Study

1. Procedure:

  • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 11).[3][5]

  • Prepare solutions of this compound in each buffer.

  • Store the solutions at a constant temperature.

  • Withdraw samples at predetermined time intervals.

  • Analyze the samples using a stability-indicating HPLC method.

2. Data Analysis:

  • Hydrolysis of this compound typically follows pseudo-first-order kinetics.[3][4][5] A plot of the natural logarithm of the this compound concentration versus time will yield the degradation rate constant at each pH.

  • A pH-rate profile can be constructed by plotting the logarithm of the rate constant versus pH to identify the pH of maximum stability. Studies have shown that this compound has the highest stability at approximately pH 5.[3][4][5]

III. Data Presentation

Quantitative data from stability studies should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Summary of this compound Stability under Different Stress Conditions

Stress ConditionParametersObservationDegradation KineticsReference
Photodegradation UVA exposure (pH 7.4)Rapid conversion to hydroxocobalamin-[1]
Fluorescent lightSignificant degradationZero-order[3][11]
Thermal Degradation 100°C, 110°C, 121°C (30 min)Increased degradation with temperature-[13]
pH-Dependent Hydrolysis pH 2Least stablePseudo-first-order[3][4][5]
pH 5Highest stabilityPseudo-first-order[3][4][5]
pH 11UnstablePseudo-first-order[3][4][5]

Table 2: Example HPLC Method Parameters for this compound Stability Testing

ParameterConditionReference
Column C18 (250 x 4.6 mm, 5 µm)[3][8]
Mobile Phase 25 mM KH2PO4 (pH 3.8) : Methanol : Acetonitrile (55:35:10)[3][5]
Flow Rate 1.0 mL/min[3][5]
Detection 220 nm[3][5]
Column Temperature 25°C[3][5]
Retention Time ~7.8 minutes[8]

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates a general workflow for assessing the stability of this compound in solution.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Solution photo Photostability (ICH Q1B) prep->photo thermal Thermal Stability (e.g., 40, 60, 80°C) prep->thermal ph pH Stability (pH 2-11) prep->ph sampling Sample at Time Intervals photo->sampling thermal->sampling ph->sampling hplc HPLC Analysis sampling->hplc quant Quantify this compound & Degradation Products hplc->quant kinetics Determine Degradation Kinetics quant->kinetics pathway Identify Degradation Pathway kinetics->pathway report Generate Stability Report pathway->report

Caption: General workflow for assessing this compound stability.

B. Degradation Pathway

This diagram illustrates the primary degradation pathway of this compound in aqueous solutions upon exposure to light.

G MeCbl This compound HCbl Hydroxocobalamin MeCbl->HCbl Light (Photolysis) / Hydrolysis FurtherDeg Further Degradation Products HCbl->FurtherDeg Prolonged Stress

Caption: Primary degradation pathway of this compound.

Conclusion

The stability of this compound in solution is a critical parameter that must be thoroughly evaluated during drug development. The protocols and information provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess the stability of this compound. By employing robust analytical methods like HPLC and conducting comprehensive forced degradation studies, it is possible to establish a detailed stability profile, which is essential for the development of safe and effective pharmaceutical products.

References

protocol for dissolving and preparing methylcobalamin for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylcobalamin, an active form of vitamin B12, is a crucial coenzyme in various metabolic pathways, including those involved in neuronal function and DNA synthesis. Its use in in vitro studies is essential for understanding its cellular and molecular mechanisms. However, the successful application of this compound in experimental settings is highly dependent on its proper dissolution and handling due to its inherent instability, particularly its sensitivity to light. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation of this compound solutions for in vitro studies.

Key Properties and Handling Considerations

This compound is a complex organometallic compound that is highly sensitive to light. Exposure to light, especially typical laboratory fluorescent lighting, can lead to rapid degradation of this compound, with a significant loss of potency observed within minutes.[1] The primary degradation product upon light exposure is hydroxocobalamin.[1][2] Therefore, all procedures involving this compound solutions must be performed under subdued light conditions, utilizing amber glassware or light-blocking tubes.[1][3][4] Working under a red light has been shown to prevent degradation.[1]

In addition to light sensitivity, this compound is also susceptible to mechanical shock. Vigorous mixing methods such as shaking, sonication, or rapid stirring on a magnetic plate should be avoided as they can cause breakdown of the compound.[1] Gentle swirling or slow stirring is recommended for dissolution.[1]

Conversely, this compound exhibits relative stability to heat. It can withstand temperatures of 80°C for several hours in the dark with minimal degradation.[1] This property is pertinent when considering sterilization methods.

Data Summary

The following tables summarize the key quantitative data for the preparation of this compound solutions.

Table 1: Solubility of this compound

SolventConcentrationNotesReference
DMSO100 mg/mL (74.38 mM)Use fresh, moisture-free DMSO.[5]
WaterSoluble up to 0.1 g/mLThe sample is soluble in water.[6]
Saline1000 mcg/mLUsed for preparing formulations for injection.[1]
Phosphate Buffered Saline (PBS) pH 7.010 mg in 1000 mL (10 µg/mL)Used for stability studies.[7]

Table 2: Stability of this compound Solutions

ConditionObservationReference
Light Exposure
Typical Lab Florescent Light (in clear glass)44.1% decline in 5 mins; 67.7% decline in 10 mins; 83.3% decline in 15 mins.[1]
Bright Light (1,000 lux)50.1% degradation after 4 hours.[8]
Ambient Light (in amber glassware)Some breakdown observed.[1]
Temperature
80°C (in the dark)Minimal breakdown after several hours.[1]
4°C (in the dark, in saline)96.4% of control after 3 months; 91.6% of control after 6 months.[8]
Room Temperature (in amber vials, protected from light)Stable for at least 181 days.[3][4]
Mechanical Stress
Shaking, Sonication, Rapid StirringCan cause breakdown.[1]

Table 3: Typical Working Concentrations in In Vitro Studies

ApplicationConcentration RangeReference
Cytokine Production Assay (PBMCs)8 - 8,000 ng/mL[9]
General Cell Culture0 - 7.4 µM
DMEM/Ham's F-12 Media501 nM
Waymouth Medium MB and Williams Medium E148 nM
H-Y Medium (Hybri-Max®)923 nM
McCoy's 5A Modified Medium1.48 µM

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile DMSO.

Materials:

  • This compound powder (≥98% purity)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-blocking microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Balance

  • Vortex mixer (optional, for gentle mixing)

  • Red light source (optional)

Procedure:

  • Preparation of Workspace: Perform all steps under subdued lighting conditions. If possible, work in a dark room with a red light source. Cover work surfaces with light-blocking material.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder. The dry powder is relatively stable in normal room light, but prolonged exposure should be avoided.[1]

  • Dissolution:

    • Transfer the weighed this compound to a sterile, amber microcentrifuge tube.

    • Add the required volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

    • To facilitate dissolution, gently swirl the tube or use a vortex mixer on a low setting. Avoid vigorous shaking or sonication.[1] Ensure the powder is completely dissolved.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C for long-term storage. When protected from light, this compound solutions are stable for at least 181 days at room temperature.[3][4]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the concentrated stock solution to a final working concentration in cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed, sterile cell culture medium

  • Sterile, amber or foil-wrapped centrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature, protected from light.

  • Dilution:

    • In a sterile, amber or foil-wrapped tube, add the required volume of pre-warmed cell culture medium.

    • Add the appropriate volume of the this compound stock solution to the medium to achieve the desired final concentration (refer to Table 3 for typical ranges).

    • Mix gently by inverting the tube several times or by gentle pipetting.

  • Sterilization (Optional):

    • If the working solution needs to be sterile-filtered, use a 0.22 µm syringe filter. Perform this step quickly and under subdued light. Note that some loss of compound may occur due to adsorption to the filter membrane.

    • Autoclaving of the final working solution is not recommended due to the potential for degradation of other media components, although this compound itself shows some heat stability.[1][8]

  • Application to Cells: Add the final working solution to your cell cultures immediately after preparation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation (Subdued Light) cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve mix Gentle Mixing (Swirl/Slow Vortex) dissolve->mix aliquot Aliquot into Amber Tubes mix->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw Stock Solution store->thaw For Immediate Use dilute Dilute in Cell Culture Medium thaw->dilute sterile_filter Sterile Filter (0.22 µm) dilute->sterile_filter apply Apply to In Vitro Model sterile_filter->apply

Caption: Workflow for preparing this compound solutions.

logical_relationships cluster_factors Critical Factors cluster_outcomes Impact on Stability light Light Exposure degradation Rapid Degradation light->degradation mechanical Mechanical Stress breakdown Molecular Breakdown mechanical->breakdown heat Heat stable Relatively Stable heat->stable

Caption: Factors affecting this compound stability.

References

Detecting Methylcobalamin in Biological Samples: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin, an active form of vitamin B12, plays a crucial role in various metabolic processes, including DNA synthesis and neurological function.[1] Accurate quantification of this compound in biological matrices such as plasma, serum, and tissues is essential for clinical diagnostics, nutritional assessment, and pharmacokinetic studies. This document provides detailed application notes and protocols for the most common analytical techniques employed for this compound detection.

Analytical Techniques Overview

Several analytical methods are available for the determination of this compound, each with its own advantages in terms of sensitivity, specificity, and throughput. The most widely used techniques include High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.

High-Performance Liquid Chromatography (HPLC) is a robust and cost-effective technique for separating this compound from other cobalamins and matrix components.[1][2][3] Reversed-phase HPLC is the most common separation mode.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it the gold standard for quantifying endogenous levels of this compound in complex biological samples.[4][5]

Immunoassays , such as competitive enzyme-linked immunosorbent assay (ELISA), provide a high-throughput screening method, though they may sometimes lack the specificity to distinguish between different forms of vitamin B12.[6]

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of various analytical methods for this compound detection.

Table 1: HPLC-UV/DAD Methods

Analyte(s)MatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
This compoundBulk Drug/Capsules2–1600.65561.9867>98.0[1]
This compound & PregabalinCapsule Dosage Form0.75 - 11.25-0.75-[2]
This compound & DuloxetineCombined Dosage Form-0.1450.48499.79[3]
Vitamin B12 & Folic AcidPharmaceutical Preparations1-101.1190.83996.87-101.52[7]

Table 2: LC-MS/MS Methods

Analyte(s)MatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
This compoundHuman Plasma0.05 - 20-0.05-[4][5]
Total Vitamin B12 (as CN-Cbl)Serum20 - 4,000 pmol/L--89.3–109.5[8]
Vitamin B12Nutritional Products-0.004 µ g/100g 0.03 µ g/100g 80-120[9]

Table 3: Immunoassay Methods

Analyte(s)MatrixDetection RangeLOD (ng/mL)Cutoff (ng/mL)Reference
Vitamin B12 (four major forms)Food Products-0.065 (Ic-ELISA)4 (ICA)[6]
Vitamin B12Serum-2.2 pg/mL (RIA)-[6]

Experimental Protocols

Protocol 1: HPLC-UV/DAD for this compound in Pharmaceutical Formulations

This protocol is based on a validated RP-HPLC method for the estimation of this compound in bulk drug and capsule dosage forms.[10]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Sodium dihydrogen orthophosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and Sodium dihydrogen orthophosphate buffer (20:80 v/v), pH adjusted to 3.5 with orthophosphoric acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 376 nm[10]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

4. Sample Preparation:

  • For capsule dosage forms, accurately weigh the contents of a representative number of capsules.

  • Dissolve a portion of the powder equivalent to a known amount of this compound in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard (approximately 7.8 minutes).[10]

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Protocol 2: LC-MS/MS for this compound in Human Plasma

This protocol is adapted from a sensitive bioanalytical assay for this compound in human plasma.[4][5]

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N]-methylcobalamin)

  • Methanol (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Human plasma (control)

2. Sample Handling and Preparation (under red light to prevent degradation): [4]

  • Thaw frozen plasma samples at room temperature.

  • To 100 µL of plasma in an amber tube, add the internal standard solution.

  • Precipitate proteins by adding methanol.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).

  • Flow Rate: Appropriate for the column dimensions.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

4. Data Analysis:

  • Quantify this compound concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the control matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Biological Matrix) cluster_analysis Analytical Detection cluster_detectors Detector Options Sample Biological Sample (e.g., Plasma, Serum) Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (Reversed-Phase) Reconstitution->HPLC Detector Detection HPLC->Detector UV_DAD UV/DAD Detector->UV_DAD for HPLC MS_MS Tandem MS Detector->MS_MS for LC-MS/MS Data_Analysis Data Acquisition & Quantification UV_DAD->Data_Analysis MS_MS->Data_Analysis methionine_synthase_pathway Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methyl group transfer THF Tetrahydrofolate (THF) MTHF 5-Methyltetrahydrofolate (5-MTHF) MTHF->THF MS Methionine Synthase MTHF->MS MeCbl This compound (Co-enzyme) MeCbl->MS required cofactor

References

Advanced Delivery Systems for Methylcobalamin: Application Notes and Protocols for Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of advanced delivery systems for methylcobalamin, the active coenzyme form of vitamin B12, tailored for experimental research. The following sections detail various delivery platforms, their characterization, and protocols for their application in preclinical models, facilitating the exploration of this compound's therapeutic potential in conditions such as peripheral neuropathy, neurodegenerative diseases, and anemia.

Nanoparticle-Based Delivery Systems

Nanoparticle-based carriers offer a promising strategy to enhance the bioavailability and targeted delivery of this compound. These systems can protect the vitamin from degradation, facilitate its transport across biological barriers, and enable controlled release.

Bovine Serum Albumin (BSA) Nanoparticles

BSA nanoparticles are biocompatible and biodegradable carriers that can encapsulate this compound, enhancing its neuroprotective effects.

Data Presentation: Physicochemical and Pharmacokinetic Parameters of this compound-Loaded BSA Nanoparticles

ParameterValueReference
Formulation
CarrierBovine Serum Albumin (BSA)[1]
DrugHeptamethyl cobyrinate (a nucleotide-free analogue of vitamin B12)[1]
In Vivo Model
Animal ModelRats[1]
ConditionThiosemicarbazide-induced generalized seizures[1]
Efficacy
Neuroprotective EffectEncapsulated drug showed a neuroprotective effect.[1]
Survival Rate33% with encapsulated drug (same as free drug)[1]
NanoCelle™ Technology

The NanoCelle™ platform creates nano-sized particles of this compound, significantly improving its absorption through the oral mucosa.

Data Presentation: Comparative Bioavailability of NanoCelle™ this compound [2]

Formulation (1000 µg dose)Cmax (pg/mL)Tmax (hours)AUC (0-6h) (pg.h/mL)
NanoCelle™ (Nanoparticle)~18001~7500
Liposomal Spray~11003~4000
Emulsion~10503~3500
Sublingual Tablet (5000 µg)~17501~7500

Note: Data is estimated from graphical representations in the source.

Experimental Protocol: Preparation and Characterization of BSA Nanoparticles

Objective: To synthesize this compound-loaded BSA nanoparticles for in vivo studies.

Materials:

Procedure:

  • Preparation of BSA solution: Dissolve 100 mg of BSA in 10 mL of deionized water.

  • Drug Loading: Add a desired amount of this compound to the BSA solution and stir for 1 hour at room temperature to allow for binding.

  • Nanoparticle Formation: Add 40 mL of acetone dropwise to the BSA-methylcobalamin solution under constant stirring.

  • Cross-linking: Add 0.5 mL of 8% glutaraldehyde solution to the mixture and stir for 24 hours at room temperature.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and wash the pellet three times with deionized water to remove unentrapped drug and excess glutaraldehyde.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.

Characterization:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

  • Morphology: Analyze using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Encapsulation Efficiency: Determine the amount of encapsulated this compound using UV-Vis spectrophotometry or HPLC after lysing the nanoparticles.

Liposomal Delivery Systems

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Ultra-flexible liposomes, or transfersomes, contain edge activators that allow them to squeeze through pores smaller than their own diameter, enhancing skin penetration.

Data Presentation: Characteristics of this compound-Loaded Ultra-Flexible Liposomes [3]

ParameterValue
Particle Size124 ± 3 nm
Encapsulation Efficiency~42%
Drug Release (at 24h)~70%
Deformability Index~1
Experimental Protocol: Preparation of Ultra-Flexible Liposomes

Objective: To prepare this compound-loaded ultra-flexible liposomes for topical delivery studies.

Materials:

  • Soy phosphatidylcholine (SPC)

  • Sodium cholate (B1235396) (as edge activator)

  • This compound

  • Chloroform and Methanol (2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure (Thin-Film Hydration Method):

  • Lipid Film Formation: Dissolve SPC, sodium cholate, and this compound in a chloroform:methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition to form a thin, dry lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at room temperature for 1-2 hours. This will result in the formation of multilamellar vesicles.

  • Size Reduction: To obtain small unilamellar vesicles, sonicate the liposomal suspension using a probe sonicator or pass it through a high-pressure homogenizer.

  • Purification: Remove the unencapsulated drug by dialysis against PBS or by gel filtration chromatography.

Intranasal Delivery Systems

Intranasal administration offers a non-invasive route for rapid drug absorption and direct delivery to the central nervous system, bypassing the blood-brain barrier.

Data Presentation: Pharmacokinetics of Intranasal vs. Intramuscular this compound in Humans [4]

ParameterIntranasal Spray (500 mcg)Intramuscular Injection (100 mcg)
Tmax (hours)0.21.15
Cmax (pg/mL)Dose-normalized: 39.50% of IM100%
Relative Bioavailability (AUC)Dose-normalized: ~20% of IM100%
Experimental Protocol: Evaluation of Intranasal this compound in a Rat Model

Objective: To assess the pharmacokinetic profile of an intranasal this compound formulation in rats.

Materials:

  • This compound nasal spray formulation

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Micropipette with a flexible tip

  • Blood collection supplies (e.g., heparinized tubes)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Dosing: Anesthetize the rat lightly. Administer a precise volume of the this compound nasal spray into one nostril using a micropipette with a flexible tip.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[5]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Hydrogel-Based Delivery Systems

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for controlled drug delivery.[6][7] They can be formulated for various routes of administration, including oral and topical.

While specific experimental data on this compound-loaded hydrogels is emerging, a general protocol for their formulation is provided below.

Experimental Protocol: Preparation of a Chitosan-Based Hydrogel for Oral Delivery

Objective: To prepare a pH-responsive chitosan (B1678972) hydrogel for the controlled release of this compound in the gastrointestinal tract.

Materials:

  • Chitosan (low molecular weight)

  • Acetic acid

  • Glycerol (B35011) (as a plasticizer)

  • Sodium tripolyphosphate (TPP) (as a cross-linker)

  • This compound

  • Deionized water

Procedure:

  • Chitosan Solution: Prepare a 2% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring.

  • Drug Incorporation: Once the chitosan is fully dissolved, add this compound to the solution and stir until a homogenous mixture is obtained. Add glycerol at this stage if desired.

  • Cross-linking: Add the TPP solution dropwise to the chitosan-drug mixture under constant stirring. The formation of a gel-like precipitate indicates the formation of hydrogel particles.

  • Washing: Collect the hydrogel particles by centrifugation and wash them several times with deionized water to remove any unreacted reagents.

  • Drying: Dry the hydrogel particles by lyophilization or air-drying.

Visualizations

Signaling Pathway: this compound in Methionine Synthesis

Methylcobalamin_Pathway Homocysteine Homocysteine MS Methionine Synthase Homocysteine->MS Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM Methylation Reactions MS->Methionine THF Tetrahydrofolate (THF) MS->THF This compound This compound This compound->MS Co-factor MTHF 5-Methyl-THF MTHF->MS

Caption: Role of this compound in the Methionine Synthase Pathway.

Experimental Workflow: Nanoparticle Formulation and In Vivo Evaluation

Nanoparticle_Workflow cluster_prep 1. Nanoparticle Preparation cluster_char 2. Characterization cluster_invivo 3. In Vivo Study (Rat Model) p1 Dissolve BSA and this compound p2 Add Acetone (Desolvation) p1->p2 p3 Cross-link with Glutaraldehyde p2->p3 p4 Purify by Centrifugation p3->p4 p5 Lyophilize p4->p5 c1 Particle Size (DLS) p5->c1 c2 Morphology (SEM/TEM) p5->c2 c3 Encapsulation Efficiency (HPLC) p5->c3 i1 Administer Nanoparticles (e.g., Intravenous) p5->i1 i2 Induce Experimental Condition (e.g., Seizures) i1->i2 i4 Collect Samples (Blood/Tissue) i1->i4 i3 Monitor Therapeutic Outcome i2->i3 i5 Pharmacokinetic/ Pharmacodynamic Analysis i4->i5

Caption: Workflow for Nanoparticle Formulation and Evaluation.

Logical Relationship: Delivery System Choice and Application

Delivery_System_Logic Goal Therapeutic Goal Topical Topical/Dermal Delivery Goal->Topical Systemic Systemic Delivery Goal->Systemic CNS CNS Delivery Goal->CNS Liposomes Ultra-flexible Liposomes Topical->Liposomes Hydrogels Hydrogels Topical->Hydrogels Nanoparticles Nanoparticles (Oral/IV) Systemic->Nanoparticles CNS->Nanoparticles (Targeted) Intranasal Intranasal Spray CNS->Intranasal

Caption: Logic for Selecting a this compound Delivery System.

References

Establishing a Methylcobalamin-Deficient Cell Culture Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin, the active form of vitamin B12, is an essential cofactor for methionine synthase (MTR), a key enzyme in one-carbon metabolism.[1][2][3] Its deficiency disrupts the remethylation of homocysteine to methionine, leading to impaired DNA synthesis, altered methylation reactions, and the accumulation of toxic metabolites.[1][2][4] In vitro models of this compound deficiency are crucial tools for investigating the pathophysiology of related disorders, such as megaloblastic anemia and neurological dysfunction, and for the development of novel therapeutic strategies.[5][6][7][8][9]

These application notes provide detailed protocols for establishing and validating this compound-deficient cell culture models. Methodologies for inducing deficiency, a selection of suitable cell lines, and key validation experiments are described.

Methods for Inducing this compound Deficiency

Several approaches can be employed to create a this compound-deficient state in cultured cells. The choice of method depends on the specific research question, cell type, and desired severity and duration of the deficiency.

  • Nutrient-Deficient Media: This is the most straightforward method, involving the culture of cells in a medium specifically lacking vitamin B12. To enhance the deficient phenotype, this medium can be supplemented with homocysteine, the substrate of methionine synthase, and lacking methionine.[10]

  • Vitamin B12 Antagonists: The use of chemical antagonists that interfere with vitamin B12 metabolism can effectively induce a deficient state. Hydroxycobalamin [c-lactam] (HCCL) is a known antagonist that competitively inhibits vitamin B12 transport and function.[11]

  • Genetic Manipulation: For a more stable and targeted model of deficiency, genetic approaches can be utilized. This includes the stable transfection of cells with constructs that sequester intracellular vitamin B12, such as a chimeric protein of transcobalamin and oleosin, which anchors the vitamin B12-binding protein to intracellular membranes.[12]

Recommended Cell Lines

The selection of an appropriate cell line is critical for the successful establishment of a this compound deficiency model. The following cell lines have been successfully used in published studies:

  • Neurological Models:

    • SH-SY5Y (Human Neuroblastoma): A widely used cell line for studying neuronal function and the neurological consequences of vitamin B12 deficiency.[13]

    • NIE115 (Mouse Neuroblastoma): Has been used to create stable B12-deficient models through genetic modification.[12]

    • U-87 MG (Human Glioblastoma): A model for investigating the effects of cobalamin deficiency on brain cancer cells.[11]

  • Cancer Biology Models:

    • MDA-MB-231, MCF7 (Human Breast Cancer), A549 (Human Lung Cancer): Used to study the phenomenon of methionine dependence in cancer cells, which is linked to impaired methionine synthase activity.[10]

  • General Cell Biology Models:

    • HeLa (Human Cervical Cancer), L cells (Mouse Fibroblast): Have been shown to have a requirement for vitamin B12 for optimal growth in chemically defined media.[14]

  • Hematopoietic Models:

    • Primary Hematopoietic Progenitor Cells: Essential for modeling megaloblastic anemia, characterized by impaired DNA synthesis and apoptosis in these rapidly dividing cells.[5]

Experimental Protocols

Protocol 1: Induction of this compound Deficiency using Nutrient-Deficient Media

This protocol describes the induction of this compound deficiency by culturing cells in a vitamin B12-deficient medium.

Materials:

  • Selected cell line

  • Standard culture medium (e.g., DMEM, RPMI-1640)

  • Vitamin B12-deficient culture medium (custom formulation or commercially available)

  • Fetal Bovine Serum (FBS), dialyzed to remove small molecules including vitamin B12

  • L-Homocysteine

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Plate cells at a desired density in their standard culture medium and allow them to attach overnight.

  • Washing: The following day, aspirate the standard medium and wash the cells twice with sterile PBS to remove any residual vitamin B12.

  • Induction of Deficiency: Replace the PBS with the vitamin B12-deficient medium supplemented with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and 100 µM L-homocysteine.

  • Culture Maintenance: Culture the cells for a predetermined period (e.g., 9-18 days), replacing the medium every 2-3 days.[11] The duration will depend on the cell line's doubling time and the desired severity of deficiency.

  • Control Group: Culture a parallel set of cells in the same deficient medium supplemented with this compound (e.g., 1 µM) to serve as a rescue control. A second control group should be maintained in the standard, complete medium.

Protocol 2: Induction of this compound Deficiency using a Vitamin B12 Antagonist (HCCL)

This protocol outlines the use of hydroxycobalamin [c-lactam] (HCCL) to induce a vitamin B12 deficient state.

Materials:

  • Selected cell line

  • Standard culture medium

  • Hydroxycobalamin [c-lactam] (HCCL)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • PBS

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed cells in T-25 flasks at a density of 50,000 cells per flask in their standard growth medium.[11]

  • Treatment with Antagonist: After 24 hours, replace the medium with fresh medium containing HCCL at a final concentration of 20 or 50 µg/mL.[11]

  • Culture Maintenance: Replace the medium with freshly prepared HCCL-containing medium every three days.[11] Passage the cells as needed (e.g., on day 9) and continue the treatment for the desired duration (e.g., up to 18 days).[11]

  • Control Groups:

    • Vehicle Control: Culture cells in the standard medium without HCCL.

    • Rescue Control: Culture cells in the presence of HCCL (e.g., 50 µg/mL) and a high concentration of vitamin B12 (e.g., 50 µg/mL) to demonstrate the specificity of the antagonist's effect.[11]

Validation of the this compound-Deficient Model

It is essential to confirm the this compound-deficient state using biochemical and cellular assays.

Protocol 3: Measurement of Extracellular Homocysteine

Elevated extracellular homocysteine is a key indicator of impaired methionine synthase function.[11][12][15]

Procedure:

  • Sample Collection: At various time points during the deficiency induction, collect the cell culture supernatant.

  • Sample Preparation: Centrifuge the collected medium at 2000 x g for 20 minutes to remove cells and debris.[11]

  • Homocysteine Assay: Analyze the homocysteine concentration in the supernatant using a commercially available ELISA kit or by HPLC according to the manufacturer's instructions.

  • Data Normalization: Normalize the homocysteine levels to the total cell number or total protein content of the corresponding cell lysate.

Protocol 4: Assessment of Cell Proliferation and Cell Cycle Analysis

This compound deficiency impairs DNA synthesis, leading to reduced cell proliferation and cell cycle arrest.[5][11]

Procedure:

  • Cell Proliferation Assay:

    • Seed cells in a 96-well plate and induce deficiency as described above.

    • At desired time points, assess cell viability and proliferation using a standard method such as MTT, WST-1, or direct cell counting with a hemocytometer or automated cell counter.

  • Cell Cycle Analysis:

    • Harvest cells by trypsinization.

    • Fix the cells in cold 70% ethanol.

    • Stain the cells with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) in the presence of RNase.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The following tables summarize expected quantitative data from a this compound-deficient cell culture model.

Table 1: Biochemical Markers of this compound Deficiency

MarkerControl CellsDeficient CellsExpected ChangeReference Range (Human Plasma)
Extracellular Homocysteine (Hcy) Baseline1.7 to 2.5-fold increase[11]Increased<15 µmol/L[16]
Methylmalonic Acid (MMA) BaselineIncreased[12][17]Increased<0.271 µmol/L[18]
S-adenosylmethionine (SAM) BaselineDecreased[12]DecreasedN/A
SAM/SAH Ratio BaselineDecreased[12]DecreasedN/A
Holo-transcobalamin (holo-TC) NormalLowDecreased>50 pmol/L (unlikely deficiency)[17]

Table 2: Cellular Phenotypes of this compound Deficiency

ParameterControl CellsDeficient CellsExpected Change
Cell Proliferation Normal growth rateSignificantly reducedDecreased[11][12]
% of Cells in S-phase BaselineIncreasedIncreased[5]
% of Cells in G2/M phase BaselineIncreasedIncreased (in some models)[11]
Apoptosis LowIncreasedIncreased (especially in hematopoietic cells)[5]

Visualization of Key Pathways and Workflows

Methionine Cycle and its Disruption in this compound Deficiency

The following diagram illustrates the central role of this compound in the methionine cycle and the consequences of its deficiency.

Methionine_Cycle cluster_cytoplasm Cytoplasm MTR Methionine Synthase (MTR) Met Methionine MTR->Met Hcy Homocysteine (Hcy) MTR->Hcy Catalyzes THF Tetrahydrofolate (THF) MeTHF 5-Methyl-THF THF->MeTHF MeTHF->THF Methyl Group Donation SAM S-adenosylmethionine (SAM) Met->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions Methyl_Acceptor Methyl Acceptor (DNA, RNA, proteins) Methylated_Product Methylated Product SAM->Methylated_Product SAH->Hcy Hcy->Met Methyl_Acceptor->Methylated_Product MeCbl This compound (Active B12) MeCbl->MTR Cofactor B12_inactive Inactive B12 Deficiency This compound Deficiency Deficiency->MTR Inhibits Deficiency->MeCbl Experimental_Workflow Start Start: Select Cell Line Culture Culture Cells in Standard Medium Start->Culture Induce Induce Deficiency Culture->Induce Method1 Nutrient-Deficient Medium Induce->Method1 Method Method2 B12 Antagonist (e.g., HCCL) Induce->Method2 Method3 Genetic Manipulation Induce->Method3 Maintain Maintain Culture & Collect Samples (Cells & Supernatant) Method1->Maintain Method2->Maintain Method3->Maintain Validate Validate Deficiency Maintain->Validate Biochem Biochemical Assays (Hcy, MMA) Validate->Biochem Assay Type Cellular Cellular Assays (Proliferation, Cell Cycle) Validate->Cellular Downstream Downstream Functional Assays Biochem->Downstream Cellular->Downstream Signaling_Pathway Deficiency This compound Deficiency MS_activity Decreased Methionine Synthase Activity Deficiency->MS_activity Hcy_inc Increased Homocysteine MS_activity->Hcy_inc Met_dec Decreased Methionine MS_activity->Met_dec Folate_trap Folate Trap (Increased 5-Methyl-THF) MS_activity->Folate_trap PP2A Increased PP2A Activity MS_activity->PP2A ER_stress ER Stress Hcy_inc->ER_stress SAM_dec Decreased SAM Met_dec->SAM_dec SAM_dec->ER_stress Methylation_alt Altered DNA/Protein Methylation SAM_dec->Methylation_alt Nucleotide_syn_dec Decreased Purine & Pyrimidine Synthesis Folate_trap->Nucleotide_syn_dec Cell_sig_alt Altered Cell Signaling PP2A->Cell_sig_alt Gene_exp_alt Altered Gene Expression Methylation_alt->Gene_exp_alt DNA_syn_imp Impaired DNA Synthesis & Repair Nucleotide_syn_dec->DNA_syn_imp

References

Application Note and Protocol: Quantitative Analysis of Methylcobalamin Using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of methylcobalamin in pharmaceutical formulations using UV-Visible spectrophotometry. This method is simple, rapid, cost-effective, and can be readily implemented for routine quality control analysis. The protocols detailed herein are based on validated methods and include procedures for sample and standard preparation, instrumental analysis, and data evaluation. All methodologies and validation data are presented in accordance with ICH guidelines.

Introduction

This compound, an active form of vitamin B12, is a vital nutrient for various physiological processes, including nerve function and red blood cell formation. Accurate quantification of this compound in pharmaceutical products is crucial to ensure dosage accuracy and therapeutic efficacy. UV-Visible spectrophotometry offers a straightforward and reliable analytical approach for this purpose. This technique relies on the principle that this compound absorbs light in the UV-Visible region, and the amount of light absorbed is directly proportional to its concentration.

Principle of UV-Vis Spectrophotometry

UV-Vis spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at a specific wavelength. For the quantitative analysis of this compound, a solution of the analyte is placed in a cuvette and exposed to a beam of UV-Visible light. The instrument measures the intensity of light that passes through the sample (transmittance) and calculates the absorbance. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample solution at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from standard solutions of known concentrations, the concentration of this compound in the sample can be accurately determined.

G cluster_0 Light Source cluster_1 Wavelength Selection cluster_2 Sample cluster_3 Detection & Readout LS UV-Vis Lamp Mono Monochromator LS->Mono Polychromatic Light Cuvette Cuvette with This compound Solution Mono->Cuvette Monochromatic Light (λmax) Detector Detector Cuvette->Detector Transmitted Light Readout Digital Readout (Absorbance) Detector->Readout Signal Processing

Figure 1: Principle of UV-Vis Spectrophotometry

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Methanol (B129727) (AR grade)

  • Distilled water

  • Potassium dihydrogen phosphate (B84403) (for buffer preparation)

  • Orthophosphoric acid (for pH adjustment)

  • Pharmaceutical dosage forms (tablets, injections)

Instrumentation
  • UV-Visible Spectrophotometer (double beam)

  • 10 mm matched quartz cuvettes

  • Analytical balance

  • Volumetric flasks (amber colored)

  • Pipettes

  • Sonicator

Preparation of Solutions

3.3.1. Solvent Selection

Commonly used solvents for the analysis of this compound include methanol, distilled water, and pH 7.0 phosphate buffer. The choice of solvent can influence the wavelength of maximum absorbance (λmax).[1]

3.3.2. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 100 mg of this compound reference standard.[1]

  • Transfer it to a 100 mL amber colored volumetric flask.[1]

  • Dissolve in a suitable solvent (e.g., methanol or pH 7.0 buffer) with the aid of sonication for 15 minutes.[1]

  • Make up the volume to the mark with the same solvent.

3.3.3. Preparation of Working Standard Solution (100 µg/mL)

  • Pipette 10 mL of the standard stock solution into a 100 mL amber colored volumetric flask.

  • Dilute to the mark with the chosen solvent.

3.3.4. Preparation of Calibration Curve Standards

Prepare a series of dilutions from the working standard solution to cover the desired concentration range (e.g., 2-25 µg/mL). For example, to prepare concentrations of 2, 5, 10, 15, 20, and 25 µg/mL, pipette 0.2, 0.5, 1.0, 1.5, 2.0, and 2.5 mL of the working standard solution into separate 10 mL amber colored volumetric flasks and dilute to the mark with the solvent.[2]

3.3.5. Preparation of Sample Solution (from Tablets)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.

  • Transfer to a 100 mL amber colored volumetric flask.

  • Add about 70 mL of the solvent and sonicate for 15-20 minutes to ensure complete dissolution.

  • Make up the volume to the mark with the solvent.

  • Filter the solution through a suitable filter paper (e.g., Whatman filter paper No. 41).[3]

  • From the filtrate, pipette an appropriate volume into a volumetric flask and dilute to obtain a final concentration within the calibration range.

3.3.6. Preparation of Sample Solution (from Injections)

  • Take a known volume of the injection formulation.[1]

  • Dilute it quantitatively with the chosen solvent in an amber colored volumetric flask to obtain a concentration within the calibration range.[1]

UV-Vis Spectrophotometric Analysis
  • Set the UV-Vis spectrophotometer to scan over a wavelength range of 200-600 nm.[1]

  • Use the chosen solvent as a blank.

  • Scan the highest concentration standard solution to determine the wavelength of maximum absorbance (λmax).

  • Set the instrument to measure the absorbance at the determined λmax.

  • Measure the absorbance of all the standard solutions and the sample solution.

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][4][5]

ParameterSpecification
Linearity A linear relationship between absorbance and concentration should be established over a defined range. The correlation coefficient (r²) should be close to 1 (typically > 0.998).[3][4][5]
Accuracy The accuracy of the method is determined by recovery studies. The percentage recovery should be within an acceptable range (typically 98-102%).[1][3][6]
Precision Assessed by repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (% RSD) should be less than 2%.[1][3]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][6]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3][6]
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[1]
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as excipients.[6]

Data Presentation

Table 1: Summary of Reported UV-Vis Spectrophotometric Methods for this compound Quantification
Solventλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)Reference
Methanol35415-35Not specified[3]
pH 7.0 Buffer52216-24Not specified[1]
Distilled Water3513-90.9990[6]
Distilled Water35310-500.9995[6][7]
MethanolNot specified2-250.9981[4][5]
Table 2: Summary of Method Validation Data
ParameterReported ValuesReference
Accuracy (% Recovery) 99.79 - 100.01%[1]
99.33 - 99.76%[3]
99.05 - 100.50%[6][7]
Precision (% RSD) Intra-day: < 2%[1][3]
Inter-day: < 2%[1][3]
LOD (µg/mL) 0.21[3]
0.14[6]
LOQ (µg/mL) 0.64[3]
0.484[6]

Experimental Workflow

The overall workflow for the quantitative analysis of this compound is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Solvents and Reagents std_prep Prepare Standard Stock & Working Solutions reagents->std_prep sample_prep Prepare Sample Solution reagents->sample_prep cal_prep Prepare Calibration Curve Standards std_prep->cal_prep measure Measure Absorbance of Standards and Sample sample_prep->measure scan Determine λmax cal_prep->scan scan->measure plot Plot Calibration Curve measure->plot calculate Calculate Sample Concentration plot->calculate report Report Results calculate->report

Figure 2: Experimental Workflow Diagram

Conclusion

The UV-Vis spectrophotometric method described provides a reliable and efficient means for the quantitative analysis of this compound in pharmaceutical formulations. The method is simple, accurate, precise, and can be easily validated according to ICH guidelines. This application note serves as a practical guide for researchers, scientists, and drug development professionals in implementing this technique for routine quality control and research purposes.

References

Application Notes: Investigating the Impact of Methylcobalamin on Gene Expression

References

Application of Methylcobalamin in Peripheral Nerve Regeneration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral nerve injuries (PNIs) represent a significant clinical challenge, often resulting in long-term functional deficits and neuropathic pain. The regeneration of peripheral nerves is a complex biological process involving axonal regrowth, Schwann cell (SC) proliferation and myelination, and the expression of various neurotrophic factors. Methylcobalamin (MeCbl), an active form of vitamin B12, has emerged as a promising therapeutic agent for promoting peripheral nerve regeneration.[1] It plays a crucial role in the synthesis of methionine and S-adenosylmethionine, which are essential for the integrity of myelin, neuronal function, and DNA synthesis.[1][2] This document provides detailed application notes on the mechanisms of MeCbl in nerve repair, summarizes key quantitative data from preclinical studies, and offers comprehensive protocols for researchers investigating its therapeutic potential.

Mechanisms of Action

This compound enhances peripheral nerve regeneration through a multi-faceted approach, influencing key cellular and molecular processes:

  • Promotion of Schwann Cell Function: Schwann cells are critical for peripheral nerve repair.[3] MeCbl has been shown to promote the differentiation of SCs, which is essential for the remyelination of regenerated axons.[3][4] It upregulates the expression of myelin basic protein (MBP), a key component of the myelin sheath.[3] Interestingly, some studies suggest MeCbl promotes SC differentiation by downregulating the activity of the Erk1/2 signaling pathway in these cells.[3][4]

  • Enhancement of Axonal Growth: MeCbl directly supports the survival and growth of neurons. It has been demonstrated to promote neurite outgrowth and neuronal survival at concentrations above 100 nM.[5] This effect is mediated through the activation of the PI3K/Akt and MAPK/ERK signaling pathways within the neurons, which are crucial for cell survival and growth.[5]

  • Upregulation of Neurotrophic Factors: The restorative effects of MeCbl may also involve the increased expression of neurotrophic factors. Studies have shown that MeCbl administration upregulates the gene expression of nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and ciliary neurotrophic factor (CNTF) in the dorsal root ganglion.

  • Modulation of Neuroinflammation: Chronic peripheral neuropathic pain is often associated with neuroinflammation. MeCbl has been shown to modulate neuroinflammatory conditions by regulating the activity of immune cells and the secretion of inflammatory cytokines.[6]

Key Signaling Pathways

The neuro-regenerative effects of this compound are orchestrated by complex intracellular signaling cascades. Two major pathways implicated are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. In the context of nerve regeneration, MeCbl is thought to activate this pathway, leading to downstream effects that promote neuronal survival and growth.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway in Neuronal Survival MeCbl This compound RTK Receptor Tyrosine Kinase MeCbl->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Survival Neuronal Survival & Growth mTOR->Survival

Caption: PI3K/Akt pathway activation by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway plays a dual role. In neurons, its activation by MeCbl promotes neurite outgrowth.[5] Conversely, in Schwann cells, MeCbl appears to promote differentiation by downregulating this pathway.[3]

MAPK_ERK_Pathway MAPK/ERK Signaling in Nerve Regeneration cluster_neuron In Neurons cluster_schwann In Schwann Cells MeCbl_N This compound Ras_N Ras MeCbl_N->Ras_N Raf_N Raf Ras_N->Raf_N MEK_N MEK Raf_N->MEK_N ERK_N ERK MEK_N->ERK_N Growth_N Neurite Outgrowth ERK_N->Growth_N MeCbl_S This compound ERK_S ERK MeCbl_S->ERK_S downregulates Differentiation_S Differentiation & Myelination MeCbl_S->Differentiation_S

Caption: Dual role of MAPK/ERK signaling in neurons and Schwann cells.

Quantitative Data Summary

The efficacy of this compound in promoting peripheral nerve regeneration has been quantified in numerous preclinical studies. The following tables summarize key findings from rodent models of nerve injury.

Table 1: Effects of this compound on Nerve Conduction Velocity (NCV)

Animal ModelInjury TypeTreatment GroupDosageDurationNCV (m/s) (Mean ± SD)Reference
RatSciatic Nerve CrushControlSaline30 days35.2 ± 3.1[7]
RatSciatic Nerve CrushMeCbl500 µg/kg/day, i.p.30 days47.6 ± 2.1[7]
RatAcrylamide (B121943) NeuropathyControlSaline4 weeks~25 (estimated from graph)[5]
RatAcrylamide NeuropathyMeCbl (ultra-high dose)500 µg/kg, i.p.4 weeks~40 (estimated from graph)[5]
RatSciatic Nerve Defect (10mm)PGA-c Tube-12 weeks28.5 ± 5.4[8]
RatSciatic Nerve Defect (10mm)PGA-c Tube + MeCbl Sheet15% MeCbl12 weeks36.7 ± 7.2[8]

Table 2: Histomorphological Effects of this compound

| Animal Model | Injury Type | Treatment Group | Dosage | Duration | Myelinated Fiber Density (fibers/mm²) (Mean ± SD) | Myelin Sheath Thickness (µm) (Mean ± SD) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Rat | Streptozotocin-induced Diabetes | Control | - | 16 weeks | Reduced | N/A |[9] | | Rat | Streptozotocin-induced Diabetes | MeCbl | 500 µg/kg/day, i.m. | 16 weeks | Protected from reduction | N/A |[9] | | Rat | Sciatic Nerve Crush | Control | Saline | 4 weeks | N/A | Thinner |[10] | | Rat | Sciatic Nerve Crush | MeCbl | High dose | 4 weeks | N/A | Thicker |[10] | | Rat | Sciatic Nerve Defect (10mm) | PGA-c Tube | - | 12 weeks | 10,200 ± 2,100 | 1.2 ± 0.2 |[8] | | Rat | Sciatic Nerve Defect (10mm) | PGA-c Tube + MeCbl Sheet | 15% MeCbl | 12 weeks | 13,500 ± 2,800 | 1.5 ± 0.3 |[8] |

Experimental Protocols

In Vivo Model: Rat Sciatic Nerve Crush Injury

This protocol describes a common in vivo model to study the effects of this compound on peripheral nerve regeneration.[7][11]

Sciatic_Nerve_Crush_Workflow Sciatic Nerve Crush Injury and Assessment Workflow A Anesthesia & Surgical Preparation B Sciatic Nerve Exposure A->B C Crush Injury B->C D Suturing & Post-operative Care C->D E This compound Administration D->E F Functional Assessment (e.g., Walking Track Analysis) E->F G Electrophysiological Assessment (NCV) E->G H Histological Analysis (Immunohistochemistry) E->H I Data Analysis F->I G->I H->I

Caption: Workflow for in vivo assessment of this compound.

Materials:

  • Adult male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

  • Surgical instruments (scissors, forceps, hemostats)

  • Fine-tipped, non-serrated hemostat

  • Suture material

  • This compound solution

  • Saline solution (for control group)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using an approved protocol. Shave and sterilize the skin over the lateral aspect of the thigh.

  • Sciatic Nerve Exposure: Make a skin incision from the greater trochanter to the mid-thigh. Carefully dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Crush Injury: Using a fine-tipped, non-serrated hemostat, apply a consistent and controlled crush to the sciatic nerve for a defined period (e.g., 30 seconds). The crush site should be marked with a fine, non-absorbable suture in the adjacent muscle for later identification.

  • Closure: Suture the muscle and skin layers. Provide post-operative analgesia as per institutional guidelines.

  • Treatment: Administer this compound (e.g., 500 µg/kg, intraperitoneally) or saline daily for the duration of the study.[7]

  • Functional Assessment: At regular intervals, perform walking track analysis to calculate the Sciatic Functional Index (SFI).

  • Electrophysiological and Histological Analysis: At the study endpoint (e.g., 4-12 weeks), perform nerve conduction velocity studies.[12][13] Subsequently, euthanize the animals and harvest the sciatic nerves for immunohistochemical analysis of markers such as Myelin Basic Protein (MBP) and S100.[14][15]

In Vitro Model: Schwann Cell Differentiation Assay

This protocol allows for the direct assessment of this compound's effect on Schwann cell differentiation.[3][16]

Materials:

  • Primary rat Schwann cells or RSC96 cell line

  • Growth medium (e.g., DMEM with 10% FBS)

  • Differentiation medium (e.g., DMEM with 1% FBS and cyclic AMP)

  • This compound

  • Primary antibodies (e.g., anti-MBP, anti-p-ERK, anti-p-Akt)

  • Secondary antibodies

  • Western blot or immunofluorescence imaging system

Procedure:

  • Cell Culture: Culture Schwann cells in growth medium until they reach 80-90% confluency.

  • Treatment: Switch to differentiation medium with or without this compound (e.g., 100 µM) and incubate for a specified period (e.g., 72 hours).[3]

  • Protein Expression Analysis (Western Blot):

    • Lyse the cells and collect protein extracts.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against MBP, p-ERK, and p-Akt.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize bands using a chemiluminescence detection system.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with Triton X-100.

    • Block with a suitable blocking buffer.

    • Incubate with primary antibody against MBP.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount coverslips and visualize using a fluorescence microscope.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for peripheral nerve regeneration by acting on multiple fronts, including the promotion of Schwann cell differentiation, enhancement of axonal growth through key signaling pathways, and upregulation of neurotrophic factors. The provided quantitative data and experimental protocols offer a robust framework for researchers to further investigate and harness the neuro-regenerative properties of this compound in the development of novel therapies for peripheral nerve injuries.

References

Troubleshooting & Optimization

Technical Support Center: Methylcobalamin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of methylcobalamin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My cells are showing signs of vitamin B12 deficiency, but I am supplementing the media with this compound. What could be the issue?

A1: The most likely cause is the degradation of this compound after it has been added to the cell culture medium. This compound is highly sensitive to light and can also be degraded by interactions with other media components. This degradation can occur rapidly, leading to a significant loss of active this compound available to the cells.

Q2: What is the primary cause of this compound degradation in cell culture media?

A2: The primary cause is photodegradation. This compound is extremely sensitive to light, particularly fluorescent and ultraviolet (UV) light commonly found in laboratory environments.[1][2][3][4][5][6] Exposure to light cleaves the cobalt-carbon bond, converting active this compound into hydroxocobalamin, a less biologically active form for some cellular processes.[1][4][6]

Q3: How quickly does this compound degrade under normal laboratory lighting?

A3: Degradation can be surprisingly fast. Studies have shown that under typical fluorescent laboratory lighting, a significant percentage of this compound in a clear glass vial can degrade within minutes. For example, one study reported a 44.1% decline in potency after just 5 minutes of exposure, and an 83.3% decline after 15 minutes.[6]

Q4: Can I protect my this compound-supplemented media from light?

A4: Yes, protecting your media from light is crucial. Always store this compound stock solutions and supplemented media in amber or opaque containers to minimize light exposure.[6] When working with these solutions, it is advisable to dim the laboratory lights or use a red light, as this compound is less sensitive to red light wavelengths.[6] Wrapping media bottles and culture flasks in aluminum foil is another effective measure.

Q5: Are there other factors besides light that can cause this compound degradation?

A5: Yes, other factors include:

  • Interactions with other media components: Ascorbic acid (Vitamin C) can reduce this compound.[7] Degradation products of other vitamins, such as thiamine, can also contribute to the degradation of cobalamins.[7]

  • pH: this compound stability is pH-dependent, with studies showing it is most stable around pH 5 and least stable at highly acidic (pH 2) or alkaline conditions.[8]

  • Mechanical shock: While less of a factor in typical cell culture, it's worth noting that this compound in solution is sensitive to vigorous shaking or sonication.[6]

Q6: Is there a more stable alternative to this compound for cell culture?

A6: Cyanocobalamin (B1173554) is a more stable form of vitamin B12 and is often used in commercial cell culture media and supplements because the cyanide group stabilizes the molecule against degradation.[9] However, cells must first convert cyanocobalamin to a bioactive form like this compound, which can be a limitation for certain cell types or experimental conditions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound degradation in your cell culture experiments.

Problem: Inconsistent experimental results or signs of B12 deficiency in cells.

A Start: Inconsistent Results/ B12 Deficiency Symptoms B Step 1: Review Media Preparation & Storage A->B C Are you using light-protective containers (amber/opaque)? B->C D Is the supplemented media stored in the dark at 4°C? C->D Yes E Action: Transfer to amber/opaque containers. Wrap in foil. C->E No F Action: Store media in a dark refrigerator immediately after preparation. D->F No G Step 2: Evaluate Experimental Workflow D->G Yes E->D F->G H Are cell culture flasks/plates exposed to ambient light for extended periods? G->H I Action: Minimize light exposure during incubation and handling. Work in dimmed light or use a red light. H->I Yes J Step 3: Assess Media Composition H->J No I->J K Does your media contain high levels of ascorbic acid or thiamine? J->K L Action: Prepare media with fresh reagents. Consider reducing the concentration of interacting components if possible. K->L Yes M Step 4: Quantify this compound Concentration K->M No L->M N Action: Perform HPLC analysis on freshly prepared and post-incubation media to determine degradation rate. M->N O End: Problem Resolved N->O

Troubleshooting workflow for this compound degradation.

Quantitative Data Summary

The following tables summarize the degradation of this compound under different light conditions.

Table 1: Photodegradation of this compound under Fluorescent Light

Exposure Time (minutes)Potency (%)Degradation (%)
098.50
554.444.1
1030.867.7
1515.283.3
Data adapted from a study on this compound 1000 mcg/mL in normal saline with 2% benzyl (B1604629) alcohol exposed to typical laboratory fluorescent lighting in a clear glass vial.[6]

Table 2: Relative Degradation of this compound under Different Light Sources

Light SourceRelative Degradation
Fluorescent LightHigh
Blue LightLow
Finding from a study comparing the photodegradation of this compound under various light conditions.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Preparation of Light-Protected this compound-Supplemented Cell Culture Media

Objective: To prepare cell culture media supplemented with this compound while minimizing light-induced degradation.

Materials:

  • Base cell culture medium (e.g., DMEM)

  • This compound powder

  • Sterile, amber or opaque bottles

  • Sterile serological pipettes and filter tips

  • Aluminum foil

  • Red light or dimmable laboratory lighting

Procedure:

  • Prepare the workspace: Dim the main laboratory lights and use a red light source for illumination. If a red light is unavailable, work in a shaded area of the lab away from direct light.

  • Reconstitute this compound: Prepare a concentrated stock solution of this compound by dissolving the powder in a suitable sterile solvent (e.g., sterile water or PBS) inside an amber vial.

  • Supplement the media: a. Transfer the required volume of base cell culture medium to a sterile, amber or opaque bottle. b. Using a sterile pipette, add the appropriate volume of the this compound stock solution to the base medium to achieve the desired final concentration. c. Gently swirl the bottle to mix the contents thoroughly. Avoid vigorous shaking.

  • Storage: Tightly cap the bottle, wrap it in aluminum foil for extra protection, and store it at 4°C in the dark.

  • Usage: When using the supplemented media, remove it from the refrigerator and warm it to the appropriate temperature in a dark environment (e.g., a water bath with the lights off or the bottle wrapped in foil). Minimize the exposure of the media to light during cell culture procedures.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantifying this compound Stability

Objective: To determine the concentration of this compound in cell culture media over time to assess its stability.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile phase: A mixture of methanol (B129727) and a slightly acidic aqueous buffer (e.g., 0.02% o-phosphoric acid), typically in a 55:45 v/v ratio.[4]

  • This compound standard

  • Cell culture media samples (freshly prepared and incubated under experimental conditions)

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare the mobile phase: Mix the methanol and aqueous buffer in the specified ratio and degas the solution.

  • Prepare the standard curve: a. Prepare a stock solution of this compound standard of known concentration. b. Perform serial dilutions to create a series of standards of decreasing concentrations. c. Inject each standard into the HPLC system and record the peak area at the detection wavelength (e.g., 223 nm).[4] d. Plot a standard curve of peak area versus concentration.

  • Prepare the samples: a. Collect aliquots of the this compound-supplemented cell culture media at different time points (e.g., 0, 24, 48, 72 hours) under your specific experimental conditions (light exposure, temperature, etc.). b. Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC analysis: a. Set the HPLC parameters (flow rate, e.g., 1.0 mL/min; detection wavelength, e.g., 223 nm).[4] b. Inject the prepared samples into the HPLC system. c. Record the chromatograms and determine the peak area corresponding to this compound.

  • Data analysis: a. Using the standard curve, calculate the concentration of this compound in each sample based on its peak area. b. Plot the concentration of this compound as a function of time to determine its degradation rate under your experimental conditions.

Signaling Pathways and Logical Relationships

The degradation of this compound is primarily a photochemical process rather than a complex signaling pathway. The following diagram illustrates the key steps in its photodegradation.

A This compound (Active B12) C Homolytic Cleavage of Cobalt-Carbon Bond A->C Photon Absorption B Light Exposure (Fluorescent, UV) B->C D Hydroxocobalamin (Less Active Form) C->D E Loss of Biological Activity D->E

Photodegradation pathway of this compound.

References

preventing photodegradation of methylcobalamin during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the photodegradation of methylcobalamin during experiments.

Troubleshooting Guide

Q1: My this compound solution rapidly changed color after preparation. What happened?

A1: A rapid color change, typically from red to a yellowish or orange hue, is a strong indicator of this compound degradation. The primary cause is exposure to light, which cleaves the cobalt-carbon bond, converting this compound to hydroxocobalamin (B81358) and other degradation products.[1][2][3] This process can be exceptionally fast; significant degradation can occur within minutes of exposure to standard laboratory fluorescent lighting.[1]

Q2: I've been using amber vials, but I'm still seeing degradation. Why?

A2: While amber glassware reduces light transmission, it does not block all wavelengths of light and may not offer complete protection, especially under intense or prolonged light exposure.[1][4] Even ambient laboratory light can cause some breakdown over time in amber vials.[1] For maximum protection, it is recommended to supplement amber glassware by wrapping it in aluminum foil.[1][4]

Q3: Can I work with this compound on an open lab bench?

A3: It is highly discouraged to work with this compound solutions on an open lab bench under standard laboratory lighting.[1] The intensity of typical fluorescent lights is sufficient to cause rapid and significant degradation.[1][3] It is crucial to work in a dark room, a light-proofed area, or under specific types of lighting that minimize degradation, such as red or blue light.[1][2][3]

Q4: My results are inconsistent across experiments. Could this compound degradation be the cause?

A4: Yes, inconsistent results are a common consequence of this compound degradation. If the concentration of active this compound varies between experiments due to differing light exposure, it will directly impact experimental outcomes. To ensure reproducibility, it is essential to implement rigorous light-protection protocols consistently.

Q5: Besides light, what other factors can degrade this compound?

A5: While light is the primary concern, other factors can also contribute to this compound degradation:

  • pH: this compound is most stable at a pH of approximately 5.[5][6][7] It is susceptible to hydrolysis in acidic (especially pH 2) and alkaline conditions.[5][6][7]

  • Mechanical Shock: Solutions of this compound are sensitive to mechanical shock. Avoid vigorous shaking, rapid stirring, or sonication. Gentle swirling or slow stirring is recommended for dissolution and mixing.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to degradation.

  • Interactions with Other Vitamins: Co-existing with other vitamins, such as ascorbic acid, thiamin, and niacin, can lead to significant degradation of this compound.[8][9]

Frequently Asked Questions (FAQs)

Q1: How can I protect my this compound solutions from light?

A1: To effectively protect your this compound solutions, a multi-layered approach is recommended:

  • Work in a Dark Environment: Whenever possible, handle this compound solutions in a darkened room or a glove box with the light turned off.[1]

  • Use Red or Blue Light: If some light is necessary, use a red or blue light source, as this compound is significantly less sensitive to these wavelengths.[1][2][3]

  • Wrap Glassware: Cover all glassware, including vials, beakers, and flasks, with aluminum foil to completely block light.[1][4]

  • Use Amber Glassware: As a baseline, always use amber-colored glassware and vials, but remember this is not sufficient on its own.[1]

Q2: What is the degradation product of this compound?

A2: The primary photodegradation product of this compound is hydroxocobalamin (Vitamin B12a).[1][2][3] This occurs through the homolytic cleavage of the cobalt-carbon bond upon exposure to light.[2][3]

Q3: How quickly does this compound degrade under normal lab lighting?

A3: Degradation can be extremely rapid. Studies have shown that under typical laboratory fluorescent lighting, a solution of this compound in a clear glass vial can lose over 44% of its potency in just 5 minutes, and over 83% in 15 minutes.[1]

Q4: Is powdered this compound also light-sensitive?

A4: In its dry, powdered form, this compound is fairly stable and can be handled in normal room light for weighing purposes. However, it becomes extremely light-sensitive once it is dissolved in a solution.[1]

Q5: What is the optimal pH for this compound stability?

A5: The highest stability for this compound in solution is at a pH of approximately 5.[5][6][7] It is least stable at pH 2.[5][7]

Quantitative Data on this compound Degradation

FactorConditionDegradation Rate/ObservationReference
Light Typical Lab Fluorescent Light (in clear vial)44.1% loss in 5 mins; 67.7% loss in 10 mins; 83.3% loss in 15 mins[1]
Sunlight (8,000 foot-candles)10% loss per 30 minutes[4][10]
Artificial Light (14,000 foot-candles)~12% loss per 30 minutes[4][10]
Photolytic Conditions (1971.53 lux)Half-life of 0.99 hours (zero-order kinetics)[5][7][11]
Blue LightMinimal degradation observed[2][3]
Red LightNo destruction observed[4][10]
pH pH 2Least stable[5][6][7]
pH 5Highest stability[5][6][7]
pH 3 (with sorbitol)12% degradation loss (down from 79% without sorbitol)[12]
Temperature 80°C (in the dark)Minimal breakdown after several hours[1]
100°C, 110°C, 121°C (30 mins)Progressive degradation with increasing temperature[13]
Additives Ascorbic Acid70-76% degradation loss[8][9]
Ascorbic Acid with Sorbitol (1000µg/mL)Degradation minimized to 16%[8]
Thiamin and Niacin48-76% degradation loss[8][9]
Thiamin and Niacin with SorbitolDegradation minimized to 20%[8][9]

Experimental Protocols

Protocol 1: Stability Testing of this compound under Different Light Conditions

Objective: To quantify the degradation of this compound when exposed to various light sources.

Methodology:

  • Preparation of this compound Stock Solution: In a dark room or under red light, accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable diluent (e.g., purified water or a specific buffer with pH 5) in a volumetric flask to prepare a 1000 µg/mL stock solution.[3] Wrap the flask immediately in aluminum foil.

  • Preparation of Working Solutions: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.[3]

  • Light Exposure:

    • Transfer aliquots of the working solution into clear glass vials.

    • Place the vials in a photostability chamber.

    • Expose the samples to different light sources (e.g., fluorescent light, UV light, blue light, red light) for specific durations (e.g., 5, 10, 15, 30, 60 minutes).[1][3]

    • Include a control sample completely wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample and immediately analyze it using a validated stability-indicating RP-HPLC method.

    • Example HPLC Conditions:

      • Column: Inertsil C18 (250 x 4.6 mm, 5 µm).[5]

      • Mobile Phase: 25 mM potassium dihydrogen phosphate (B84403) (pH adjusted to 3.8 with phosphoric acid): methanol:acetonitrile (55:35:10, v/v/v).[5][7]

      • Flow Rate: 1.0 mL/min.[5][7]

      • Detection Wavelength: 220 nm.[5][7]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the control sample.

    • Plot the percentage of remaining this compound against time for each light condition.

Visualizations

Photodegradation_Pathway This compound This compound (Active Form) Light Light (e.g., UV, Fluorescent) Cleavage Homolytic Cleavage of Co-C Bond This compound->Cleavage Undergoes Light->Cleavage Initiates Hydroxocobalamin Hydroxocobalamin (Degradation Product) Cleavage->Hydroxocobalamin Results in Experimental_Workflow cluster_prep Preparation (Dark/Red Light) cluster_exposure Light Exposure cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1000 µg/mL) Prep_Work Prepare Working Solution (100 µg/mL) Prep_Stock->Prep_Work Control Control (Dark) Prep_Work->Control Light_Sources Expose to Light Sources (Fluorescent, UV, Blue, etc.) Prep_Work->Light_Sources Sampling Sample at Time Intervals Control->Sampling Light_Sources->Sampling HPLC RP-HPLC Analysis Sampling->HPLC Data Quantify Degradation HPLC->Data Troubleshooting_Flowchart Start Inconsistent Results or Solution Color Change Check_Light Are you working under ambient/fluorescent light? Start->Check_Light Check_Glassware Are you using only amber glassware? Check_Light->Check_Glassware No Sol_Dark Work in a dark room or use red/blue light. Check_Light->Sol_Dark Yes Check_Handling Are you shaking or vigorously stirring the solution? Check_Glassware->Check_Handling No Sol_Foil Wrap all glassware in aluminum foil. Check_Glassware->Sol_Foil Yes Check_pH Is the solution pH far from 5? Check_Handling->Check_pH No Sol_Gentle Use gentle swirling to mix. Check_Handling->Sol_Gentle Yes Sol_pH Adjust pH to ~5 if possible. Check_pH->Sol_pH Yes End Problem Resolved Check_pH->End No Sol_Dark->End Sol_Foil->End Sol_Gentle->End Sol_pH->End

References

Technical Support Center: Quantifying Endogenous vs. Supplemented Methylcobalamin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the analytical challenges and solutions for distinguishing and quantifying endogenous versus supplemented methylcobalamin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in distinguishing endogenous from supplemented this compound?

The core challenge lies in their identical chemical structure. Endogenous and supplemented this compound are chemically indistinguishable, meaning that once the supplement is absorbed and circulates, it is identical to the this compound produced by the body's metabolic pathways. This makes it impossible to differentiate them based on their chemical properties alone. The primary analytical goal is therefore to measure the total this compound concentration and assess the change from baseline levels after supplementation.

Q2: Can standard immunoassays differentiate between endogenous and supplemented this compound?

No, standard immunoassays cannot differentiate between the two. These assays typically rely on antibodies that recognize the cobalamin molecule. Since both endogenous and supplemented forms are structurally identical, the antibodies will bind to both without distinction. Furthermore, immunoassays are susceptible to interference from other cobalamin forms and endogenous antibodies, which can lead to inaccurate results.[1][2][3][4] For instance, high titers of intrinsic factor antibodies in patients with pernicious anemia can cause falsely normal or elevated vitamin B12 results in some automated immunoassays.[5][6]

Q3: How do other forms of cobalamin interfere with the measurement of this compound?

Vitamin B12 exists in several forms, including cyanocobalamin (B1173554), hydroxocobalamin (B81358), and adenosylcobalamin.[7][8][9][10] The specificity of the analytical method is crucial.

  • Immunoassays: Many commercial immunoassays are designed to measure total vitamin B12 and may not be specific for this compound, reacting with other forms as well.

  • Chromatographic Methods (HPLC, LC-MS/MS): These methods have the advantage of being able to separate the different cobalamin forms before detection.[11][12][13] However, improper chromatographic separation can lead to co-elution and inaccurate quantification. For example, hydroxocobalamin can be present in samples and must be chromatographically resolved from this compound.[14]

Q4: What are the best practices for sample collection and preparation to minimize analytical interference?

Due to the light-sensitive nature of this compound, strict precautions must be taken during sample handling.[15][16]

  • Light Protection: All procedures, from blood collection to final analysis, should be performed under red or amber light to prevent photodegradation.[12][15][16] Use amber-colored collection tubes and vials.

  • Sample Matrix: In foods or supplements, vitamin B12 is often protein-bound and must be released.[12][17] This typically involves enzymatic digestion (e.g., with pepsin and amylase) and extraction in an acidic buffer (pH 4.0-4.5).[17]

  • Extraction from Plasma/Serum: For plasma samples, a common and effective method is protein precipitation with methanol (B129727), followed by solid-phase extraction (SPE) to clean up the sample before analysis.[15][18]

Troubleshooting Guides

Problem: High variability or inconsistent results in my measurements.
  • Potential Cause 1: Light Exposure. this compound is highly labile to light.[15][16] Inconsistent exposure of samples to light during collection, storage, or processing will lead to variable degradation and, consequently, variable results.

    • Solution: Implement a strict light-protection protocol. Use amber tubes for collection and storage, and conduct all sample preparation steps under subdued or red light conditions.[12][15]

  • Potential Cause 2: Incomplete Protein Release. If analyzing a complex matrix like food or fortified products, the protein-bound this compound may not be fully released, leading to underestimation.

    • Solution: Optimize your extraction protocol. Ensure enzymatic digestion (e.g., pepsin, amylase) is complete.[12][17] Validate the extraction efficiency using spike-and-recovery experiments.

  • Potential Cause 3: pH Instability. this compound stability is pH-dependent. It exhibits the highest stability around pH 5 and is susceptible to hydrolysis under acidic (pH < 2) and alkaline conditions.[19]

    • Solution: Maintain a consistent and optimal pH (4.0-5.0) throughout the sample preparation process, especially during extraction steps.[17][19]

Problem: Discrepancy between results from LC-MS/MS and immunoassays.
  • Potential Cause 1: Lack of Specificity in Immunoassay. Immunoassays may cross-react with other cobalamin analogues or be affected by interfering antibodies, leading to falsely elevated or normal results.[1][5][6][20]

    • Solution: Rely on a more specific method like LC-MS/MS for accurate quantification of this compound.[13][21] If immunoassay must be used, confirm questionable results with a reference method. Consider pre-treating samples with polyethylene (B3416737) glycol (PEG) to precipitate interfering antibodies.[2][22]

  • Potential Cause 2: Different Calibrators. The two methods may be calibrated using different standards (e.g., cyanocobalamin vs. This compound), which can introduce a systematic bias.

    • Solution: Ensure that the calibration standards used are appropriate for the specific cobalamin form being measured. For this compound quantification, use a certified this compound standard.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification
FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassays (e.g., ELISA, CLIA)Microbiological Assay
Specificity Very High (Can differentiate between cobalamin forms)[13]Low to Moderate (Often measures total B12, prone to cross-reactivity)[3]Moderate (Measures biologically active B12, but may not distinguish forms)
Sensitivity Very High (Quantifiable in the pg/mL to low ng/mL range)[15]HighModerate
Interference Minimal (Matrix effects can be managed with stable isotope-labeled internal standards)High (Susceptible to interference from heterophilic antibodies, intrinsic factor antibodies, and other analogues)[1][2][6]High (Growth can be affected by antibiotics or other substances in the sample)
Throughput ModerateHighLow
Cost High (instrumentation and expertise)Low to ModerateLow
Best For Accurate, specific quantification of this compound for research and clinical pharmacokinetics.[15][21]High-throughput screening of total vitamin B12 status.Assessing overall biological activity of vitamin B12 in food matrices.[12]

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma via LC-MS/MS

This protocol is a generalized example based on established methods.[15][16] All steps must be performed under amber or red light.

  • Preparation of Standards and Internal Standard (IS):

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.

    • Prepare a stock solution of a stable isotope-labeled internal standard (e.g., ¹³C-methylcobalamin).

    • Create a series of working standard solutions by serially diluting the stock solution to generate a calibration curve (e.g., 0.05 to 20 ng/mL).[15]

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into an amber microcentrifuge tube.

    • Add the internal standard solution.

    • Add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new amber tube or vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: A suitable gradient to separate this compound from other plasma components and cobalamin forms.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode.

    • Ionization: Electrospray Ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Methylcobalamin_Metabolism cluster_methionine Methionine Cycle MTHF 5-Methyl-THF THF Tetrahydrofolate (THF) MTHF->THF MS Methionine Synthase MTHF->MS HCY Homocysteine MET Methionine HCY->MET HCY->MS SAM S-adenosylmethionine (Universal Methyl Donor) MET->SAM SAM->HCY Methylation Reactions MS->THF MS->MET MeCbl This compound (Endogenous or Supplemented) Cob_I Cob(I)alamin MeCbl->Cob_I Transfers CH3 to HCY Cob_I->MeCbl Accepts CH3 from 5-Methyl-THF LCMS_Workflow Start Sample Collection (Amber Tube, Red Light) Spike Spike Internal Standard Start->Spike Prep Sample Preparation (Protein Precipitation) Centrifuge Centrifugation Prep->Centrifuge Spike->Prep Extract Supernatant Transfer Centrifuge->Extract Analysis LC-MS/MS Analysis Extract->Analysis Data Data Processing (Peak Integration) Analysis->Data Quant Quantification (Calibration Curve) Data->Quant End Final Concentration Quant->End Troubleshooting_Logic Problem Inconsistent or Variable Results CheckLight Was sample protected from light at all stages? Problem->CheckLight CheckExtraction Is protein extraction validated and complete? CheckLight->CheckExtraction Yes Sol_Light Solution: Implement strict light protection protocol. CheckLight->Sol_Light No CheckpH Was sample pH controlled and consistent? CheckExtraction->CheckpH Yes Sol_Extraction Solution: Optimize and validate extraction efficiency. CheckExtraction->Sol_Extraction No Sol_pH Solution: Buffer samples to optimal pH (4-5). CheckpH->Sol_pH No

References

Technical Support Center: Overcoming Methylcobalamin Insolubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with methylcobalamin insolubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

This compound is a dark red crystalline powder with limited solubility in aqueous solutions.[1][2] It is sparingly soluble in water and slightly soluble in ethanol.[1][2] For in vitro assays, organic solvents are often required to prepare stock solutions. The solubility in common organic solvents is significantly higher.[3][4]

Q2: Why is my this compound solution precipitating when diluted in aqueous buffer?

Precipitation upon dilution of a this compound stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue. This occurs because the final concentration of the organic solvent may not be sufficient to maintain the solubility of this compound in the aqueous environment. To avoid this, ensure that the final concentration of the organic solvent in your working solution is high enough to keep the this compound dissolved, while remaining non-toxic to your cells.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the this compound powder in an appropriate organic solvent such as DMSO or ethanol.[3] Sonication may be used to aid dissolution.[5] It is crucial to protect the solution from light during and after preparation, as this compound is highly photolabile.[6][7][8]

Q4: For how long can I store my this compound stock solution?

Aqueous solutions of this compound are not recommended for storage for more than one day.[3] Stock solutions prepared in organic solvents like DMSO can be stored at -80°C for up to one year.[5] When stored in amber vials and protected from light, this compound injections have been shown to be stable for at least 181 days at room temperature.[6][9]

Q5: What are the degradation products of this compound I should be aware of?

The primary degradation product of this compound, particularly due to light exposure, is hydroxocobalamin (B81358).[7][8][10][11] This conversion happens rapidly, within seconds of UVA exposure in aqueous solutions.[9][10] Therefore, all experimental steps involving this compound should be performed with minimal light exposure.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve. Insufficient solvent volume or inappropriate solvent.Increase the solvent volume. Use a recommended organic solvent like DMSO or ethanol. Gentle warming and sonication can also aid dissolution.[5]
Precipitation occurs after diluting the stock solution in cell culture media or buffer. The final concentration of the organic solvent is too low to maintain solubility.Decrease the final concentration of this compound in the working solution. Increase the percentage of the organic solvent in the final solution, ensuring it is within the tolerated limits for your specific cell line.
Inconsistent or unexpected experimental results. Degradation of this compound due to light exposure or improper storage.Prepare fresh solutions for each experiment. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.[6][12] Store stock solutions at -80°C.[5]
Color of the solution changes from red to pink or colorless. This may indicate degradation of this compound to hydroxocobalamin or other degradation products.[13]Discard the solution and prepare a fresh one. Ensure all handling and storage procedures minimize light exposure.

Quantitative Data Summary

The solubility of this compound varies significantly depending on the solvent. The following table summarizes the approximate solubility in common laboratory solvents.

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO~5 - 50[3][5]~3.7 - 37.19[5]
Ethanol~3[3]~2.23
Dimethyl formamide (B127407) (DMF)~2[3]~1.49
PBS (pH 7.2)~3[3]~2.23
WaterSparingly soluble[1][2]-

Molecular Weight of this compound: 1344.4 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile, light-protected environment (e.g., a laminar flow hood with lights turned off), weigh out 13.44 mg of this compound powder.

  • Transfer the powder to a sterile, amber 1.5 mL microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be a clear, dark red.

  • If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C, protected from light.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile, light-protected conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

  • In a sterile, light-protected environment, perform a serial dilution. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium in a sterile tube.

  • Mix gently by inverting the tube or pipetting up and down.

  • Use the working solution immediately for your in vitro assay. Do not store the diluted aqueous solution.

Visualizations

Signaling Pathway: One-Carbon Metabolism

Caption: Role of this compound in One-Carbon Metabolism.

Experimental Workflow: Preparing this compound for In Vitro Assays

Methylcobalamin_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (in the dark) weigh->dissolve stock 10 mM Stock Solution dissolve->stock store Store at -80°C (Protected from Light) stock->store thaw Thaw Stock Solution store->thaw dilute Dilute in Cell Culture Medium thaw->dilute working 100 µM Working Solution dilute->working assay Use Immediately in In Vitro Assay working->assay end End assay->end

Caption: Workflow for Preparing this compound Solutions.

References

Technical Support Center: Minimizing Methylcobalamin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference from methylcobalamin in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with biochemical assays?

A1: this compound is the active, coenzyme form of vitamin B12. It is a complex organometallic compound containing a cobalt atom within a corrin (B1236194) ring, giving it a distinct red color.[1][2] This inherent color is the primary source of interference in colorimetric and spectrophotometric assays, as its absorbance spectrum can overlap with that of the molecules being measured.[1][3][4][5][6][7][8] Additionally, this compound is highly sensitive to light, and its degradation products may also absorb light and interfere with assays.[9][10][11]

Q2: Which types of biochemical assays are most susceptible to interference from this compound?

A2: Assays that rely on spectrophotometric or colorimetric measurements are most commonly affected. This includes:

  • Protein Quantification Assays: Assays like the Bradford and Bicinchoninic Acid (BCA) assays, which measure absorbance changes to determine protein concentration, can be affected by the color of this compound.[12][13][14]

  • Enzyme Activity Assays: Assays that monitor the change in absorbance of substrates or products, such as those measuring the oxidation or reduction of NADH and NADPH at 340 nm, can experience spectral overlap with this compound's absorbance spectrum.[15][16][17][18]

  • Cell Viability and Proliferation Assays: Colorimetric assays like the MTT and XTT assays can be impacted by the intrinsic color of this compound.

  • ELISAs and other HRP-based assays: While the interference is often due to high background signal rather than direct spectral overlap, the presence of colored compounds can affect the accuracy of absorbance readings.

Q3: What are the primary absorbance peaks of this compound that I should be aware of?

A3: this compound has several absorbance maxima, with the most prominent ones being around 317 nm, 351-354 nm, and 522 nm.[1][3][4][5][6][7][8][9] Its photodegradation product, hydroxocobalamin, also has a distinct absorbance spectrum.[9][10][11]

Q4: Are there alternatives to this compound that I can use in my cell culture media to avoid interference?

A4: Yes, other forms of vitamin B12, such as cyanocobalamin (B1173554) and hydroxocobalamin, can be used in cell culture. Cyanocobalamin is a more stable form of vitamin B12 and is less prone to degradation.[1] However, it is important to note that these forms may also have some color and could potentially interfere with assays, though their spectral properties differ from this compound.

Troubleshooting Guides

Issue 1: High Background Absorbance in a Colorimetric Assay

Possible Cause: The red color of this compound in your sample is contributing to the absorbance reading, leading to an artificially high background.

Troubleshooting Steps:

  • Run a "this compound Only" Control: Prepare a sample containing only the buffer or media with the same concentration of this compound as your experimental samples. Measure its absorbance at the assay wavelength. This will quantify the contribution of this compound to the total absorbance.

  • Subtract the Background: Subtract the absorbance of the "this compound only" control from the absorbance of your experimental samples.

  • Optimize Wavelength: If your assay allows, choose a wavelength where the absorbance of your analyte is maximal and the absorbance of this compound is minimal.

  • Sample Dilution: Diluting your sample may reduce the this compound concentration to a level where its interference is negligible. However, ensure that your analyte of interest remains within the detection range of the assay.

  • Pre-Assay Sample Cleanup: If background subtraction is not sufficient, consider removing this compound from your sample before the assay using methods like solid-phase extraction (SPE).

Issue 2: Inaccurate Results in an NADH/NADPH-based Enzyme Assay

Possible Cause: The absorbance spectrum of this compound overlaps with the 340 nm absorbance peak of NADH and NADPH, leading to inaccurate measurements of enzyme kinetics.[15][16][17][18]

Troubleshooting Steps:

  • Perform a Spectral Scan: Scan the absorbance of a solution containing this compound at the concentration used in your assay from 300 nm to 600 nm to visualize the extent of spectral overlap at 340 nm.

  • Use a Sample Blank: For each experimental sample, prepare a corresponding blank that contains all components, including this compound, except the enzyme or substrate that initiates the reaction. Subtract the absorbance of the blank from the experimental sample at each time point.

  • Consider a Fluorometric Assay: If available, switch to a fluorescence-based assay for NADH/NADPH. The fluorescent properties of these molecules are distinct from the absorbance properties of this compound, which can reduce interference.

  • Pre-Assay Sample Cleanup: Use solid-phase extraction (SPE) to remove this compound from your samples before performing the enzyme assay.

Quantitative Data on this compound Interference

While direct quantitative data on the interference of this compound across a wide range of biochemical assays is not extensively published, the following table provides an illustrative example of the potential absorbance interference based on its known spectral properties.

Assay TypeCommon WavelengthThis compound Absorbance MaximaPotential for Interference
Bradford Protein Assay 595 nm~317 nm, ~353 nm, ~522 nmModerate. While not a direct overlap, the broad absorbance tail of this compound in the visible spectrum can contribute to background.
BCA Protein Assay 562 nm~317 nm, ~353 nm, ~522 nmHigh. The 562 nm wavelength is close to one of this compound's absorbance peaks, leading to significant potential for interference.
NADH/NADPH Assays 340 nm~317 nm, ~353 nm, ~522 nmHigh. The 340 nm wavelength is very close to this compound's absorbance peaks around 317 nm and 353 nm.[1][3][4][5][6][7][8][9]
MTT Cell Viability Assay 570 nm~317 nm, ~353 nm, ~522 nmHigh. Similar to the BCA assay, the measurement wavelength is near an absorbance peak of this compound.

Experimental Protocols

Protocol 1: Pre-Assay Removal of this compound using Solid-Phase Extraction (SPE)

This protocol is designed to remove this compound from a cell lysate sample before performing a colorimetric biochemical assay.

Materials:

  • C18 SPE cartridge

  • SPE vacuum manifold

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Assay buffer

  • Cell lysate containing this compound

Methodology:

  • Condition the SPE Cartridge:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of deionized water through the cartridge to remove the methanol. Do not let the cartridge dry out.

  • Load the Sample:

    • Load your cell lysate sample onto the conditioned cartridge.

  • Wash the Cartridge:

    • Pass 5 mL of deionized water through the cartridge to wash away any unbound components.

  • Elute the Analyte (if necessary) or Collect the Flow-through:

    • If your analyte of interest does not bind to the C18 cartridge: Collect the flow-through from the sample loading and wash steps. This fraction should contain your analyte, now depleted of this compound.

    • If your analyte of interest binds to the C18 cartridge: Elute your analyte using an appropriate solvent (e.g., a higher concentration of organic solvent). You will need to optimize this step based on the properties of your analyte.

  • Prepare for Assay:

    • The collected fraction containing your analyte can now be used in your biochemical assay with reduced interference from this compound.

Visualizations

Experimental Workflow for Mitigating this compound Interference

cluster_0 Problem Identification cluster_1 Troubleshooting Strategies cluster_2 Resolution start High background or unexpected results in assay check_this compound Is this compound present in samples? start->check_this compound run_control Run 'this compound only' control check_this compound->run_control Yes end Accurate assay results check_this compound->end No subtract_bg Subtract background absorbance run_control->subtract_bg dilute_sample Dilute sample subtract_bg->dilute_sample Interference still present rerun_assay Re-run assay with corrected values or cleaned samples subtract_bg->rerun_assay cleanup Perform sample cleanup (e.g., SPE) dilute_sample->cleanup Interference still present dilute_sample->rerun_assay cleanup->rerun_assay rerun_assay->end

Caption: A logical workflow for troubleshooting and mitigating interference from this compound in biochemical assays.

Signaling Pathway: Methionine Synthase Cycle

This compound is a crucial cofactor for the enzyme methionine synthase (MS), which plays a key role in one-carbon metabolism.[2][19][20][21][22][23][24][25]

cluster_0 Folate Cycle cluster_1 Methionine Cycle THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHFR MS Methionine Synthase (MS) MTHF->MS Hcy Homocysteine Met Methionine Hcy->Met Hcy->MS SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation reactions SAH->Hcy MS->THF MS->Met MeCbl This compound MS->MeCbl Cob_I Cob(I)alamin MeCbl->Cob_I Donates methyl group to Hcy Cob_I->MeCbl Accepts methyl group from 5-Methyl-THF

Caption: The role of this compound as a cofactor in the methionine synthase cycle.

Signaling Pathway: this compound and Oxidative Stress Response

This compound has been shown to protect cells from oxidative stress by activating the Nrf2/HO-1 pathway, leading to the expression of antioxidant enzymes.[25][26][27]

MeCbl This compound Nrf2 Nrf2 MeCbl->Nrf2 Promotes activation ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Induces activation Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Keap1->Nrf2 Sequesters HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces transcription AntioxidantEnzymes Other Antioxidant Enzymes ARE->AntioxidantEnzymes Induces transcription CellProtection Cellular Protection HO1->CellProtection AntioxidantEnzymes->CellProtection

Caption: this compound's role in activating the Nrf2/HO-1 pathway to combat oxidative stress.

References

stability of methylcobalamin in different buffer systems and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methylcobalamin in different buffer systems and at various pH levels.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is showing degradation. What are the most likely causes?

A1: this compound is a sensitive molecule prone to degradation under several conditions. The most common causes of degradation are:

  • Exposure to Light: this compound is highly photolabile. Exposure to UV and even ambient laboratory light can cause rapid degradation to hydroxocobalamin.[1][2][3] All work with this compound solutions should be performed under dark or amber-light conditions.

  • Inappropriate pH: The stability of this compound is highly pH-dependent. It is most stable around pH 5 and degrades significantly in acidic (below pH 4) and alkaline (above pH 7) conditions.[1][4]

  • Presence of Other Vitamins: Co-formulation with other vitamins, particularly ascorbic acid (Vitamin C), can accelerate the degradation of this compound.[5]

  • Elevated Temperature: Higher temperatures can promote thermal degradation.[3]

Q2: What is the optimal pH for storing this compound solutions?

A2: The highest stability for this compound is observed at pH 5.[1][4] Significant degradation occurs at pH values below 4 and above 7.

Q3: Can I autoclave a solution containing this compound?

A3: While one study has shown that high-dose this compound injections can withstand autoclaving (115°C for 30 minutes) when protected from light, it is generally recommended to sterilize this compound solutions by filtration to avoid thermal degradation.[6]

Q4: I am observing a color change in my this compound solution from red to a brownish or yellowish tint. What does this indicate?

A4: A color change from the characteristic red of this compound to a brownish or yellowish color can be an indicator of degradation. This may be due to the reduction of the cobalt atom within the corrin (B1236194) ring, potentially "releasing" the cobalt.

Q5: Are there any excipients that can help stabilize this compound?

A5: Yes, sorbitol has been shown to have a protective effect on this compound, significantly minimizing degradation caused by low pH and the presence of other vitamins like ascorbic acid.[5]

Quantitative Data on this compound Stability

The following tables summarize the degradation of this compound under various conditions.

Table 1: Effect of pH on this compound Degradation

pHDegradation Rate Constant (k) at 80°C (arbitrary units)Stability Ranking
2~1.8Least Stable
3~1.2Low Stability
4~0.4Moderate Stability
5~0.2Most Stable
6~0.3Moderate Stability
7~0.4Moderate Stability
8~0.6Low Stability
9~0.8Low Stability
10~1.1Low Stability
11~1.4Low Stability

Data adapted from the k-pH profile reported by Amer et al. (2022). The degradation follows pseudo-first-order kinetics.[1][4]

Table 2: Degradation of this compound in the Presence of Other Vitamins and the Protective Effect of Sorbitol

ConditionDegradation Loss of this compound (%)Degradation Loss with Added Sorbitol (%)
Co-existing with Thiamin and Niacin48% - 76%~20%
Co-existing with Ascorbic Acid70% - 76%~16%
At pH 379%~12%

Data from a study on the physicochemical stability of B12 vitamers.[5]

Experimental Protocols

Protocol 1: Stability Indicating RP-HPLC Method for this compound

This protocol is based on a validated stability-indicating method to determine the concentration of this compound and its degradation products.[1][4]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Inertsil C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 25 mM potassium dihydrogen phosphate (B84403) (pH adjusted to 3.8 with phosphoric acid), methanol, and acetonitrile (B52724) in a ratio of 55:35:10 (v/v/v).[1][4]

  • Flow Rate: 1.0 ml/min.[1][4]

  • Detection Wavelength: 220 nm.[1][4]

  • Column Temperature: 25°C.[1][4]

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 2-160 µg/ml.

3. Sample Preparation for Stability Study:

  • Prepare solutions of this compound in the desired buffer systems and at various pH values.

  • Store the solutions under the desired stress conditions (e.g., different temperatures, light exposure).

  • At specified time points, withdraw an aliquot of the sample, dilute it with the mobile phase to fall within the calibration range, and filter it through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Quantify the amount of this compound remaining at each time point by comparing the peak area to the calibration curve.

Visual Guides

Methylcobalamin_Stability_Factors MeCbl This compound Stability Degradation Degradation (e.g., Hydroxocobalamin) MeCbl->Degradation pH pH pH->Degradation < 4 or > 7 Light Light Exposure Light->Degradation UV, Ambient Temperature Temperature Temperature->Degradation Elevated OtherVitamins Other Vitamins (e.g., Ascorbic Acid) OtherVitamins->Degradation Accelerates Stabilizers Stabilizers (e.g., Sorbitol) Stabilizers->MeCbl Protects

Caption: Factors influencing the stability of this compound.

Stability_Study_Workflow Prep Prepare this compound Solutions in Different Buffers/pH Stress Expose to Stress Conditions (Light, Temp, etc.) Prep->Stress Sampling Withdraw Samples at Time Intervals Stress->Sampling Analysis Analyze by Stability-Indicating RP-HPLC Method Sampling->Analysis Quantify Quantify Remaining this compound and Degradation Products Analysis->Quantify Kinetics Determine Degradation Kinetics (e.g., Rate Constant, Half-life) Quantify->Kinetics

Caption: Workflow for a typical this compound stability study.

References

Methylcobalamin Stability in Response to Freeze-Thaw Cycles: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of methylcobalamin when subjected to freeze-thaw cycles. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity of your samples and the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I need to freeze my this compound solution for storage. Will freeze-thaw cycles affect its stability?

A1: Yes, repeated freeze-thaw cycles can impact the stability of this compound. While it is relatively stable for a limited number of cycles, multiple cycles can lead to degradation. It is advisable to aliquot your this compound solutions into single-use volumes before freezing to minimize the number of freeze-thaw events.

Q2: How many times can I freeze and thaw my this compound solution before significant degradation occurs?

A2: While data on pure this compound solutions is limited, studies on vitamin B12 in serum can provide some guidance. Significant degradation has been observed after as few as four freeze-thaw cycles.[1][2] Some studies have even noted a small but statistically significant decrease in concentration after a single cycle. To ensure the highest integrity of your samples, it is best to avoid more than three freeze-thaw cycles.

Q3: What are the primary degradation products of this compound following freeze-thaw cycles?

A3: The primary degradation product of this compound under various stress conditions, including thermal stress and in solution, is hydroxocobalamin (B81358).[3][4] It is likely that freeze-thaw stress also contributes to this conversion.

Q4: My this compound solution has changed color after thawing. What does this indicate?

A4: A visible change in the color of your this compound solution, which is typically a distinct red, can be an indicator of degradation. You should visually inspect your samples for any changes in appearance, such as color alteration or the formation of precipitates, after each thaw cycle. If such changes are observed, it is recommended to use a fresh, uncompromised sample for your experiments.

Q5: How can I assess the stability of my this compound solution after a freeze-thaw cycle?

A5: The most reliable method for assessing the stability of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5][6] An HPLC analysis will allow you to quantify the concentration of this compound and detect the presence of degradation products like hydroxocobalamin.

Data on Vitamin B12 Stability in Serum After Freeze-Thaw Cycles

The following table summarizes findings from a study on the effect of freeze-thaw cycles on serum vitamin B12 levels. While this data is for a biological matrix, it provides a valuable indication of the potential impact of freeze-thaw cycles on this compound stability.

Number of Freeze-Thaw CyclesAverage Decrease in Serum Vitamin B12 Concentration (pmol/L)Statistical Significance
1 (additional cycle after 10 months of storage)Not significantly affectedp > 0.05
423.5p < 0.001

Data adapted from a study on serum vitamin B12 levels.[2]

Experimental Protocols

Protocol for Freeze-Thaw Stability Testing of this compound Solution

This protocol outlines a general procedure for evaluating the stability of a this compound solution subjected to repeated freeze-thaw cycles.

1. Materials and Equipment:

  • This compound solution of known concentration

  • Cryovials or other suitable storage containers

  • -20°C or -80°C freezer

  • Controlled environment for thawing (e.g., laboratory bench at room temperature)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase reagents

  • This compound and hydroxocobalamin reference standards

2. Procedure:

  • Initial Sample Analysis (Time Zero):

    • Before the first freezing, take an aliquot of the fresh this compound solution.

    • Analyze this sample by HPLC to determine the initial concentration of this compound and to establish a baseline chromatogram. This will serve as your control.

  • Aliquoting and Freezing (Cycle 1):

    • Dispense the remaining this compound solution into multiple cryovials, ensuring each vial contains enough volume for a single HPLC analysis.

    • Place the aliquots in a freezer set to a specified temperature (e.g., -20°C) for a minimum of 24 hours.

  • Thawing:

    • Remove one aliquot for each time point from the freezer and allow it to thaw completely at room temperature. Ensure the thawing process is consistent for all samples.

  • Post-Cycle Analysis:

    • Once thawed, analyze the sample by HPLC using the same method as the initial analysis.

  • Subsequent Cycles:

    • For subsequent freeze-thaw cycles, return the remaining frozen aliquots to the freezer for at least 24 hours before repeating the thawing and analysis steps.

    • It is recommended to perform a minimum of three to five freeze-thaw cycles.

  • Data Analysis:

    • Compare the concentration of this compound in each thawed sample to the initial concentration.

    • Calculate the percentage of degradation for each freeze-thaw cycle.

    • Examine the chromatograms for the appearance and increase of any degradation product peaks, such as hydroxocobalamin.

HPLC Method for this compound and Hydroxocobalamin Analysis

The following is a representative HPLC method that can be adapted for the analysis of this compound and its degradation product, hydroxocobalamin.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: A mixture of a buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.8 with phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a suitable ratio (e.g., 55:45 v/v).[7]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm or 351 nm (for hydroxocobalamin)[3][7]

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Visualizations

FreezeThaw_Workflow cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Data Analysis & Interpretation start Fresh this compound Solution aliquot Aliquot into Single-Use Vials start->aliquot t0_analysis Initial HPLC Analysis (Time Zero Control) start->t0_analysis freeze Freeze at -20°C (24 hours) aliquot->freeze compare Compare Post-Cycle Data to Time Zero Control t0_analysis->compare thaw Thaw at Room Temp freeze->thaw cycle_analysis HPLC Analysis (Post-Cycle) thaw->cycle_analysis repeat_cycle Repeat for Desired Cycles cycle_analysis->repeat_cycle cycle_analysis->compare repeat_cycle->freeze quantify Quantify Degradation (%) compare->quantify identify Identify Degradation Products (e.g., Hydroxocobalamin) compare->identify conclusion Determine Stability and Safe Handling Limits quantify->conclusion identify->conclusion Logical_Relationship cluster_cause Cause cluster_effect Effect freeze_thaw Repeated Freeze-Thaw Cycles degradation This compound Degradation freeze_thaw->degradation formation Formation of Hydroxocobalamin degradation->formation loss Loss of Potency & Compromised Sample Integrity degradation->loss

References

Technical Support Center: Enhancing Methylcobalamin Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of methylcobalamin in animal studies.

Frequently Asked Questions (FAQs)

Q1: My animal study is showing low and variable serum levels of this compound after oral administration. What are the potential causes?

A1: Low and variable serum this compound levels following oral administration can stem from several factors:

  • Degradation in the Gastrointestinal (GI) Tract: this compound is sensitive to acidic environments and can degrade in the stomach before it has a chance to be absorbed.[1]

  • Inefficient Absorption: The absorption of vitamin B12 is a complex process that relies on intrinsic factor (IF), a protein produced in the stomach (in most mammals) or pancreas (in dogs and cats).[2][3] Saturation of the IF-mediated pathway can limit absorption, especially at higher doses.[4] Passive diffusion accounts for only 1-3% of B12 absorption.[2]

  • Formulation Issues: The physical and chemical properties of your formulation can significantly impact this compound's stability and absorption. Standard tablet or solution formulations may not adequately protect the molecule.

  • Animal-Specific Factors: The species, age, and gastrointestinal health of the animal model can influence absorption.[5][6] For instance, ruminants have different B12 metabolic pathways compared to monogastric animals.[7][8] Conditions like exocrine pancreatic insufficiency (EPI) can lead to cobalamin deficiency.[9][10]

  • Instability of this compound: this compound is notoriously sensitive to light and mechanical shock, which can lead to its degradation into less active forms like hydroxocobalamin.[11][12] It is also unstable in aqueous solutions at room temperature.[1][13]

Q2: What formulation strategies can I employ to improve the oral bioavailability of this compound?

A2: Several advanced formulation strategies can enhance the oral bioavailability of this compound by protecting it from degradation and improving its absorption:

  • Nanoparticle Delivery Systems: Encapsulating this compound in nanoparticles can protect it from the harsh environment of the GI tract and facilitate its uptake. Studies have shown that nanoparticle formulations can be significantly more effective at delivering this compound than standard tablets, emulsions, or liposomes.[14] Thiolated polyacrylic acid particles have demonstrated a 3-fold increase in bioavailability in rat models.[15]

  • Liposomal Formulations: Liposomes, which are vesicles composed of a phospholipid bilayer, can encapsulate this compound and potentially enhance its absorption across mucosal membranes.[14]

  • Sublingual/Buccal Administration: Formulations designed for sublingual or buccal (oro-buccal) absorption, such as dissolvable tablets or sprays, can bypass the GI tract and first-pass metabolism, leading to direct absorption into the bloodstream.[5][14]

  • Mucoadhesive Formulations: These formulations are designed to adhere to the mucosal surfaces of the GI tract, prolonging the contact time and increasing the opportunity for absorption.[[“]]

Q3: Are there alternative routes of administration I should consider if oral delivery is not effective?

A3: Yes, if oral bioavailability remains a challenge, consider these alternative routes:

  • Parenteral (Intramuscular) Injection: Intramuscular (IM) injection is a highly effective method for administering this compound, bypassing the complexities of GI absorption entirely.[17] It leads to a rapid increase in serum cobalamin levels.[17]

  • Intranasal Delivery: Nasal sprays offer a non-invasive alternative that bypasses the GI tract and has been shown to result in quick and significant absorption of vitamin B12.[18]

  • Transdermal Administration: While less common, transdermal patches are being explored as a potential route for B12 delivery, offering a way to bypass the GI tract, though more research is needed to establish efficacy.[19]

Q4: How can I accurately measure this compound levels in my animal samples?

A4: Accurate quantification of this compound is crucial for assessing bioavailability. Here are some key considerations:

  • Sample Handling: Due to its light sensitivity, all procedures involving this compound, from sample collection to analysis, should be performed in dim light.[12][20] Use amber-colored vials to protect samples from light.[11]

  • Extraction Procedure: The method used to extract cobalamins from tissues can significantly impact the results. "Harsh" extraction methods involving high heat and neutral pH can cause demethylation of this compound, leading to artificially low readings. A "mild" extraction protocol using ammonium (B1175870) acetate (B1210297) buffer (pH 4.6) and ethanol (B145695) at a lower temperature is recommended to preserve the native forms of cobalamin.[20]

  • Analytical Methods: Several analytical techniques can be used to quantify this compound:

    • High-Performance Liquid Chromatography (HPLC): RP-HPLC is a common and reliable method for separating and quantifying different forms of cobalamin.[21][22][23]

    • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and specificity for this compound analysis.[21][22]

    • UV-Visible Spectrophotometry: While simpler, this method may be less specific than chromatographic techniques.[21][22]

Troubleshooting Guides

Problem 1: Inconsistent Bioavailability Results Between Animal Subjects

Potential Cause Troubleshooting Step
Genetic Variability Ensure the use of a genetically homogenous animal strain. Be aware that certain breeds may have hereditary cobalamin deficiency.[3]
Differences in Gut Microbiota House animals under the same conditions to minimize variations in gut flora. Consider co-administration with probiotics, which has been shown to increase B12 absorption in animal models.[[“]]
Underlying Health Issues Screen animals for gastrointestinal or pancreatic diseases that could impair absorption.[3][9]
Inconsistent Dosing Ensure precise and consistent administration of the formulation to each animal.

Problem 2: Degradation of this compound in Formulation or During the Experiment

Potential Cause Troubleshooting Step
Light Exposure Prepare and handle all this compound solutions and formulations under dim light. Store in amber vials or wrap containers in aluminum foil.[11][12]
Inappropriate pH This compound is most stable at pH 5 and least stable at pH 2.[23] Buffer your formulation accordingly if possible.
Mechanical Stress Avoid vigorous shaking, sonication, or rapid stirring of this compound solutions. Gentle swirling or slow stirring is recommended.[12]
Thermal Stress While less sensitive to heat than light, avoid exposing this compound to high temperatures for prolonged periods.[1][12]

Data Presentation

Table 1: Comparison of Bioavailability from Different Vitamin B12 Formulations (Human Study)

Formulation TypeDoseKey Finding
Nanoparticle (NanoCelle) Oral-Buccal Spray (this compound)1000 µgSignificantly better absorption compared to tablet, emulsion, or liposome (B1194612) formulations at the same dose.[14]
Dissolvable/Chewable Tablet (this compound)5000 µgShowed bioequivalence to the 1000 µg nanoparticle formulation.[14]
Standard Tablet (Cyanocobalamin)1000 µgLower absorption compared to the nanoparticle formulation.[14]
Liposome Oral Spray (this compound)1000 µgLower absorption compared to the nanoparticle formulation.[14]

Experimental Protocols

Protocol 1: "Mild" Extraction of Cobalamins from Animal Liver Tissue

This protocol is adapted from a study that aimed to prevent the artificial degradation of this compound during extraction.[20]

  • Homogenization: Homogenize a frozen sample of rat liver (e.g., 0.5 g) on ice for 2 minutes with 6 volumes of 0.32 M ammonium acetate buffer (pH 4.6). All procedures should be conducted under very dim light.

  • Ethanol Precipitation: Mix the homogenate with ethanol to a final concentration of approximately 60% (v/v).

  • Heating: Heat the mixture at 70°C for 10 minutes.

  • Centrifugation: Cool the sample and centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant, which contains the extracted cobalamins, for analysis by HPLC or another suitable method.

Protocol 2: Quantification of this compound by RP-HPLC

This is a general protocol based on common RP-HPLC methods for this compound analysis.[22]

  • Chromatographic System: Use an HPLC system with a UV detector and a C18 column (e.g., 250mm x 4.6mm, 5 µm particle size).

  • Mobile Phase: Prepare a mobile phase consisting of a buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.8) and an organic solvent like methanol (B129727) or acetonitrile (B52724) in an appropriate ratio (e.g., 55:35:10, v/v).[23]

  • Flow Rate: Set the flow rate to a suitable value, typically around 1.0 ml/min.[23]

  • Detection: Monitor the eluent at a wavelength where this compound has significant absorbance, such as 220 nm or 353 nm.[22][23]

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a standard curve.

  • Sample Analysis: Inject the extracted samples and quantify the this compound concentration by comparing the peak area to the standard curve.

Visualizations

experimental_workflow cluster_prep Formulation & Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis formulation This compound Formulation (e.g., Nanoparticles) dosing Administration to Animal Model formulation->dosing blood_collection Blood/Tissue Collection (Under Dim Light) dosing->blood_collection extraction Mild Extraction Protocol blood_collection->extraction hplc RP-HPLC or LC-MS/MS Quantification extraction->hplc data_analysis Data Analysis & Bioavailability Calculation hplc->data_analysis absorption_pathway cluster_stomach Stomach cluster_intestine Small Intestine cluster_circulation Circulation ingestion Oral Ingestion of This compound (MeCbl) release Release from Food Matrix (by acid & pepsin) ingestion->release r_protein_binding MeCbl binds to R-Protein (Haptocorrin) release->r_protein_binding if_production Intrinsic Factor (IF) produced r_protein_cleavage R-Protein Cleaved (by pancreatic enzymes) if_binding MeCbl binds to Intrinsic Factor (IF) r_protein_cleavage->if_binding absorption MeCbl-IF Complex Absorbed in Ileum if_binding->absorption transport MeCbl binds to Transcobalamin II (TCII) absorption->transport delivery Delivery to Tissues transport->delivery

References

troubleshooting inconsistent results in methylcobalamin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methylcobalamin-related research. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals address inconsistencies in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological roles?

This compound is a neurologically active and one of the two coenzyme forms of Vitamin B12.[1][2][3] Its primary role is as a cofactor for the enzyme methionine synthase.[3][[“]] This enzyme is crucial for the methylation cycle, where it facilitates the conversion of homocysteine to methionine.[5] Methionine is a precursor to S-adenosylmethionine (SAM), a universal methyl donor for numerous reactions, including DNA methylation and the synthesis of neurotransmitters.[5] this compound is essential for maintaining the myelin sheath, nerve regeneration, and hematopoiesis (the formation of new blood cells).[2][5]

Q2: Why is this compound so sensitive to light and what are its degradation products?

This compound is highly photolabile due to the cobalt-carbon bond.[6] Exposure to light, particularly fluorescent and UV light, can cause the homolytic cleavage of this bond.[6][7] This process degrades this compound, often converting it into hydroxocobalamin (B81358) and other degradation products.[6][8][9] This conversion is a key reason for inconsistent results if experiments are not conducted under controlled, light-protected conditions.[10][11]

Q3: How should I properly store and handle this compound solutions to ensure stability?

To maintain stability, this compound solutions should always be protected from light.[10][11] It is recommended to work in a dark room or use amber vials and light-blocking materials like aluminum foil for all glassware and autosamplers.[12] Studies have shown that this compound injections stored in amber vials at room temperature and protected from light remain stable for at least 181 days.[10][11] The highest stability in aqueous solutions is observed at a pH of around 5.[13][14][15]

Q4: Can the extraction procedure affect the measured levels of this compound in tissue samples?

Yes, the extraction protocol can significantly impact the final measured concentration of this compound. "Harsh" extraction methods, such as those involving heating at neutral or high pH, can cause the degradation of this compound and its conversion to other forms like hydroxocobalamin.[16] A "mild" extraction protocol, using a slightly acidic pH (e.g., 4.6) and shorter heating times, has been shown to preserve endogenous this compound, revealing a much higher content in tissues like the rat liver than previously reported.[16]

Troubleshooting Guides

Cell Culture Experiments

Q: My results are inconsistent. I'm observing variable cell viability, growth, or differentiation after this compound treatment. What could be the cause?

A: Inconsistent results in cell culture are often linked to the stability of this compound. Here are the most common causes and solutions:

  • Issue 1: Degradation due to Light Exposure.

    • Why it happens: this compound degrades rapidly upon exposure to light, converting to hydroxocobalamin, which may have different biological activity in your specific assay.[6][7] Even ambient laboratory light can be sufficient to cause significant degradation.[6]

    • Solution: Prepare all solutions in a dark room or under low-light conditions.[12] Wrap media bottles, flasks, and plates in aluminum foil. If using a plate reader, minimize the exposure time.

  • Issue 2: Interaction with Cell Culture Media Components.

    • Why it happens: Standard cell culture media contains cyanocobalamin (B1173554), another form of Vitamin B12.[17] In the presence of light, cyanocobalamin can convert to hydroxocobalamin, which can bind to proteins and may lead to a pinkish hue in the final product.[17][18] While you are adding this compound, the presence and degradation of other cobalamins can create a complex mixture.

    • Solution: Be aware of the basal level of Vitamin B12 in your medium. For highly sensitive experiments, consider custom media formulations. Always protect the media from light.

  • Issue 3: Incorrect pH of the Final Solution.

    • Why it happens: this compound exhibits maximum stability at pH 5 and is susceptible to hydrolysis under acidic (pH < 4) and alkaline (pH > 7) conditions.[13][14][15] The pH of your stock solution or the final culture medium could accelerate its degradation.

    • Solution: When preparing stock solutions, use a buffer system that maintains a pH around 5. Verify the final pH of your culture medium after adding the this compound solution.

Analytical Quantification (e.g., HPLC)

Q: My HPLC analysis shows variable concentrations of this compound, or I see unexpected peaks in my chromatogram. How can I troubleshoot this?

A: Inconsistent HPLC results are a classic sign of analyte instability or issues with the chromatographic method itself.

  • Issue 1: Sample Degradation During Preparation and Analysis.

    • Why it happens: The entire workflow, from sample extraction to injection, must be light-protected. If samples are left exposed on a benchtop or in a clear autosampler vial, degradation will occur, leading to lower-than-expected this compound concentrations and the appearance of degradation product peaks (like hydroxocobalamin).[6][9]

    • Solution: Use amber autosampler vials. If not available, wrap clear vials in aluminum foil or use darkened sample compartments.[12] Minimize the time between sample preparation and injection.

  • Issue 2: Suboptimal HPLC Method.

    • Why it happens: Poor peak shape (tailing, fronting, splitting), baseline noise, and shifting retention times can all lead to inaccurate quantification. These issues can stem from a variety of factors including mobile phase incompatibility, column degradation, or system leaks.[19][20][21][22][23]

    • Solution: Refer to the troubleshooting table below and consult established, validated HPLC methods for this compound analysis.[13][24][25]

Data Presentation

Table 1: Stability of this compound Under Various Stress Conditions
ConditionpH RangeTemperatureLight ConditionOutcomeStability Profile
Hydrolysis 2-1180°CDarkDegradation follows pseudo-first-order kinetics.[13][14][15]Highest stability at pH 5; least stable at pH 2.[13][15]
Thermal Stress ~7 (injection)100-121°CDarkSignificant degradation.[26]Recovery drops to ~54% after stress at 121°C.[26]
Photodegradation N/AAmbientFluorescent LightRapid degradation to hydroxocobalamin.[6][9]Follows zero-order kinetics.[13]
Storage N/ARoom TempProtected from lightStable for at least 181 days in amber vials.[10][11]Minimal degradation.
Table 2: Example RP-HPLC Method Parameters for this compound Analysis
ParameterSpecificationReference
Column Inertsil ODS 3 C-18 (250mm x 4.6mm, 3 µm)[24][25]
Mobile Phase 0.01M Potassium Dihydrogen Phosphate & 0.01M Dipotassium Hydrogen Phosphate buffer : Methanol (60:40 v/v)[24][25]
Flow Rate 0.6 - 1.0 mL/min[24][25]
Detection Wavelength 210 nm or 220 nm[13][25]
Column Temperature 25°C - 40°C[13][14]
Linearity Range 0.75 - 11.25 µg/mL[24][25]
Limit of Detection (LOD) 0.05 µg/mL[24]
Limit of Quantification (LOQ) 0.15 - 0.40 µg/mL[24][25]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions
  • Environment: Perform all steps in a dark room or a room with red light. All glassware (beakers, volumetric flasks, pipette tip boxes) must be wrapped in aluminum foil.

  • Reagents: Use high-purity water (e.g., HPLC grade) and a suitable buffer to maintain a pH of approximately 5.0 for maximum stability.[13][15]

  • Weighing: Weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Immediately dissolve the powder in the prepared buffer. Do not leave the powder exposed to air or light. Use a vortex mixer for gentle mixing until fully dissolved. Avoid sonication which can introduce heat.

  • Filtration: Sterilize the solution for cell culture experiments by filtering it through a 0.22 µm syringe filter into a sterile, amber, or foil-wrapped storage tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber cryovials. Store at -20°C or -80°C, protected from light.

Protocol 2: General Troubleshooting for HPLC Analysis
  • System Suitability Check: Before running samples, inject a standard solution of this compound (e.g., 5 µg/mL) multiple times (n=5). The retention time and peak area should have a relative standard deviation (RSD) of <2%. If this fails, the system is not stable.

  • Isolate the Problem:

    • Pressure Issues: High or fluctuating pressure often points to blockages in the system (e.g., clogged frits, guard column) or air bubbles in the pump.[21][23]

    • Peak Shape Problems (Splitting/Tailing): This can be caused by a void in the analytical column, a contaminated guard column, or incompatibility between the sample solvent and the mobile phase.[19][21]

    • Baseline Noise/Drift: This may be due to a contaminated detector cell, air bubbles in the system, or an improperly mixed or degraded mobile phase.[20][22]

  • Corrective Actions:

    • Flush the System: Flush the system with a strong solvent (like isopropanol, ensuring miscibility) to remove contaminants.

    • Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent air bubbles.

    • Replace Consumables: Regularly replace the guard column, inline filters, and pump seals as part of routine maintenance.

Visualizations

Experimental_Workflow cluster_prep Preparation (Light Protected) cluster_exp Experimentation cluster_analysis Analysis prep_solution Prepare this compound Stock Solution (pH ~5) crit1 Critical Stability Checkpoint 1: Storage prep_solution->crit1 Store in amber vials prep_media Prepare Cell Culture Media or Sample Diluent treatment Treat Cells / Prepare Analytical Samples prep_media->treatment crit2 Critical Stability Checkpoint 2: Handling treatment->crit2 incubation Incubation / Sample Run extraction Sample Extraction (Mild Protocol) incubation->extraction hplc HPLC Quantification extraction->hplc data_analysis Data Analysis hplc->data_analysis crit1->prep_media crit2->incubation Protect from light

Caption: A general experimental workflow highlighting critical stability checkpoints.

Signaling_Pathway cluster_cycle Methionine Cycle cluster_downstream Downstream Effects MTR Methionine Synthase (MTR) Hcy Homocysteine MeCbl This compound (Co-factor) MeCbl->MTR activates THF Tetrahydrofolate (THF) THF->MTR MeTHF 5-Methyl-THF MeTHF->THF donates methyl group Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Hcy->Met converted by MTR Methylation DNA & Protein Methylation SAM->Methylation universal methyl donor

Caption: The central role of this compound in the Methionine Cycle.

Troubleshooting_Tree start Inconsistent Experimental Results q1 Are you using HPLC? start->q1 q2 Are all steps light-protected? q1->q2 No sol1 Troubleshoot HPLC Method: - Check for leaks - Validate column - Degas mobile phase q1->sol1 Yes q3 Is pH of stock solution ~5? q2->q3 Yes sol2 Implement Strict Light Protection: - Use amber vials - Wrap glassware in foil - Work in a dark room q2->sol2 No sol3 Adjust Buffer pH: - Remake stock solution with pH 5 buffer q3->sol3 No sol4 Potential Issue: Media interaction or other cellular factors q3->sol4 Yes

Caption: A decision tree for troubleshooting inconsistent this compound results.

References

Methylcobalamin Stability: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of methylcobalamin. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term this compound stability?

A1: To ensure long-term stability, this compound, whether in solid form or in solution, should be stored in a cool, dry, and dark place.[1] It is crucial to protect it from light at all times.[2][3] For solutions, storage in amber or light-protective vials is essential.[2][4] When protected from light, this compound injections can be stable for at least 181 days at room temperature.[2] For high-dose injections stored under cool conditions (4°C) and protected from light, concentrations remained at 96.4% after 3 months and 91.6% after 6 months.[3]

Q2: How sensitive is this compound to light, and what are the consequences of light exposure?

A2: this compound is extremely sensitive to light.[5] Exposure to light, especially fluorescent laboratory light, can cause rapid degradation.[5][6][7] One study showed that a this compound solution exposed to typical lab lighting lost 44.1% of its potency in just 5 minutes, and 83.3% after 15 minutes.[5] The primary degradation product upon light exposure is hydroxocobalamin.[5][6][8][9] Therefore, all work with this compound solutions should be conducted under subdued light conditions, and solutions should be stored in light-protecting containers.[2][3][10]

Q3: What is the effect of pH on this compound stability in aqueous solutions?

A3: this compound is susceptible to hydrolysis in both acidic and alkaline conditions.[11][12] It exhibits the highest stability at a pH of approximately 5.0 and is least stable at pH 2.0.[11][12] The degradation in acidic and alkaline environments follows pseudo-first-order kinetics.[11][12]

Q4: Is this compound sensitive to temperature?

A4: Compared to its light sensitivity, this compound is relatively stable to heat when protected from light.[5] It can withstand autoclaving (115°C for 30 minutes) with minimal degradation if light is excluded.[3] One report indicated that it could be held at 80°C for several hours in the dark with minimal breakdown.[5] However, accelerated stability studies on tablets have been conducted at temperatures up to 40°C.[10]

Q5: Are there any other factors that can affect the stability of this compound?

A5: Yes, this compound is reported to be very sensitive to mechanical shock. It should not be shaken, sonicated, or rapidly mixed. Gentle swirling, slow stirring, or rocking is recommended for dissolution and mixing.[5] Additionally, interactions with other substances, such as certain B vitamins (thiamin and niacin) and ascorbic acid, can lead to significant degradation.[13] The presence of oxidizing and reducing agents can also negatively impact its stability.[14]

Troubleshooting Guide

Problem: My this compound solution is rapidly losing potency, even when stored in the dark.

  • Possible Cause 1: Inappropriate pH. The pH of your solution may be too acidic or too alkaline.

    • Solution: Measure the pH of your solution. Adjust the pH to be as close to 5.0 as possible for optimal stability.[11][12] Consider using a buffer system if appropriate for your application.

  • Possible Cause 2: Mechanical Stress. Vigorous mixing or sonication can degrade this compound.

    • Solution: Use gentle methods for dissolution and mixing, such as slow stirring or swirling.[5]

  • Possible Cause 3: Incompatible Excipients. Other components in your formulation may be reacting with the this compound.

    • Solution: Review all excipients in your formulation for known incompatibilities. Ascorbic acid and other B vitamins like thiamin and niacin have been shown to degrade this compound.[13]

Problem: I am observing a color change in my this compound solution from red to a brownish-orange.

  • Possible Cause: Degradation to Hydroxocobalamin. This color change is indicative of the degradation of this compound, likely due to light exposure.

    • Solution: Immediately protect the solution from all light sources. Prepare fresh solutions under subdued lighting and store them in amber vials or containers wrapped in aluminum foil.[3][10] Confirm the degradation product using a suitable analytical method like HPLC.

Problem: My analytical results for this compound concentration are inconsistent.

  • Possible Cause 1: Light Exposure During Sample Preparation and Analysis. Even short exposure to light during sample handling can cause significant degradation, leading to variable results.

    • Solution: Perform all sample preparation steps in a dark room or under low-light conditions.[5] Use amber glassware and cover autosampler vials to protect them from light.[10]

  • Possible Cause 2: Non-validated Analytical Method. Your analytical method may not be stability-indicating, meaning it cannot distinguish between intact this compound and its degradation products.

    • Solution: Develop and validate a stability-indicating HPLC method. Several published methods can serve as a starting point.[6][11][12]

Quantitative Data Summary

Table 1: Stability of High-Dose this compound Injection (12.5 mg/mL) at 4°C in Amber Ampoules

Storage DurationMean Concentration (% of Control)
3 Months96.4%
6 Months91.6%

Data sourced from a study on high-dose this compound injections.[3]

Table 2: Degradation of this compound Solution (1000 mcg/mL) Under Fluorescent Light

Exposure TimePotencyPercent Decline
0 minutes98.5%0%
5 minutes54.4%44.1%
10 minutes30.8%67.7%
15 minutes15.2%83.3%

Data from an experiment on a typical this compound formulation.[5]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is based on a published method for determining this compound in the presence of its degradation products.[11][12]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Column: Inertsil C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 25 mM potassium dihydrogen phosphate (B84403) (pH adjusted to 3.8 with phosphoric acid), methanol, and acetonitrile (B52724) in a ratio of 55:35:10 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 25°C.

  • Procedure:

    • Prepare standard and sample solutions in the mobile phase, ensuring complete protection from light.

    • Inject the solutions onto the HPLC system.

    • Monitor the chromatogram for the this compound peak and any degradation product peaks. The method should be validated according to ICH guidelines.[11][12]

Protocol 2: Forced Degradation Study

To understand the degradation pathways and validate the stability-indicating nature of an analytical method, forced degradation studies are essential.

  • Acid Hydrolysis: Add 0.01 N HCl to a this compound solution and heat at 40°C for 2 hours.[12]

  • Alkaline Hydrolysis: Add 0.01 N NaOH to a this compound solution and heat at 40°C for 2 hours.[12]

  • Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.[12]

  • Photodegradation: Expose a this compound solution to light in a photostability chamber as per ICH Q1B guidelines.[6][7]

  • Thermal Degradation: Store this compound solutions or solid material at elevated temperatures (e.g., 80°C) in the dark and monitor for degradation over time.[5]

Visualizations

This compound This compound Hydroxocobalamin Hydroxocobalamin This compound->Hydroxocobalamin Light (Photolysis) Other_Degradants Other Degradation Products This compound->Other_Degradants Acid/Alkaline Hydrolysis, Oxidation

Caption: Primary degradation pathways for this compound.

cluster_prep Sample Preparation (Low Light) cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Sample Prepare this compound Solution in Amber Volumetric Flask Filter_Sample Filter Sample Through 0.45µm Filter Prep_Sample->Filter_Sample Inject Inject into HPLC System (Light-Protected Autosampler) Filter_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Detect at 220 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify this compound and Degradants Integrate->Quantify

Caption: Workflow for this compound stability analysis by HPLC.

References

identifying and mitigating sources of methylcobalamin contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of methylcobalamin contamination during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound degradation and contamination?

A1: this compound is a sensitive molecule, and its degradation or contamination can arise from several sources:

  • Photodegradation: Exposure to light, particularly fluorescent laboratory light, is a primary cause of degradation. This compound is highly photolabile and can break down into hydroxocobalamin (B81358).[1][2][3][4]

  • Thermal Stress: High temperatures can lead to the degradation of this compound and may also alter the pH of the solution.[5][6][7]

  • pH Instability: this compound is most stable in a pH range of 4.5-5.0. It is susceptible to hydrolysis in both acidic (least stable at pH 2) and alkaline conditions.[8][9]

  • Chemical Incompatibility: The presence of certain chemicals, such as ascorbic acid and thiamine, can cause significant degradation.[10][11]

  • Synthesis-Related Impurities: The chemical synthesis of this compound from cyanocobalamin (B1173554) can result in impurities. For instance, if iron salts are used as cyanide scavengers during the process, iron cyanide complexes like ferrocyanide and ferricyanide (B76249) may be present as contaminants.[12][13][14]

  • General Laboratory Contamination: Standard laboratory contaminants, including airborne particles, cross-contamination from other samples, and impurities from equipment or personnel, can also compromise the purity of this compound.[15]

Q2: How can I detect impurities or degradation products in my this compound sample?

A2: Several analytical techniques can be employed to detect contaminants:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for separating, identifying, and quantifying this compound and its related impurities or degradation products.[16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides a more definitive identification of compounds by separating them chromatographically and then determining their mass-to-charge ratio.[18][19]

  • UV-Vis Spectrophotometry: A straightforward and cost-effective method for quantifying this compound, although it may be less effective at distinguishing between different cobalamins if their absorption spectra overlap.[6][20]

  • Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for the separation and qualitative identification of substances.[16][18]

Q3: What are the best practices for storing and handling this compound to prevent degradation?

A3: To maintain the integrity of this compound, adhere to the following practices:

  • Protect from Light: Always store this compound in light-resistant containers, such as amber vials, and work in a dark or dimly lit environment.[10][21] If some light exposure is unavoidable, using blue light is preferable to broad-spectrum fluorescent light as degradation is slower under blue light.[1][2][3]

  • Control Temperature: Store this compound at recommended cool temperatures and avoid exposure to high heat.

  • Maintain Optimal pH: For solutions, maintain a pH between 4.5 and 5.0 for maximum stability.[9]

  • Use High-Purity Reagents and Solvents: To avoid introducing chemical contaminants.

  • Proper Laboratory Hygiene: Follow standard laboratory practices to prevent cross-contamination.[15]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Cause 1: Photodegradation

  • Symptom: A peak corresponding to hydroxocobalamin is observed. In some methods, this appears at a different retention time than this compound. For example, one study noted a degradant peak at 4 minutes, while this compound eluted at 2.978 minutes.[1][3]

  • Troubleshooting Steps:

    • Prepare a fresh sample, ensuring all steps are conducted in the dark or under red/blue light.

    • Use amber vials for sample preparation and storage.

    • If the unexpected peak is reduced or eliminated, photodegradation was the likely cause.

Possible Cause 2: Synthesis-Related Impurities

  • Symptom: Peaks that do not correspond to this compound or common degradation products are present.

  • Troubleshooting Steps:

    • Review the certificate of analysis for your this compound standard to check for known impurities.

    • If available, use LC-MS/MS to identify the mass of the unknown peak, which can help in its identification. Common synthesis-related impurities include other cobalamin analogues or byproducts from the methylation process.[22][23]

    • Consider purifying the this compound using an appropriate method (see Mitigation and Purification Protocols section).

Possible Cause 3: Contamination from Labware or Reagents

  • Symptom: Ghost peaks or baseline noise.

  • Troubleshooting Steps:

    • Run a blank injection (mobile phase only) to check for contamination from the HPLC system or solvent.

    • Ensure all glassware is scrupulously clean.

    • Use fresh, high-purity solvents and reagents.

Issue 2: Low or No Detection of this compound in a Complex Matrix

Possible Cause 1: Low Concentration

  • Symptom: The this compound peak is at or below the limit of detection of the instrument.

  • Troubleshooting Steps:

    • Increase Injection Volume: If your HPLC system allows, a larger injection volume can increase the signal.

    • Sample Concentration: Use techniques like solid-phase extraction (SPE) to concentrate the analyte. A C18 SPE cartridge can be effective for this purpose.[24] Lyophilization (freeze-drying) can also be used to concentrate the sample.[24]

Possible Cause 2: Matrix Effects

  • Symptom: Inconsistent results, poor peak shape, or suppressed signal, especially in LC-MS analysis.

  • Troubleshooting Steps:

    • Sample Clean-up: Implement a sample purification step to remove interfering substances. Techniques like SPE, column chromatography, or the use of activated charcoal can be beneficial.[18][19][24]

    • Method Modification: Adjust the mobile phase composition or gradient to better separate this compound from matrix components.

    • Use of an Internal Standard: Spike the sample with a known concentration of a related but chromatographically distinct compound (an internal standard) to correct for matrix effects and variations in sample processing.

Data Summary Tables

Table 1: HPLC Methods for this compound Analysis

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference(s)
C18 Hypersil BDS (5 µm, 150x4.6 mm)Methanol:o-phosphoric acid 0.02% v/v (55:45), pH 2.31.02232.9[1][3]
C18Acetonitrile (B52724):Sodium dihydrogen orthophosphate (20:80), pH 3.5Not Specified3767.8[25]
Inertsil ODS 3 C-18 (3 µm, 250x4.6 mm)0.01M Potassium dihydrogen phosphate (B84403) & Dipotassium hydrogen phosphate:Methanol (60:40)0.6210Not Specified[16][17]
Inertsil (5 µm, 250x4.6 mm)25 mM Potassium dihydrogen phosphate (pH 3.8):Methanol:Acetonitrile (55:35:10)1.0220< 6[8][9]

Table 2: Stability of this compound Under Various Conditions

ConditionObservationStabilityReference(s)
Light Exposure
Fluorescent LightProne to degradationUnstable[1][2]
Blue LightLess degradation compared to fluorescent lightMore Stable[1][2]
Bright Light (1,000 lux)50% degradation after 4 hoursHighly Unstable[10]
pH
pH 2Least stableHighly Unstable[8][9]
pH 5Highest stabilityStable[8][9]
Temperature
100°C11.75% degradationUnstable[7]
110°C29.53% degradationUnstable[7]
121°C45.62% degradationHighly Unstable[7]
Chemicals
Ascorbic AcidCan cause up to 65% degradation in 24 hours at 25°C in the darkHighly Unstable[11]

Key Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is a synthesis of a common method for the analysis of this compound.

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV-Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., Inertsil, 5 µm, 250 x 4.6 mm).[9]

  • Mobile Phase: Prepare a mobile phase consisting of 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid), methanol, and acetonitrile in a ratio of 55:35:10 (v/v/v).[9]

  • Flow Rate: Set the flow rate to 1.0 mL/min.[9]

  • Detection: Monitor the eluent at a wavelength of 220 nm.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration within the linear range of the method (e.g., 2-160 µg/mL).[8]

    • Perform all sample preparation steps in a dark room or under light-protective conditions.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the sample and standard solutions into the HPLC system.

  • Analysis: Identify and quantify the this compound peak based on the retention time and peak area of a certified reference standard.

Protocol 2: Purification of this compound from Synthesis Byproducts (Iron Cyanide)

This protocol is for the removal of iron cyanide impurities using an anion exchange resin.[12][14]

  • Dissolution: Dissolve the crude this compound containing iron cyanide impurities in a suitable solvent, such as a 1:1 mixture of water and acetone. The concentration should be in the range of 50-75 g/L.[14]

  • Heating and Filtration: Gently heat the solution to between 30°C and 60°C and filter to remove any insoluble impurities.[12]

  • Anion Exchange Chromatography:

    • Pack a column with a strongly basic anion exchange resin.

    • Pass the this compound solution through the resin-packed column. The iron cyanide anions will bind to the resin, while the this compound will pass through.

  • Isolation:

    • Collect the eluate containing the purified this compound.

    • Isolate the purified this compound by crystallization or precipitation from the solution. This can be achieved by cooling the solution or adding an anti-solvent.

Visualizations

experimental_workflow cluster_prep Sample Preparation (Light Protected) cluster_analysis HPLC Analysis cluster_troubleshooting Troubleshooting cluster_mitigation Mitigation sample Crude this compound Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC filter->hplc detect UV/DAD Detection hplc->detect data Data Analysis detect->data check_peaks Unexpected Peaks? data->check_peaks identify Identify Contaminant (e.g., LC-MS) check_peaks->identify Yes mitigate Implement Corrective Actions (e.g., Light Protection, pH control) check_peaks->mitigate No, but results are inconsistent purify Purify Sample identify->purify purify->hplc

Caption: Workflow for HPLC analysis and troubleshooting of this compound.

contamination_sources cluster_physical Physical Factors cluster_chemical Chemical Factors cluster_procedural Procedural Factors center_node This compound Contamination light Light Exposure center_node->light heat Thermal Stress center_node->heat ph Incorrect pH center_node->ph reagents Reactive Chemicals (e.g., Ascorbic Acid) center_node->reagents synthesis Synthesis Byproducts center_node->synthesis cross_cont Cross-Contamination center_node->cross_cont equipment Contaminated Equipment center_node->equipment

Caption: Key sources of this compound contamination and degradation.

References

Technical Support Center: Strategies for In Vitro Methylcobalamin Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the cellular uptake of methylcobalamin in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for cellular uptake of this compound?

The primary pathway for cellular uptake of vitamin B12 (cobalamin, Cbl), including this compound, is a receptor-mediated endocytosis process[1]. This process involves the plasma protein transcobalamin II (TC), which binds to cobalamin to form a TC-Cbl complex. This complex is then recognized and bound by a specific cell surface receptor called the transcobalamin receptor (TCblR), also known as CD320[2][3]. Following binding, the entire TC-Cbl-CD320 complex is internalized by the cell. Inside the cell, it is transported to lysosomes, where TC is degraded, releasing free cobalamin into the cytoplasm[2][3][4].

Q2: Why is transcobalamin II (TC) crucial for in vitro uptake experiments?

In circulation, only 20-30% of cobalamin is bound to TC, but this fraction is the one available for uptake by most cells[1]. Free vitamin B12 is not efficiently taken up by most cell types[5]. Therefore, for in vitro experiments to accurately model physiological uptake, this compound should be pre-incubated with TC to form the holo-transcobalamin complex (holo-TC)[1][6]. The most effective delivery of cobalamin to cells in culture is when it is bound to transcobalamin II.

Q3: What is the difference between measuring uptake at 4°C versus 37°C?

This temperature difference is used to distinguish between cell surface binding and internalization.

  • Uptake at 4°C primarily represents the binding of the TC-methylcobalamin complex to the cell surface receptors (TCblR/CD320)[1]. At this temperature, metabolic processes like endocytosis are largely inhibited.

  • Uptake at 37°C represents both binding and active internalization of the complex via endocytosis[1]. Comparing the results at these two temperatures allows for the quantification of both processes.

Q4: Which cell lines are recommended for studying this compound uptake?

Cell lines with high proliferation rates tend to have higher expression of the TCblR/CD320 receptor, as rapidly dividing cells have an increased demand for vitamin B12 for DNA synthesis and methylation[2][6]. TCblR expression is linked to the cell cycle, peaking during the log phase of growth[2]. Therefore, cancer cell lines are often used. Examples include:

  • K562 (human erythroleukemic cell line)[7]

  • HeLa cells[2][8]

  • Caco-2 (human colon adenocarcinoma)[1][9]

  • HT1080 (fibrosarcoma)[10]

  • HepG2 (hepatocellular carcinoma)[11]

Troubleshooting Guide

Problem: I am observing low or no cellular uptake of this compound.

This is a common issue that can stem from several factors related to the experimental setup. Use the following points and the troubleshooting flowchart to diagnose the problem.

Possible Cause 1: Suboptimal this compound-TC Complex Formation

  • Solution: Ensure that this compound is properly complexed with transcobalamin II (TC). Most cells do not efficiently take up free cobalamin[5]. Pre-incubate this compound with an adequate concentration of recombinant or purified TC before adding it to the cell culture.

Possible Cause 2: Inappropriate Choice of Cell Culture Serum

  • Solution: The type of serum used can dramatically affect uptake. Fetal Bovine Serum (FBS) or Fetal Calf Serum (FCS) contains high levels of haptocorrin, a protein that binds cobalamin with high affinity, making it unavailable for TC binding and subsequent cellular uptake[10]. This can inhibit uptake in cell lines that secrete their own TC[10]. Consider using human serum (HS) or heat-treating the FCS (e.g., 95°C for 10 minutes) to denature the inhibitory haptocorrin[10].

Possible Cause 3: Low TCblR/CD320 Receptor Expression

  • Solution: The expression of the TCblR/CD320 receptor is critical for uptake and is highest in actively proliferating cells[2][3].

    • Cell Confluency: Ensure cells are in the logarithmic (log) growth phase and not overly confluent, as receptor expression can decrease in differentiated or quiescent cells[2].

    • Cell Line: If possible, use a cell line known to express high levels of TCblR/CD320 (see FAQ Q4).

Possible Cause 4: Incorrect Assay Conditions

  • Solution: Cellular internalization is an active process.

    • Temperature: Ensure the incubation is performed at 37°C to allow for endocytosis[1].

    • Divalent Cations: The uptake process requires divalent cations like Ca++. The inclusion of chelators like EDTA or EGTA in the buffer can inhibit uptake[1]. Ensure your buffers do not contain these agents.

Possible Cause 5: this compound Degradation

  • Solution: this compound is sensitive to light. The Co-C bond can be cleaved by photolysis[12]. Protect all this compound-containing solutions from light by using amber tubes and minimizing exposure.

Problem: My experimental results are highly variable.

Possible Cause 1: Inconsistent Cell Culture State

  • Solution: Standardize your cell culture protocol rigorously. As TCblR expression is cell-cycle dependent, variations in cell seeding density and the timing of the experiment relative to seeding can cause significant variability[2]. Always perform experiments at the same cell density and time point after passage.

Possible Cause 2: Instability of Reagents

  • Solution: Prepare fresh solutions of this compound for each experiment and protect them from light[12]. If using radiolabeled cobalamin, account for radioactive decay. Ensure the transcobalamin protein is stored correctly and has not undergone degradation.

Caption: Troubleshooting flowchart for low this compound uptake.

Strategies to Enhance Uptake

Q: Beyond basic optimization, what advanced strategies can enhance this compound uptake?

Advanced strategies focus on novel delivery systems that can bypass or leverage natural transport pathways.

1. Liposomal Formulations: Encapsulating this compound within liposomes, which are nanosized lipid vesicles, can significantly enhance cellular uptake[13]. Liposomes can fuse with cell membranes, facilitating direct delivery of their contents into the cytoplasm, bypassing the need for receptor-mediated endocytosis[13][14]. This method protects the this compound from degradation and can improve its bioavailability[13][15].

2. Nanoparticle-Based Delivery: Nanoparticles (NPs) offer a versatile platform for enhancing this compound delivery.

  • Targeted Delivery: NPs can be functionalized by attaching vitamin B12 to their surface. This allows the nanoparticle to act as a ligand for the TCblR/CD320 receptor, hijacking the natural uptake pathway to deliver the nanoparticle and its cargo into the cell[16].

  • Improved Stability and Solubility: Encapsulation within biocompatible polymers (e.g., PLGA, chitosan) can protect this compound and improve its stability and release profile[4][17]. Studies have shown that nanoparticle delivery platforms can be significantly more efficient at increasing systemic levels compared to other formulations[18].

Caption: TCblR/CD320-mediated endocytosis of this compound.

Quantitative Data Summary

Table 1: Effect of Extracellular B12 Concentration on Hepatocyte Uptake

This table summarizes findings on how varying concentrations of circulating B12 affect its uptake and storage in HepG2 cells. It demonstrates that active transport predominates at lower, physiological concentrations, leading to a higher relative uptake.

Extracellular B12 ConcentrationRelative Intracellular B12 Level / Uptake PercentageKey ObservationReference
25 pM - 100 pM (Low/Physiological)210-280% increase in intracellular levelsHigher relative uptake and storage[11]
1 nM (Physiological)42.7% storage in hepatocytesHigh uptake efficiency[11]
>10 nM (Supraphysiological)1.3% - 4.7% uptakeDecreased relative uptake[11]
Physiological (0.15–1 nM) vs. Supraphysiological (>1 nM)Higher gene/protein expression of CD320 and TCN2 at physiological levelsActive transport mechanisms are upregulated at physiological B12 levels.[19]
Table 2: Comparison of B12 Delivery Formulations

This data, from a human comparative study, highlights the enhanced absorption profile of a nanoparticle-based delivery system compared to other oral formulations on an equivalent dose basis.

Formulation (1000 µg dose)Absorption ProfileKey FindingReference
Nanoparticle (NanoCelle®)Significantly higher serum levels at 1, 3, and 6 hoursSuperior absorption compared to other platforms.[18]
Liposome (B1194612) Oral SprayVery low serum levels achieved over 6 hoursPoorest absorption profile in this study.[18]
EmulsionLow serum levels achieved over 6 hoursInefficient absorption compared to nanoparticle.[18]
Standard TabletLower absorption than nanoparticle.Standard oral route shows limited bioavailability.[18]
Table 3: Physicochemical Properties of this compound-Loaded Liposomes

This table provides key characteristics for researchers looking to develop or replicate liposomal formulations for this compound delivery.

ParameterValueSignificanceReference
Particle Size124 ± 3 nmSuitable size for biomedical applications and cellular interaction.[14]
Encapsulation Efficiency~42%Represents the percentage of this compound successfully loaded into the liposomes.[14]
24h Drug Release~70%Indicates a sustained release profile of the encapsulated drug.[14]
BiocompatibilityNo cytotoxic effects on human dermal fibroblastsThe formulation is non-toxic to cells, a critical requirement for in vitro use.[14]

Experimental Protocols

Protocol 1: General In Vitro Radiolabeled Cobalamin Uptake Assay

This protocol provides a reliable method to measure both cell surface binding and internalization of cobalamin. It is adapted from methodologies described in literature[1].

Materials:

  • Cells of interest (e.g., K562, HeLa) in appropriate culture medium.

  • Transcobalamin II (TC) solution.

  • Radiolabeled cobalamin (e.g., [57Co]cyanocobalamin). Note: While the topic is this compound, radiolabeled cyanocobalamin (B1173554) is often used as a stable tracer for the general uptake pathway.

  • 6-well cell culture plates.

  • Binding Buffer (e.g., DMEM or serum-free medium).

  • Wash Buffer (e.g., ice-cold PBS).

  • 0.05% Trypsin-EDTA solution.

  • Gamma counter.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to reach ~70-80% confluency (log phase) on the day of the experiment. For suspension cells, adjust to a density of 0.5 - 1 x 10^6 cells/mL[1].

  • Preparation of Holo-TC: Pre-incubate the radiolabeled cobalamin with a molar excess of TC in binding buffer for at least 15-30 minutes at room temperature to form the TC-Cbl complex[9].

  • Cell Preparation: Aspirate the culture medium from the wells and wash the cells once with warm PBS.

  • Incubation:

    • Add the TC-Cbl complex-containing binding buffer to the cells.

    • For total uptake (binding + internalization) , incubate the plate at 37°C for a defined period (e.g., 1-4 hours).

    • For surface binding only , incubate a parallel plate at 4°C for the same duration.

  • Washing: After incubation, place the plates on ice. Aspirate the radioactive medium and wash the cells 3-4 times with ice-cold PBS to remove unbound TC-Cbl.

  • Cell Detachment and Fractionation:

    • Add 0.5 mL of 0.05% Trypsin-EDTA to each well and incubate at 37°C for 5 minutes to detach the cells.

    • The trypsin solution will contain the fraction of TC-Cbl bound to the cell surface receptors (trypsin-releasable radioactivity)[1].

    • Collect the detached cells and centrifuge them to form a pellet. The radioactivity in the cell pellet represents the internalized TC-Cbl[1].

  • Quantification: Measure the radioactivity in the trypsin supernatant and the cell pellet separately using a gamma counter.

  • Data Analysis: Express uptake as counts per minute (CPM) or fmol of cobalamin per mg of cell protein or per 10^6 cells. Compare results from 4°C and 37°C to quantify internalization.

Caption: Experimental workflow for an in vitro radiolabeled uptake assay.

Protocol 2: Preparation of this compound-Loaded Ultra-Flexible Liposomes

This protocol for preparing deformable liposomes is based on the thin-film hydration method, as described for enhancing this compound delivery[14].

Materials:

  • Soy phosphatidylcholine (SPC).

  • Sodium cholate (B1235396) (as an edge activator).

  • This compound.

  • Chloroform and Methanol (solvent system).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Rotary evaporator.

  • Probe sonicator or bath sonicator.

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size).

Procedure:

  • Lipid Film Formation:

    • Dissolve soy phosphatidylcholine, sodium cholate (e.g., in an 85:15 molar ratio), and this compound in a chloroform/methanol solvent mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator. Remove the organic solvents under vacuum at a temperature above the lipid phase transition temperature to form a thin, dry lipid film on the flask wall.

    • Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dry lipid film by adding PBS (pH 7.4) and rotating the flask gently. This process allows the lipid film to swell and form multilamellar vesicles (MLVs). Perform this step in the dark to protect the this compound.

  • Size Reduction (Sonication):

    • To reduce the size of the MLVs and create smaller vesicles, sonicate the liposomal suspension. A probe sonicator may be used for short bursts in an ice bath to prevent overheating and degradation of lipids and the drug.

  • Extrusion (Homogenization):

    • For a uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension multiple times (e.g., 10-15 times) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder. This will produce unilamellar vesicles (LUVs) of a consistent diameter.

  • Purification:

    • Remove the unencapsulated (free) this compound from the liposome suspension by dialysis against PBS or by size exclusion chromatography.

  • Characterization:

    • Analyze the final liposomal formulation for particle size and zeta potential (using Dynamic Light Scattering), encapsulation efficiency (by disrupting the liposomes with a detergent or solvent and quantifying the drug content via HPLC or UV-Vis spectroscopy), and morphology (using Transmission Electron Microscopy).

References

Validation & Comparative

A Comparative Guide to the In Vivo Neuroprotective Effects of Methylcobalamin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the neuroprotective efficacy of therapeutic agents in relevant in vivo models is a critical step in the preclinical pipeline. This guide provides an objective comparison of the neuroprotective effects of methylcobalamin with other alternatives, supported by experimental data from in vivo studies.

This compound: A Pleiotropic Neuroprotectant

This compound, an active form of vitamin B12, has demonstrated significant neuroprotective properties across various in vivo models of neurological damage, including cerebral ischemia/reperfusion injury, diabetic neuropathy, and amyotrophic lateral sclerosis (ALS).[1] Its mechanisms of action are multifaceted, involving the promotion of nerve regeneration, anti-inflammatory and anti-apoptotic effects, and attenuation of oxidative stress.[2]

Comparative Analysis of Neuroprotective Efficacy in a Rodent Model of Ischemic Stroke

To provide a comparative perspective, this guide focuses on the efficacy of this compound, Edaravone, and Cerebrolysin in the widely used rat model of middle cerebral artery occlusion (MCAO), a preclinical model of ischemic stroke.

Neuroprotective AgentAnimal ModelKey Efficacy EndpointsQuantitative ResultsReference
This compound Rat MCAO ModelInfarct Volume Reduction, Neurological Deficit ImprovementSignificantly reduced cerebral infarction volume and improved neurological deficit scores (Longa score, modified neurological severity score).[2][2]
Edaravone Rat MCAO ModelInfarct Volume Reduction, Neurological Outcome ImprovementSignificantly decreased total and cortical infarct volumes and improved neurological outcomes.[3] A separate study showed a 25.5% reduction in structural outcome.[4][3][4]
Cerebrolysin Rat MCAO ModelInfarct Volume Reduction, Neurological Outcome ImprovementA dose of 5 ml/kg reduced lesion volume. Doses ≥ 2.5 ml/kg significantly improved functional outcome.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the summarized experimental protocols for the key in vivo studies cited.

Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Induction of Ischemia: The middle cerebral artery is temporarily occluded, typically using an intraluminal filament. The duration of occlusion and subsequent reperfusion varies between studies. For instance, a 2-hour occlusion followed by reperfusion is a common paradigm.[3]

  • Drug Administration:

    • This compound: Administered intravenously.[2]

    • Edaravone: Can be administered intravenously after reperfusion.[3] Oral administration has also been explored.[6]

    • Cerebrolysin: Typically administered intravenously at various time points post-MCAO.[5][7]

  • Assessment of Neuroprotection:

    • Infarct Volume: Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarcted tissue volume.[8]

    • Neurological Deficit Scoring: Behavioral tests such as the modified neurological severity score (mNSS), Longa score, rotarod test, and foot-fault test are used to assess motor and neurological function.[2]

Wobbler Mouse Model for Amyotrophic Lateral Sclerosis (ALS)
  • Animal Model: Wobbler mice, which exhibit a progressive motor neuron disease with similarities to ALS.

  • Drug Administration:

    • Ultra-high dose this compound: Administered daily via intraperitoneal injection (e.g., 30 mg/kg) for a specified duration, such as 4 weeks, starting at the onset of symptoms.[9]

  • Assessment of Neuroprotection:

    • Motor Function: Assessment of muscle weakness and contracture in the forelimbs.

    • Histopathology: Analysis of the weight of relevant muscles (e.g., biceps) and the number of motor neurons in the spinal cord.[9]

Streptozotocin-Induced Diabetic Neuropathy Model
  • Animal Model: Rats in which diabetes is induced by an injection of streptozotocin.

  • Drug Administration:

    • This compound: Administered via intramuscular injection.

  • Assessment of Neuroprotection:

    • Nerve Conduction Velocity: Electrophysiological measurements to assess the speed of nerve impulses.

    • Morphological Analysis: Histological examination of nerve fibers to assess for demyelination and other structural changes.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these agents are mediated by distinct signaling pathways.

This compound: Pro-Survival Signaling

This compound exerts its neuroprotective effects in cerebral ischemia by activating the ERK1/2 signaling pathway, which is a key regulator of cell survival and proliferation.[2] This activation leads to the upregulation of anti-apoptotic proteins like Bcl-2 and a decrease in pro-apoptotic proteins such as Bax and cleaved caspase-3.[2]

Methylcobalamin_Pathway This compound This compound ERK1_2 ERK1/2 Activation This compound->ERK1_2 Pro_Survival Pro-Survival Pathways ERK1_2->Pro_Survival Anti_Apoptosis Anti-Apoptosis (↑ Bcl-2, ↓ Bax, ↓ Cleaved Caspase-3) Pro_Survival->Anti_Apoptosis Neuroprotection Neuroprotection Anti_Apoptosis->Neuroprotection

This compound's Neuroprotective Signaling Pathway.
Edaravone: Free Radical Scavenging

Edaravone is a potent free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in ischemic stroke.[10] It effectively reduces the levels of harmful reactive oxygen species (ROS), thereby protecting cell membranes and intracellular components from oxidative damage.

Edaravone_Pathway Ischemic_Event Ischemic Event ROS_Production ↑ Reactive Oxygen Species (ROS) Ischemic_Event->ROS_Production Oxidative_Stress Oxidative Stress & Neuronal Damage ROS_Production->Oxidative_Stress Neuroprotection Neuroprotection Edaravone Edaravone Edaravone->ROS_Production Scavenges Edaravone->Neuroprotection

Edaravone's Mechanism of Action.
Cerebrolysin: Neurotrophic Factor Mimicry

Cerebrolysin is a mixture of neuropeptides and amino acids that mimics the action of endogenous neurotrophic factors.[7] It promotes neurogenesis, enhances neuronal survival, and improves synaptic plasticity, contributing to functional recovery after brain injury.[7]

Cerebrolysin_Pathway Cerebrolysin Cerebrolysin Neurotrophic_Action Neurotrophic Factor-like Activity Cerebrolysin->Neurotrophic_Action Neurogenesis ↑ Neurogenesis Neurotrophic_Action->Neurogenesis Neuronal_Survival ↑ Neuronal Survival Neurotrophic_Action->Neuronal_Survival Synaptic_Plasticity ↑ Synaptic Plasticity Neurotrophic_Action->Synaptic_Plasticity Functional_Recovery Functional Recovery Neurogenesis->Functional_Recovery Neuronal_Survival->Functional_Recovery Synaptic_Plasticity->Functional_Recovery

Cerebrolysin's Multifaceted Neurorestorative Effects.

Experimental Workflow for In Vivo Neuroprotection Studies

A typical experimental workflow for evaluating the in vivo neuroprotective effects of a compound is outlined below.

Experimental_Workflow Animal_Model 1. Animal Model Selection (e.g., MCAO Rat) Induction 2. Induction of Neurological Damage Animal_Model->Induction Treatment 3. Administration of Neuroprotective Agent Induction->Treatment Behavioral 4. Behavioral and Functional Assessment Treatment->Behavioral Histological 5. Histological and Molecular Analysis Behavioral->Histological Data_Analysis 6. Data Analysis and Interpretation Histological->Data_Analysis

General Experimental Workflow.

References

comparative analysis of methylcobalamin vs cyanocobalamin in research

Author: BenchChem Technical Support Team. Date: December 2025

<_> A Comparative Analysis of Methylcobalamin and Cyanocobalamin (B1173554) for Research Applications An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B12, or cobalamin, is a critical water-soluble vitamin essential for neurological function, red blood cell formation, and DNA synthesis. In the realm of research and supplementation, two forms of vitamin B12 are prominently discussed: this compound and cyanocobalamin. This compound is a naturally occurring, active coenzyme form, while cyanocobalamin is a synthetic, more stable compound that the body must convert into an active form.[1][2] This guide provides a detailed comparative analysis of these two cobalamin forms, focusing on their metabolic pathways, bioavailability, and experimental data to inform researchers and drug development professionals.

Metabolic Pathways: A Fundamental Distinction

The primary difference between this compound and cyanocobalamin lies in their metabolic activation. This compound is one of the two active forms of vitamin B12 in the body and can be used directly in biochemical reactions.[3] Cyanocobalamin, on the other hand, requires a multi-step conversion process to become metabolically active.[3][4]

Upon ingestion, cyanocobalamin's cyanide group must be cleaved, a process that yields a cobalamin molecule and a small amount of cyanide.[5] This cobalamin molecule is then reduced and converted within the cell's cytosol and mitochondria into the two active coenzyme forms: this compound and adenosylcobalamin.[6][7] It is important to note that the methyl group from supplemental this compound is also cleaved upon entering the cell, and the core cobalamin molecule is then used to synthesize the necessary active forms.[6]

While the cyanide amount in cyanocobalamin is minimal and generally considered safe, the body's need to process and excrete it represents an additional metabolic step not required for this compound.[1][5]

G start Start: Subject with Suspected B12 Malabsorption v1 Step 1: Baseline Blood Draw (Measure HoloTC) start->v1 v2 Step 2: Oral B12 Administration (e.g., 3x 9µg Cyanocobalamin) v1->v2 v3 Step 3: Wait 24 Hours v2->v3 v4 Step 4: Post-Dose Blood Draw (Measure HoloTC) v3->v4 v5 Step 5: Compare HoloTC Levels (Post-Dose vs. Baseline) v4->v5 res1 Result: Significant Increase => Normal Absorption v5->res1 Yes res2 Result: No Significant Increase => Malabsorption v5->res2 No

References

A Comparative Analysis of Methylcobalamin and Hydroxocobalamin in Neuronal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of two common forms of vitamin B12, methylcobalamin and hydroxocobalamin (B81358), in preclinical neuronal models. While both compounds are crucial for neuronal health, their mechanisms and therapeutic potential in specific neurological contexts are distinct. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes key signaling pathways to aid in research and development decisions.

Executive Summary

Current research strongly supports the neuroprotective and regenerative effects of This compound in various neuronal models. It has been shown to actively promote neurite outgrowth, enhance neuronal survival, and protect against excitotoxicity through the activation of key signaling pathways such as ERK1/2 and Akt.[1]

Hydroxocobalamin , while essential as a precursor to the active forms of vitamin B12 and known for its longer retention in the body, has less direct evidence of efficacy in neuronal protection and regeneration in preclinical models. Its primary recognized neuroprotective mechanism is as a scavenger of reactive oxygen species.

Crucially, a significant gap exists in the literature regarding direct, head-to-head comparative studies of this compound and hydroxocobalamin in neuronal models. The quantitative data presented below is therefore derived from separate studies on each compound and should be interpreted with this limitation in mind.

Quantitative Data from Neuronal Studies

Table 1: Efficacy of this compound on Neurite Outgrowth and Neuronal Survival

ParameterNeuronal ModelTreatmentOutcomeReference
Neurite OutgrowthCultured Dorsal Root Ganglion (DRG) Neurons>100 nM this compoundPromotes neurite outgrowthOkada et al., 2010[1]
Neuronal SurvivalCultured Dorsal Root Ganglion (DRG) Neurons>100 nM this compoundPromotes neuronal survivalOkada et al., 2010[1]

Table 2: Neuroprotective Effects of this compound Against Glutamate-Induced Excitotoxicity

ParameterNeuronal ModelTreatmentOutcomeReference
Cell ViabilityCultured Rat Cortical NeuronsChronic exposure to this compoundPrevention of glutamate-induced cell deathKikuchi et al., 1994[2]
Protection against NMDA toxicityCultured Rat Cortical NeuronsChronic exposure to this compoundInhibition of N-methyl-D-aspartate (NMDA)-induced cytotoxicityKikuchi et al., 1994[2]

Signaling Pathways

This compound's Pro-Survival and Pro-Regenerative Signaling

This compound exerts its neuroprotective and regenerative effects by activating intracellular signaling cascades that are crucial for cell survival, growth, and differentiation. The primary pathway involves the activation of the Extracellular signal-regulated kinase 1/2 (Erk1/2) and the Protein Kinase B (Akt) pathways. This activation is mediated through the methylation cycle.[1]

Methylcobalamin_Signaling This compound This compound MethylationCycle Methylation Cycle This compound->MethylationCycle Akt Akt Activation MethylationCycle->Akt Erk Erk1/2 Activation MethylationCycle->Erk NeuronalSurvival Neuronal Survival Akt->NeuronalSurvival NeuriteOutgrowth Neurite Outgrowth Erk->NeuriteOutgrowth

This compound signaling pathway.
Hydroxocobalamin and Oxidative Stress

While a detailed signaling pathway for hydroxocobalamin's neuroprotective effects is not as well-defined as that for this compound, its primary role is understood to be in combating oxidative stress. As a potent scavenger of superoxide, hydroxocobalamin can mitigate neuronal damage caused by reactive oxygen species.

Hydroxocobalamin_Action Hydroxocobalamin Hydroxocobalamin Scavenging Scavenging Hydroxocobalamin->Scavenging Superoxide Superoxide (O2-) Superoxide->Scavenging ReducedOxidativeStress Reduced Oxidative Stress Scavenging->ReducedOxidativeStress NeuronalProtection Neuronal Protection ReducedOxidativeStress->NeuronalProtection

Hydroxocobalamin's mechanism of action.

Experimental Protocols

Detailed experimental protocols for the key experiments cited are provided below. These can be adapted for comparative studies.

Neurite Outgrowth Assay in Dorsal Root Ganglion (DRG) Neurons

This protocol is based on methodologies used to assess the effect of neurotrophic factors on neurite extension.

Objective: To quantify the effect of this compound and hydroxocobalamin on neurite outgrowth from primary DRG neurons.

Methodology:

  • DRG Neuron Isolation and Culture:

    • Isolate dorsal root ganglia from embryonic or neonatal rodents.

    • Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase/dispase) followed by mechanical trituration.

    • Plate the dissociated neurons on a substrate that promotes attachment and growth, such as poly-D-lysine or laminin-coated culture dishes.

    • Culture the neurons in a defined neurobasal medium supplemented with growth factors, such as Nerve Growth Factor (NGF).

  • Treatment:

    • After an initial period of attachment (e.g., 24 hours), replace the culture medium with a medium containing different concentrations of this compound or hydroxocobalamin. Include a vehicle-only control group.

  • Incubation and Imaging:

    • Incubate the treated neurons for a defined period (e.g., 48-72 hours).

    • Capture images of the neurons using a high-content imaging system or a fluorescence microscope after immunostaining for neuronal markers (e.g., β-III tubulin).

  • Data Analysis:

    • Use automated image analysis software to quantify neurite length, number of neurites per neuron, and branching.

    • Compare the results from the treated groups to the control group to determine the effect of each compound on neurite outgrowth.

Neurite_Outgrowth_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis A Isolate DRGs B Dissociate to single neurons A->B C Plate on coated surface B->C D Add this compound / Hydroxocobalamin / Vehicle C->D E Incubate & Image D->E F Quantify Neurite Length E->F G Statistical Analysis F->G

Workflow for a neurite outgrowth assay.
Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity

This protocol outlines a method to evaluate the protective effects of cobalamin derivatives against glutamate-induced neuronal death.

Objective: To determine the extent to which this compound and hydroxocobalamin can protect cultured cortical neurons from glutamate-induced excitotoxicity.

Methodology:

  • Primary Cortical Neuron Culture:

    • Isolate cortical tissue from embryonic rodents and dissociate it into a single-cell suspension.

    • Plate the neurons on poly-D-lysine coated plates and culture in a suitable medium (e.g., Neurobasal medium with B27 supplement).

  • Pre-treatment:

    • For chronic exposure studies, culture the neurons in a medium containing the test compounds (this compound or hydroxocobalamin) for a specified period (e.g., several days) prior to the glutamate (B1630785) challenge.[2]

  • Glutamate Challenge:

    • Expose the pre-treated and control neurons to a toxic concentration of glutamate for a short duration (e.g., 5-15 minutes).

  • Assessment of Cell Viability:

    • After the glutamate exposure, wash the cells and incubate them in a glutamate-free medium for 24 hours.

    • Quantify cell viability using assays such as the MTT assay, LDH release assay, or by counting live/dead cells using fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1).

  • Data Analysis:

    • Compare the percentage of viable cells in the treated groups to the glutamate-only control group to determine the neuroprotective efficacy of each compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent neuroprotective and neuroregenerative agent in preclinical models, with well-defined signaling pathways. Hydroxocobalamin's primary neuroprotective role appears to be linked to its antioxidant properties.

The significant lack of direct comparative studies represents a critical knowledge gap. Future research should focus on head-to-head comparisons of this compound and hydroxocobalamin in standardized neuronal models to provide the quantitative data needed for a definitive assessment of their relative efficacy. Such studies would be invaluable for guiding the development of targeted therapies for a range of neurological disorders.

References

A Comparative Guide to Validating HPLC-MS Methods for Accurate Methylcobalamin Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the accurate quantification of methylcobalamin. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods. This document outlines key performance characteristics of various methods, offers a detailed experimental protocol, and presents visual workflows for clarity.

Method Performance Comparison

The selection of an appropriate analytical method for this compound quantification is critical and depends on the specific requirements of the study, including the sample matrix, required sensitivity, and throughput. While HPLC with UV detection is a common technique, HPLC coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS) offers superior specificity and sensitivity, making it the preferred method for complex matrices and low concentration levels.[1][2] Alternative methods include UV-Visible spectrophotometry and microbiological assays.[1][3] However, UV-Visible spectrophotometry can be prone to interference from other compounds in the sample, and microbiological assays, while sensitive, may lack specificity as other cobalamin forms can interfere with the results.[1][4]

The following table summarizes the performance of various validated HPLC-MS methods for this compound quantification based on published data. This allows for a direct comparison of key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.

Method Matrix Linearity Range (µg/mL) Correlation Coefficient (r²) Accuracy (% Recovery) Precision (%RSD) LOD (µg/mL) LOQ (µg/mL) Reference
RP-HPLC/UVPharmaceutical Formulation1 - 5> 0.99998.0 - 102.0< 2.00.050.15[2]
RP-HPLC/UVPharmaceutical Formulation5 - 25Not Reported> 98.0Not ReportedNot ReportedNot Reported[1]
RP-HPLC/UVPharmaceutical Formulation0.5 - 2.0Not ReportedNot Reported< 2.0Not Reported0.40[1]
RP-HPLC/UVPharmaceutical Formulation0.75 - 11.25> 0.999Not Reported< 2.00.050.15[2]
RP-HPLC/UVPharmaceutical Formulation2 - 1600.9995Not Reported< 1.0 (Intra-day & Inter-day)0.65561.9867[4][5]
UPLC-MSBiological Samples0.0005 - 0.05> 0.99Not ReportedNot Reported0.000250.0005[6]
HPLC-MS/MSPharmaceutical PreparationsNot Reported≥ 0.999Not Reported< 1.2Not ReportedNot Reported[7]
HPLC-ICP-MSMultivitaminsNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[8]

Note: The performance characteristics can vary based on the specific instrumentation, column, and mobile phase used.

Experimental Protocol: A Representative HPLC-MS Method

This section provides a detailed protocol for a typical Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS) method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Syringe filters (0.22 µm)

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol (or a suitable solvent) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Protect from light.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of working standard solutions for the calibration curve.

  • Sample Preparation: The sample preparation will vary depending on the matrix (e.g., pharmaceutical formulation, biological fluid). A common procedure for a solid dosage form involves:

    • Grinding the tablets/capsules to a fine powder.

    • Accurately weighing a portion of the powder.

    • Dissolving the powder in a known volume of a suitable solvent (e.g., methanol or mobile phase).

    • Sonicating and/or vortexing to ensure complete dissolution.

    • Filtering the solution through a 0.22 µm syringe filter prior to injection.

3. Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization.[7] The exact ratio may need to be optimized.

  • Flow Rate: A typical flow rate is 0.8 - 1.0 mL/min.[1][5]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.[5]

  • Injection Volume: Typically 10-20 µL.

4. Mass Spectrometry Conditions:

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally used for this compound.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • Key Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow according to the instrument manufacturer's guidelines.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Perform method validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][4]

Visualizing the Process

To further clarify the experimental and validation workflows, the following diagrams have been generated.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Analysis start Start standard_prep Prepare Standard Stock & Working Solutions start->standard_prep sample_prep Prepare Sample Solutions (e.g., extraction, dissolution) start->sample_prep filtration Filter all solutions (0.22 µm) standard_prep->filtration sample_prep->filtration hplc_injection Inject into HPLC System filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation ms_detection Mass Spectrometric Detection (ESI+) separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve concentration_calc Calculate this compound Concentration calibration_curve->concentration_calc validation Method Validation (ICH Guidelines) concentration_calc->validation end End validation->end

Caption: Experimental workflow for this compound analysis by HPLC-MS.

validation_parameters method_validation Analytical Method Validation (ICH Q2(R1)) specificity Specificity (Analyte vs. Interferences) method_validation->specificity linearity Linearity (Concentration vs. Response) method_validation->linearity accuracy Accuracy (% Recovery) method_validation->accuracy precision Precision (%RSD - Repeatability, Intermediate) method_validation->precision robustness Robustness method_validation->robustness lod Limit of Detection (LOD) linearity->lod loq Limit of Quantitation (LOQ) linearity->loq range Range linearity->range

Caption: Key parameters for analytical method validation.

References

The Bioavailability of Methylcobalamin: A Comparative Guide to Different Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylcobalamin, the active coenzyme form of vitamin B12, is critical for numerous physiological processes. Its therapeutic efficacy is highly dependent on its bioavailability, which can vary significantly between different formulations. This guide provides an objective comparison of the bioavailability of various this compound formulations, supported by experimental data, to aid in research and development.

Comparison of Pharmacokinetic Parameters

The bioavailability of a drug is assessed through key pharmacokinetic parameters: maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the concentration-time curve (AUC), which represents the total drug exposure over time. The following tables summarize data from comparative studies on different this compound formulations.

Intramuscular (IM) vs. Subcutaneous (SC) Injection

A randomized, parallel comparative bioavailability study was conducted on 24 healthy adult human subjects to compare a 1500 mcg this compound injection administered via either the subcutaneous (SC) or intramuscular (IM) route.[1]

ParameterSubcutaneous (SC) InjectionIntramuscular (IM) Injection
Cmax 57.01 ng/mL45.82 ng/mL
Tmax 1.38 hours1.49 hours
AUC0-72 Ratio of geometric means (SC/IM) = 103.62%-

Table 1: Comparison of pharmacokinetic parameters for subcutaneous and intramuscular this compound injections. Data from a study on healthy adult subjects.[1]

The study found that the SC route resulted in a higher maximum plasma concentration (Cmax) and a slightly faster time to reach that peak (Tmax) compared to the IM route.[1] The overall bioavailability, as indicated by the AUC ratio, was comparable between the two injection routes.[1]

Nasal Spray vs. Sublingual Tablet

In a randomized, open-label study, 30 patients with vitamin B12 deficiency were administered either a this compound nasal spray or a sublingual tablet to compare their efficacy.[2]

Time PointNASO B12 Nasal Spray (500 mcg)This compound Sublingual Tablet (1500 mcg)
Serum B12 at 30 mins 1397.3 ± 369.03 pg/mL197.9 ± 29.7 pg/mL
Serum B12 on Day 6 839.5 ± 163.02 pg/mL267.6 ± 37.61 pg/mL
Mean Increase at 30 mins 1219.7 pg/mL24.7 pg/mL
Mean Increase on Day 6 661.8 pg/mL94.4 pg/mL

Table 2: Comparison of serum vitamin B12 levels after administration of nasal spray and sublingual this compound.[2]

The nasal spray demonstrated a significantly more rapid and higher absorption of this compound compared to the sublingual tablet, even with a lower administered dose.[2][3] All patients in the nasal spray group achieved serum B12 levels of ≥ 400 pg/ml, a recommended therapeutic level, while no patients in the sublingual group reached this threshold.[2]

Nasal Spray vs. Oral Tablet

A randomized, parallel-group, open-label comparative study was conducted on 90 diabetic patients with metformin-induced vitamin B12 deficiency to compare a this compound nasal spray with oral tablets.[4]

Time PointNASO B12 Nasal Spray (500 mcg every alternate day)This compound Oral Tablet (1500 mcg daily)
Mean Serum B12 on Day 7 492.68 pg/mL184.26 pg/mL
Mean Serum B12 on Day 14 578.18 pg/mL192.89 pg/mL

Table 3: Comparison of mean plasma vitamin B12 levels after administration of nasal spray and oral this compound tablets in diabetic patients on metformin (B114582).[4][5]

The study concluded that the nasal spray showed superior absorption and resulted in better optimum plasma vitamin B12 levels compared to the oral tablets.[4][[“]]

Experimental Protocols

Study 1: Intramuscular vs. Subcutaneous this compound Injection
  • Study Design: A randomized, two-treatment, parallel-group, comparative bioavailability study.[1]

  • Participants: 24 healthy, adult human subjects.[1]

  • Intervention: A single 1500 mcg dose of this compound was administered either as a subcutaneous injection into the abdominal muscle or as an intramuscular injection into the gluteal muscle after a minimum 10-hour overnight fast.[1]

  • Sampling: Blood samples were collected at various time points before and after the injection to measure plasma concentrations of this compound.[1]

  • Pharmacokinetic Analysis: Maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and the area under the concentration-time curve (AUC0-72) were determined and compared.[1] Statistical analysis was performed using SAS® Version 9.4 or higher.[7]

Study 2: Nasal Spray vs. Sublingual this compound
  • Study Design: A randomized, open-label study.[2]

  • Participants: 30 patients with confirmed vitamin B12 deficiency (<200 pg/ml).[2]

  • Intervention: Patients were administered either NASO B12 nasal spray (500 mcg every alternate day) or a commercially available this compound sublingual tablet (1500 mcg every alternate day).[2]

  • Sampling: Blood vitamin B12 levels were measured at baseline, 30 minutes after the first dose, and on Day 6 (after a total of three doses).[2]

Study 3: Nasal Spray vs. Oral this compound
  • Study Design: A randomized, parallel-group, open-label, comparative study.[4]

  • Participants: 90 diabetic patients on metformin with vitamin B12 deficiency.[4]

  • Intervention: Group 1 received NASO B12 nasal spray (500 mcg every alternate day for seven doses). Group 2 received oral this compound tablets (1500 mcg daily for seven doses).[5]

  • Efficacy Assessment: Plasma vitamin B12 levels were measured at baseline, day 7, and day 14.[4][5]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the absorption pathway of this compound and a typical experimental workflow for a bioavailability study.

cluster_oral Oral/Sublingual Administration cluster_absorption Absorption and Transport Oral/Sublingual Intake Oral/Sublingual Intake Stomach Stomach Oral/Sublingual Intake->Stomach B12 binds to R-protein Small Intestine Small Intestine Stomach->Small Intestine Pancreatic proteases release B12 Ileum Ileum Small Intestine->Ileum B12 binds to Intrinsic Factor Enterocyte Enterocyte Ileum->Enterocyte Receptor-mediated endocytosis Bloodstream Bloodstream Enterocyte->Bloodstream B12 binds to Transcobalamin II Target Cells Target Cells Bloodstream->Target Cells Cellular Uptake Screening Screening Randomization Randomization Screening->Randomization Dosing Dosing Randomization->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Bioanalysis Bioanalysis Blood Sampling->Bioanalysis PK Analysis PK Analysis Bioanalysis->PK Analysis Statistical Analysis Statistical Analysis PK Analysis->Statistical Analysis Results Results Statistical Analysis->Results

References

Unveiling the Potential of Methylcobalamin in ALS: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of effective therapies for Amyotrophic Lateral Sclerosis (ALS), researchers are continuously evaluating promising compounds in preclinical models. Among these, methylcobalamin, the active form of vitamin B12, has emerged as a candidate of interest. This guide provides a comprehensive comparison of the therapeutic effects of this compound with other alternatives investigated in the wobbler mouse model of ALS, a well-established model that recapitulates key features of the human disease. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of experimental data and methodologies to inform future research directions.

Executive Summary

Preclinical studies in the wobbler mouse model of ALS have demonstrated the neuroprotective potential of high-dose this compound.[1] Treatment has been shown to significantly delay the progression of motor symptoms and attenuate neuropathological changes.[1] This guide presents a comparative analysis of this compound against other therapeutic agents tested in the same animal model, including Edaravone, N-Acetyl-l-cysteine (NAC), Brain-Derived Neurotrophic Factor (BDNF), and Ciliary Neurotrophic Factor (CNTF). The data, summarized in the following tables, highlight the relative efficacy of these compounds across various outcome measures. Detailed experimental protocols are also provided to facilitate the replication and extension of these findings.

Comparative Analysis of Therapeutic Efficacy

The following tables summarize the quantitative data from key preclinical studies in the wobbler mouse model of ALS, offering a side-by-side comparison of this compound and its alternatives.

Table 1: Comparison of Motor Function and Muscle Health

Therapeutic AgentDosageAdministration RouteDurationOutcome Measure: Muscle Weakness/Grip StrengthOutcome Measure: Muscle Atrophy/Weight
This compound 30 mg/kgIntraperitoneal4 weeksSignificantly inhibited muscle weakness.[1]Significantly increased bicep (B1204527) muscle weight.[1]
Edaravone 10 mg/kgIntraperitoneal4 weeksSignificantly attenuated muscle weakness.Suppressed denervation atrophy in the biceps muscle.
N-Acetyl-l-cysteine (NAC) 1% in drinking waterOral9 weeksIncreased functional efficiency of the forelimbs.[2]Increased muscle mass in triceps and flexor carpi ulnaris.[2]
BDNF 5 mg/kgSubcutaneous4 weeksGrip strength declined at a slower rate and was twice as great as vehicle-treated animals at the end of treatment.[3]Biceps muscle weight was 20% greater.[3]
CNTF (human) 1 mg/kgSubcutaneous4 weeksMean grip strength was twice as great as control mice.[4]Biceps muscle weight was 20% greater.

Table 2: Comparison of Neuropathological Outcomes

Therapeutic AgentDosageAdministration RouteDurationOutcome Measure: Motor Neuron Survival/NumberOutcome Measure: Nerve Health
This compound 30 mg/kgIntraperitoneal4 weeksData not specifiedIncreased the number of musculocutaneous nerves.[1]
Edaravone 10 mg/kgIntraperitoneal4 weeksSuppressed degeneration in cervical motor neurons.Data not specified
N-Acetyl-l-cysteine (NAC) 1% in drinking waterOral9 weeksSignificant reduction in motor neuron loss.[2]Increased axon caliber in the medial facial nerve.[2]
BDNF 5 mg/kgSubcutaneous4 weeksData not specifiedNumber of myelinated motor axons at the cervical ventral roots was 25% greater.[3]
CNTF (human) 1 mg/kgSubcutaneous4 weeksNumber of calcitonin gene-related peptide immunoreactive motor neurons was higher.Percentage of axons undergoing acute axonal degeneration was smaller, and the number of myelinated nerve fibers was 30% higher.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

This compound Study Protocol:

  • Animal Model: Wobbler mice, postnatal age 3-4 weeks.

  • Treatment Groups:

    • Vehicle (n=10)

    • This compound (3 mg/kg, n=10)

    • This compound (30 mg/kg, n=10)

  • Administration: Daily intraperitoneal injections for 4 weeks.

  • Outcome Measures:

    • Clinical symptoms (muscle weakness, contracture) were compared among groups.

    • Pathological changes in bicep muscles and musculocutaneous nerves were analyzed.[1]

Edaravone Study Protocol:

  • Animal Model: Wobbler mice, postnatal age 3-4 weeks.

  • Treatment Groups:

    • Vehicle (n=10)

    • Edaravone (1 mg/kg, n=10)

    • Edaravone (10 mg/kg, n=10)

  • Administration: Daily intraperitoneal injections for 4 weeks.

  • Outcome Measures:

    • Motor symptoms (muscle weakness, contracture) were compared.

    • Neuropathological changes in the biceps muscle and cervical motor neurons were assessed.

N-Acetyl-l-cysteine (NAC) Study Protocol:

  • Animal Model: Litters of wobbler mice.

  • Treatment: 1% solution of NAC in drinking water for 9 weeks.

  • Outcome Measures:

    • Motor neuron loss and glutathione (B108866) peroxidase levels in the cervical spinal cord.

    • Axon caliber in the medial facial nerve.

    • Muscle mass and fiber area in the triceps and flexor carpi ulnaris muscles.

    • Functional efficiency of the forelimbs.[2]

Brain-Derived Neurotrophic Factor (BDNF) Study Protocol:

  • Animal Model: Wobbler mice, postnatal age 3-4 weeks.

  • Treatment Groups:

    • Vehicle (n=10)

    • Recombinant human BDNF (5 mg/kg, n=10)

  • Administration: Subcutaneous injections three times a week for 4 weeks.

  • Outcome Measures:

    • Grip strength.

    • In vivo biceps and in vitro muscle twitch tensions.

    • Biceps muscle weight and mean muscle fiber diameter.

    • Number of myelinated motor axons in the cervical ventral roots.[3]

Ciliary Neurotrophic Factor (CNTF) Study Protocol:

  • Animal Model: Wobbler mice, postnatal age 3-4 weeks.

  • Treatment Groups:

    • Vehicle

    • Recombinant rat or human CNTF (1 mg/kg)

  • Administration: Subcutaneous injections three times a week for 4 weeks.

  • Outcome Measures:

    • Grip strength.

    • Paw position and walking pattern abnormalities.

    • Muscle twitch tension.

    • Histological analysis of motor neurons, axons, and skeletal muscles.

Visualizing the Mechanisms of Action

To further elucidate the therapeutic potential of these compounds, it is essential to understand their underlying mechanisms of action. The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in their neuroprotective effects.

Methylcobalamin_Pathway cluster_0 This compound's Neuroprotective Mechanisms This compound This compound Methionine Methionine This compound->Methionine Co-factor for Methionine Synthase ERK12 ERK1/2 Signaling This compound->ERK12 Akt Akt Signaling This compound->Akt Homocysteine Elevated Homocysteine Homocysteine->Methionine SAM S-adenosylmethionine Methionine->SAM Neuroprotection Neuroprotection (Reduced Apoptosis, Oxidative Stress, and Glutamate Toxicity) SAM->Neuroprotection Methylation reactions ERK12->Neuroprotection Akt->Neuroprotection

Caption: Proposed neuroprotective signaling pathways of this compound in ALS.

Alternative_Pathways cluster_1 Alternative Neuroprotective Pathways Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Motor_Neuron_Survival Motor Neuron Survival Oxidative_Stress->Motor_Neuron_Survival Inhibits NAC N-Acetyl-l-cysteine GSH Glutathione (GSH) NAC->GSH Precursor GSH->ROS Neutralizes BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK PI3K_Akt->Motor_Neuron_Survival MAPK_ERK->Motor_Neuron_Survival CNTF CNTF CNTF_Receptor CNTF Receptor Complex CNTF->CNTF_Receptor JAK_STAT JAK/STAT Pathway CNTF_Receptor->JAK_STAT JAK_STAT->Motor_Neuron_Survival

Caption: Overview of signaling pathways for alternative therapeutic agents in ALS models.

Conclusion and Future Directions

The data presented in this guide underscore the potential of this compound as a therapeutic agent for ALS, demonstrating comparable or, in some aspects, superior efficacy to other experimental therapies in the wobbler mouse model. Its multifaceted mechanism of action, involving the reduction of homocysteine levels and activation of pro-survival signaling pathways, presents a compelling rationale for its further investigation.

Future research should focus on head-to-head comparative studies of these promising agents in multiple ALS animal models to validate these findings. Furthermore, a deeper exploration of the downstream targets of the signaling pathways activated by this compound could reveal novel therapeutic targets. Ultimately, the translation of these preclinical findings into effective clinical strategies remains the paramount goal in the fight against ALS. This comparative guide serves as a valuable resource for researchers dedicated to achieving that objective.

References

A Comparative Guide to Analytical Methods for Methylcobalamin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of methylcobalamin, an active form of vitamin B12, is paramount.[1][2] This guide provides a detailed comparison of the most common analytical methods employed for this purpose: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The information presented is based on a review of published analytical methodologies and validation studies.

Performance Comparison of Analytical Methods

The selection of an analytical method hinges on a variety of factors, including sensitivity, accuracy, precision, and the nature of the sample matrix. Below is a summary of the performance characteristics of UV-Visible Spectrophotometry and RP-HPLC for the determination of this compound.

ParameterUV-Visible SpectrophotometryReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle Measures the absorbance of light by the analyte at a specific wavelength.Separates the analyte from other components in a mixture based on its partitioning between a stationary phase and a mobile phase, followed by detection.
Linearity Range 1-7 μg/ml[1], 3-9 μg/ml[2]0.75-11.25 μg/ml[1], 2-160 μg/ml[3], 0.5-2.0 μg/ml[2]
Accuracy (% Recovery) 99.05 - 100.50 %[2]> 98.0 %[2], 99.98–100.01%[4]
Precision (%RSD) < 2.0%[5]< 2.0%[4][6]
Limit of Detection (LOD) 0.145 μg/ml[1]0.05 μg/ml[1]
Limit of Quantification (LOQ) 0.484 μg/ml[1]0.15 μg/ml[1], 0.40 μg/ml[2]
Specificity Can be prone to interference from other substances that absorb at the same wavelength.[2]High, as it separates this compound from excipients and degradation products.[3]
Typical Application Estimation in simple pharmaceutical dosage forms.[1][2]Quantification in bulk drugs, complex pharmaceutical formulations, and stability studies.[3][4][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following are representative protocols for the analysis of this compound using UV-Visible Spectrophotometry and RP-HPLC.

UV-Visible Spectrophotometric Method

This method is often employed for the estimation of this compound in tablet dosage forms due to its simplicity and cost-effectiveness.[1]

Instrumentation: A double beam UV-Visible spectrophotometer.

Procedure:

  • Solvent: Distilled water or methanol (B129727) is commonly used as a solvent.[2]

  • Preparation of Standard Solution: A standard stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in the chosen solvent to achieve a concentration within the linear range (e.g., 10 μg/ml).[2]

  • Sample Preparation: For tablet analysis, a number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a known amount of this compound is dissolved in the solvent, sonicated to ensure complete dissolution, and filtered. The filtrate is then diluted to a concentration within the calibration range.

  • Wavelength Scanning: The standard solution is scanned in the UV-Visible range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For this compound, the λmax is typically observed around 351 nm or 353 nm.[1][2]

  • Quantification: The absorbance of the sample solution is measured at the determined λmax, and the concentration of this compound is calculated using a calibration curve prepared from standard solutions of known concentrations.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC is a powerful technique for the separation, identification, and quantification of this compound, especially in the presence of other active ingredients or excipients.[6]

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: A C18 column is frequently used, such as an Inertsil ODS 3 C-18 (250 mm x 4.6 mm, 3 µm particle size).[1]

  • Mobile Phase: A mixture of a buffer and an organic solvent is common. For instance, a mobile phase consisting of a buffer (e.g., 0.01 M potassium dihydrogen phosphate (B84403) and 0.01M dipotassium (B57713) hydrogen phosphate) and methanol in a 60:40 v/v ratio.[1] Another example is a mobile phase of 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8), methanol, and acetonitrile (B52724) in a 55:35:10 v/v/v ratio.[3]

  • Flow Rate: A typical flow rate is 0.6 ml/min or 1.0 ml/min.[1][3]

  • Detection Wavelength: Detection is commonly performed at 210 nm or 220 nm.[1][3]

  • Injection Volume: A standard injection volume is 20 µl.

Procedure:

  • Preparation of Mobile Phase: The mobile phase components are accurately measured, mixed, filtered through a 0.45 µm membrane filter, and degassed prior to use.

  • Preparation of Standard Solution: A stock solution of this compound is prepared by dissolving a known quantity of the reference standard in the mobile phase or a suitable solvent. This stock solution is then serially diluted to prepare working standards of different concentrations.

  • Sample Preparation: The sample preparation is similar to the UV-Vis method, where the sample is dissolved, sonicated, filtered, and diluted with the mobile phase to a concentration within the linear range of the method.

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The retention time and peak area of this compound are recorded.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area with the peak areas of the standard solutions (using a calibration curve).

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods provide equivalent and reliable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound quantification.

CrossValidationWorkflow cluster_0 Method A (e.g., UV-Vis) cluster_1 Method B (e.g., RP-HPLC) cluster_2 Data Comparison and Evaluation A_Standard Prepare Standards A_Analyze Analyze by Method A A_Standard->A_Analyze A_Sample Prepare Samples A_Sample->A_Analyze A_Data Obtain Results A A_Analyze->A_Data Compare Compare Results (e.g., t-test, F-test) A_Data->Compare B_Standard Prepare Standards B_Analyze Analyze by Method B B_Standard->B_Analyze B_Sample Prepare Samples B_Sample->B_Analyze B_Data Obtain Results B B_Analyze->B_Data B_Data->Compare Evaluate Evaluate Equivalence Compare->Evaluate Conclusion Conclusion: Methods are equivalent or not Evaluate->Conclusion

References

comparative study on the cellular retention of methylcobalamin and cyanocobalamin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular pharmacokinetics of different vitamin B12 forms is crucial for optimizing therapeutic strategies. This guide provides an objective comparison of the cellular retention of methylcobalamin and cyanocobalamin (B1173554), supported by experimental data and detailed methodologies.

The choice between this compound and cyanocobalamin, the two most common forms of vitamin B12 used in supplementation and clinical practice, has been a subject of ongoing scientific discussion. While both forms are effective in correcting vitamin B12 deficiency, their distinct chemical structures lead to differences in their absorption, cellular uptake, and subsequent retention within tissues. This guide delves into the experimental evidence that elucidates these differences, offering a comprehensive resource for informed decision-making in research and drug development.

Executive Summary of Comparative Performance

Experimental evidence suggests that while the synthetic form, cyanocobalamin, may exhibit slightly better absorption from the gut, the natural and active form, this compound, demonstrates superior retention within cells and tissues. Studies have shown that a significantly lower proportion of this compound is excreted through urine compared to cyanocobalamin, indicating that more this compound is retained by the body for physiological functions.[1][2] This higher retention is a critical factor for therapeutic efficacy, particularly in addressing neurological symptoms of vitamin B12 deficiency where sustained intracellular levels are paramount.

All forms of supplemental vitamin B12, including this compound and cyanocobalamin, are ultimately converted intracellularly into the two active coenzyme forms: this compound in the cytosol and adenosylcobalamin in the mitochondria.[3] However, the initial form administered can influence the efficiency of this conversion and the overall bioavailability at the cellular level.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies on the absorption, urinary excretion, and tissue distribution of this compound and cyanocobalamin.

Table 1: Comparative Absorption and Urinary Excretion

ParameterThis compoundCyanocobalaminSource
Absorption Rate (1 mcg dose) ~44%~49%[1][2]
Urinary Excretion Significantly lowerApproximately 3 times higher than this compound[1][2]

Table 2: Comparative Tissue Distribution in Rats (24 hours post-administration)

TissueRelative Accumulation of this compoundRelative Accumulation of CyanocobalaminSource
Liver HigherLower[4]
Kidney LowerHigher[4]
Brain LowerHigher[4]
Muscle LowerHigher[4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, this section provides detailed methodologies for key experiments.

Protocol 1: In Vitro Cellular Retention Assay in HeLa Cells

This protocol outlines a method to compare the cellular uptake and retention of this compound and cyanocobalamin in a human cell line.

1. Cell Culture and Seeding:

  • HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • For the assay, cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.

2. Incubation with Cobalamins:

  • The culture medium is replaced with serum-free DMEM containing either 10 µM this compound or 10 µM cyanocobalamin.
  • Cells are incubated for various time points (e.g., 1, 4, 8, and 24 hours) to assess uptake.
  • For retention studies, after a 24-hour incubation period, the cobalamin-containing medium is removed, cells are washed three times with phosphate-buffered saline (PBS), and fresh serum-free medium is added. Cells are then incubated for further time points (e.g., 6, 12, and 24 hours).

3. Cell Lysis and Sample Preparation:

  • At each time point, cells are washed three times with ice-cold PBS.
  • Cells are lysed by adding 200 µL of radioimmunoprecipitation assay (RIPA) buffer and scraping the cells.
  • The cell lysates are collected and centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • The supernatant containing the intracellular cobalamins is collected for analysis.

4. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: A standard HPLC system with a UV detector is used.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of methanol (B129727) and a phosphate (B84403) buffer (pH 3.5).
  • Detection: UV absorbance is monitored at 351 nm for both this compound and cyanocobalamin.
  • Quantification: The concentration of each cobalamin is determined by comparing the peak area to a standard curve generated with known concentrations of this compound and cyanocobalamin.

Protocol 2: In Vivo Tissue Distribution Study in Rats

This protocol describes a method to compare the tissue distribution of orally administered this compound and cyanocobalamin in a rat model.[4]

1. Animal Model and Diet:

  • Male Wistar rats (6-8 weeks old) are used for the study.
  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to a standard chow diet and water ad libitum.
  • For studies investigating deficiency, a vitamin B12-deficient diet is provided for a specified period before the experiment.

2. Administration of Cobalamins:

  • Rats are fasted overnight before the administration of vitamin B12.
  • A single oral dose of either this compound or cyanocobalamin (e.g., 50 µg/kg body weight) is administered via gavage. Radiolabeled forms (e.g., with 57Co) can be used for easier tracing.

3. Sample Collection:

  • At predetermined time points (e.g., 24 hours, 48 hours, and 1 week) after administration, rats are euthanized.
  • Blood is collected via cardiac puncture.
  • Tissues such as the liver, kidneys, brain, and muscle are excised, weighed, and rinsed with ice-cold saline.

4. Tissue Homogenization and Extraction:

  • Tissue samples are homogenized in a suitable buffer (e.g., phosphate buffer).
  • The homogenates are then subjected to an extraction procedure to isolate the cobalamins. This may involve enzymatic digestion and/or the use of an immunoaffinity column.

5. Quantification:

  • If radiolabeled cobalamins are used, the radioactivity in each tissue is measured using a gamma counter.
  • For non-labeled forms, quantification is performed using HPLC or HPLC-ICP-MS as described in Protocol 1.

Protocol 3: Urinary Excretion Analysis

This protocol details a method to compare the urinary excretion of this compound and cyanocobalamin in human subjects.

1. Subject Recruitment and Diet Control:

  • Healthy adult volunteers with normal vitamin B12 levels are recruited.
  • Participants are instructed to follow a controlled diet low in vitamin B12 for a few days prior to and during the study period.

2. Supplement Administration:

  • A single oral dose of either this compound or cyanocobalamin (e.g., 1000 µg) is administered to the subjects.
  • A crossover design can be employed where each subject receives both forms of vitamin B12 with a washout period in between.

3. Urine Collection:

  • A baseline 24-hour urine sample is collected before the administration of the supplement.
  • Following administration, all urine is collected for a 24-hour period in a provided container.[5]

4. Sample Preparation and Analysis:

  • The total volume of the 24-hour urine collection is measured.
  • An aliquot of the urine is taken for analysis.
  • The concentration of cobalamin in the urine is determined using HPLC or a competitive binding immunoassay.

Visualizing the Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the intracellular metabolic pathway of vitamin B12 and the experimental workflows.

Intracellular_Metabolism cluster_blood Bloodstream cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion TCII_Cbl TCII-Cobalamin (this compound or Cyanocobalamin) Receptor TCII Receptor TCII_Cbl->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Free_Cbl Free Cobalamin Lysosome->Free_Cbl Release of Cobalamin Cbl_II Cob(II)alamin Free_Cbl->Cbl_II Reduction MeCbl This compound (Active Coenzyme) Cbl_II->MeCbl Methylation Mito_Cbl_II Cob(II)alamin Cbl_II->Mito_Cbl_II Transport MS Methionine Synthase MeCbl->MS AdoCbl Adenosylcobalamin (Active Coenzyme) Mito_Cbl_II->AdoCbl Adenosylation MM_CoA_Mutase Methylmalonyl-CoA Mutase AdoCbl->MM_CoA_Mutase

Caption: Intracellular conversion of supplemental Vitamin B12 forms.

In_Vitro_Workflow cluster_timepoints Time Points start Seed HeLa Cells in 6-well plates incubation Incubate with This compound or Cyanocobalamin start->incubation tp1 1 hr incubation->tp1 tp2 4 hr incubation->tp2 tp3 8 hr incubation->tp3 tp4 24 hr incubation->tp4 wash_lyse Wash Cells & Lyse tp1->wash_lyse tp2->wash_lyse tp3->wash_lyse tp4->wash_lyse quantify Quantify Intracellular Cobalamin by HPLC wash_lyse->quantify

Caption: Workflow for in vitro cellular retention assay.

In_Vivo_Workflow cluster_timepoints Time Points start Administer Oral Dose (this compound or Cyanocobalamin) to Rats tp1 24 hr start->tp1 tp2 48 hr start->tp2 tp3 1 week start->tp3 euthanize Euthanize & Collect Tissues (Liver, Kidney, etc.) tp1->euthanize tp2->euthanize tp3->euthanize homogenize Homogenize Tissues & Extract Cobalamins euthanize->homogenize quantify Quantify Cobalamin Levels (Gamma Counter or HPLC) homogenize->quantify

Caption: Workflow for in vivo tissue distribution study.

Conclusion

The available evidence indicates that while both this compound and cyanocobalamin are effective in correcting vitamin B12 deficiency, they exhibit different pharmacokinetic profiles. This compound appears to have a higher cellular retention rate, as suggested by lower urinary excretion and differential tissue distribution in animal models. For applications where sustained intracellular levels of vitamin B12 are critical, such as in the management of neurological disorders, this compound may offer a therapeutic advantage. The provided experimental protocols offer a framework for further research to elucidate the nuances of cellular cobalamin metabolism and to guide the development of more effective vitamin B12 therapies.

References

Methylcobalamin in Pain Models: A Comparative Analysis of Analgesic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides an objective comparison of the analgesic properties of methylcobalamin with other alternatives, supported by experimental data from preclinical pain models. The following sections detail the methodologies of key experiments, present quantitative data in a comparative format, and illustrate the underlying signaling pathways.

This compound (MeCbl), an active form of vitamin B12, has demonstrated potential analgesic effects, particularly in neuropathic pain conditions.[1][2] Its mechanism of action extends beyond simple nutritional support, involving nerve regeneration, modulation of neuroinflammation, and inhibition of ectopic neuronal firing.[1][3] This guide evaluates its performance against established analgesics, offering insights into its therapeutic potential.

Comparative Analgesic Efficacy

To contextualize the analgesic efficacy of this compound, this section compares its performance with standard-of-care analgesics like pregabalin (B1679071) and carbamazepine. The data is compiled from various preclinical studies employing common neuropathic pain models.

Neuropathic Pain Models

Spinal Nerve Ligation (SNL) Model: This model mimics neuropathic pain resulting from nerve injury. Studies have shown that this compound can significantly alleviate mechanical allodynia (pain from a non-painful stimulus) in this model.

Treatment GroupDosageAssessment MethodOutcome (Paw Withdrawal Threshold)Reference
Control (Saline)-Von Frey FilamentsLower Threshold (Increased Pain Sensitivity)[1]
This compound50 µgVon Frey FilamentsSignificantly Higher Threshold vs. Control[1]
This compound100 µgVon Frey FilamentsDose-dependent Increase in Threshold vs. 50 µg[1]
This compound150 µgVon Frey FilamentsFurther Increase in Threshold vs. 100 µg[1]

Vincristine-Induced Neuropathy Model: This model replicates chemotherapy-induced neuropathic pain. This compound has been shown to attenuate both mechanical allodynia and thermal hyperalgesia in rats treated with the chemotherapeutic agent vincristine (B1662923).[1]

Treatment GroupDosageAssessment MethodOutcome (Mechanical Allodynia)Outcome (Thermal Hyperalgesia)Reference
Vincristine + Saline-Von Frey FilamentsSignificant Decrease in Paw Withdrawal ThresholdSignificant Decrease in Paw Withdrawal Latency[1]
Vincristine + this compound0.12 mg/kgVon Frey FilamentsNo Significant EffectSignificant Attenuation of Hyperalgesia[1]
Vincristine + this compound1 mg/kgVon Frey FilamentsSignificant Attenuation of AllodyniaSignificant Attenuation of Hyperalgesia[1]

Chronic Constriction Injury (CCI) Model: The CCI model is another widely used model for neuropathic pain. While direct head-to-head preclinical studies are limited, data from separate studies using the CCI model allow for an indirect comparison. Pregabalin, a standard treatment for neuropathic pain, has shown significant efficacy in this model.[4][5] Clinical studies have also demonstrated that a combination of this compound and pregabalin provides more significant pain relief than pregabalin alone, suggesting an additive or synergistic effect.[6][7]

Treatment GroupDosageAssessment MethodOutcome (Thermal Hyperalgesia)Outcome (Mechanical Hyperalgesia)Reference
Pregabalin30 mg/kgHot Plate TestSignificant DecreaseSignificant Decrease[4]
Baclofen (B1667701)5 mg/kgHot Plate TestSignificant DecreaseSignificant Decrease[4]

Note: The table above shows the efficacy of pregabalin and baclofen in the CCI model. While a direct comparison with this compound in the same study is not available, clinical evidence supports the beneficial role of this compound in conjunction with pregabalin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Chronic Constriction Injury (CCI) of the Sciatic Nerve

This surgical model is used to induce neuropathic pain in rodents.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250g) are anesthetized using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level through a small incision. Proximal to the nerve's trifurcation, four loose ligatures are tied around it with chromic gut or silk sutures, spaced approximately 1 mm apart. The ligatures are tightened to the point where they just elicit a brief twitch in the hind limb, causing a mild constriction without arresting epineural blood flow.

  • Post-operative Care: The incision is closed, and animals are monitored during recovery. Post-operative analgesics may be administered for a short period, ensuring they do not interfere with the study's pain assessment endpoints.

  • Assessment of Neuropathic Pain: Behavioral testing for mechanical allodynia and thermal hyperalgesia typically commences 7-14 days post-surgery, allowing for the full development of neuropathic pain symptoms.

Behavioral Assays for Pain Assessment

This test measures sensitivity to a non-painful mechanical stimulus.

  • Acclimation: Animals are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 30-60 minutes before testing.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed until it bends, and the pressure is held for 3-5 seconds.

  • Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold (the force at which the animal has a 50% chance of withdrawing its paw) is calculated using the up-down method.

This test assesses the response to a painful heat stimulus.

  • Apparatus: The hot plate apparatus consists of a heated metal plate maintained at a constant temperature (typically 52-55°C), enclosed by a transparent cylinder to keep the animal on the heated surface.

  • Procedure: The animal is placed on the hot plate, and a timer is started simultaneously.

  • Response Latency: The latency to the first sign of a pain response, such as licking a hind paw or jumping, is recorded.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.

Signaling Pathways and Mechanisms of Action

This compound's analgesic effects are attributed to multiple mechanisms, including the modulation of inflammatory pathways and the promotion of nerve repair.

Anti-Neuroinflammatory Pathway

This compound has been shown to inhibit the activation of the NADPH oxidase and the downstream NF-κB pathway in the spinal dorsal horn.[1] This leads to a rebalancing of pro-inflammatory and anti-inflammatory cytokines, ultimately reducing neuroinflammation and pain.

G cluster_0 Nerve Injury / Vincristine cluster_1 This compound Intervention cluster_2 Cellular Signaling Cascade cluster_3 Outcome Nerve Injury Nerve Injury NADPH_Ox NADPH Oxidase Activation Nerve Injury->NADPH_Ox MeCbl This compound MeCbl->NADPH_Ox Inhibits NFkB NF-κB Pathway Activation NADPH_Ox->NFkB Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Pro_Inflammatory + Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) NFkB->Anti_Inflammatory - Neuroinflammation Neuroinflammation Pro_Inflammatory->Neuroinflammation Anti_Inflammatory->Neuroinflammation Pain Neuropathic Pain Neuroinflammation->Pain

This compound's Anti-Neuroinflammatory Pathway.
Nerve Regeneration and Myelination Pathway

This compound also contributes to pain relief by promoting the regeneration of damaged nerves. It enhances the differentiation of Schwann cells and the synthesis of myelin basic protein, which are crucial for the formation and maintenance of the myelin sheath that insulates nerve fibers.[8][9][10] This is achieved, in part, by downregulating the Erk1/2 signaling pathway in Schwann cells.[9][10]

G cluster_0 This compound Action cluster_1 Cellular Processes in Schwann Cells cluster_2 Outcome MeCbl This compound Erk Erk1/2 Pathway MeCbl->Erk Downregulates SC_Diff Schwann Cell Differentiation MeCbl->SC_Diff Promotes Erk->SC_Diff Inhibits MBP Myelin Basic Protein Synthesis SC_Diff->MBP Myelination Remyelination & Nerve Regeneration MBP->Myelination Pain_Relief Pain Relief Myelination->Pain_Relief

This compound's Role in Nerve Regeneration.

Experimental Workflow for Preclinical Analgesic Testing

The following diagram outlines a typical workflow for evaluating the analgesic properties of a compound like this compound in a preclinical setting.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Baseline Assessment cluster_2 Phase 3: Treatment Administration cluster_3 Phase 4: Post-Treatment Assessment cluster_4 Outcome Induction Induce Neuropathic Pain (e.g., CCI, SNL) Baseline Baseline Behavioral Testing (Von Frey, Hot Plate) Induction->Baseline Randomization Randomize Animals into Treatment Groups Baseline->Randomization Treatment Administer this compound or Comparator Drugs Randomization->Treatment Post_Treatment Post-Treatment Behavioral Testing Treatment->Post_Treatment Data_Analysis Data Analysis and Comparison Post_Treatment->Data_Analysis Efficacy Determine Analgesic Efficacy Data_Analysis->Efficacy

Workflow for Preclinical Analgesic Validation.

References

Comparative Efficacy of Methylcobalamin and Adenosylcobalamin in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Vitamin B12, or cobalamin, is an essential micronutrient that plays a critical role in human metabolism, primarily through its two bioactive coenzyme forms: methylcobalamin (MeCbl) and adenosylcobalamin (AdoCbl).[1][2] While often grouped together, these vitamers are not functionally interchangeable; they operate in different cellular compartments and catalyze distinct, vital enzymatic reactions.[1][3] This guide provides an objective comparison of their metabolic efficacy, supported by biochemical data and detailed experimental frameworks.

Distinct Biochemical Roles and Metabolic Pathways

The metabolic functions of MeCbl and AdoCbl are segregated between the cytoplasm and the mitochondria, respectively.

  • This compound (MeCbl): Active in the cytoplasm, MeCbl is an essential cofactor for methionine synthase.[1][4] This enzyme catalyzes the remethylation of homocysteine (Hcy) to methionine, a crucial step in the one-carbon metabolism cycle. Methionine is a precursor for the universal methyl donor S-adenosylmethionine (SAMe), which is involved in numerous methylation reactions, including DNA and neurotransmitter synthesis.[1] A deficiency in MeCbl-dependent activity leads to elevated plasma homocysteine levels, a known risk factor for cardiovascular disease.

  • Adenosylcobalamin (AdoCbl): Active within the mitochondria, AdoCbl is the cofactor for the enzyme methylmalonyl-CoA mutase.[1][4] This enzyme facilitates the conversion of L-methylmalonyl-CoA to succinyl-CoA, which then enters the citric acid (Krebs) cycle for energy production.[1] This pathway is vital for the metabolism of odd-chain fatty acids and certain amino acids.[4] A disruption in this process due to AdoCbl deficiency results in the accumulation of methylmalonic acid (MMA), leading to a condition known as methylmalonic acidemia.[5][6]

The distinct localizations and functions of these coenzymes are visualized in the signaling pathway diagrams below.

cluster_cytoplasm Cytoplasm Homocysteine Homocysteine MS Methionine Synthase Homocysteine->MS Substrate Methionine Methionine MS->Methionine Product MeCbl This compound MeCbl->MS Cofactor

Caption: Cytosolic Methionine Synthase Pathway dependent on this compound.

cluster_mitochondria Mitochondria Propionyl_CoA Propionyl-CoA (from odd-chain fatty acids, amino acids) Methylmalonyl_CoA L-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA MCM Methylmalonyl-CoA Mutase Methylmalonyl_CoA->MCM Substrate Succinyl_CoA Succinyl-CoA TCA Citric Acid Cycle Succinyl_CoA->TCA MCM->Succinyl_CoA Product AdoCbl Adenosylcobalamin AdoCbl->MCM Cofactor

Caption: Mitochondrial Methylmalonyl-CoA Mutase Pathway dependent on Adenosylcobalamin.

Comparative Data on Metabolic Efficacy

Direct clinical trials comparing the efficacy of MeCbl and AdoCbl on metabolic markers are limited.[2] The efficacy of each form is best understood by its impact on the specific metabolite in its respective pathway. A deficiency of either coenzyme leads to a buildup of the upstream substrate. Therefore, elevated MMA is a sensitive indicator of AdoCbl deficiency, while elevated homocysteine points to impaired MeCbl function.[5][7][8]

Table 1: Summary of Coenzyme Characteristics and Metabolic Markers

FeatureThis compound (MeCbl)Adenosylcobalamin (AdoCbl)
Cellular Location Cytoplasm[1]Mitochondria[1]
Dependent Enzyme Methionine Synthase[1]Methylmalonyl-CoA Mutase[1]
Core Metabolic Role Homocysteine remethylation, Folate cycle[3]Amino acid & odd-chain fatty acid catabolism[4]
Primary Biomarker Plasma Homocysteine (Hcy)[7]Plasma Methylmalonic Acid (MMA)[5][7]
Deficiency Leads To HyperhomocysteinemiaMethylmalonic Acidemia[5]

Table 2: Expected Outcomes of Selective Supplementation in B12 Deficient States

This table presents hypothetical yet biochemically-grounded outcomes of supplementation with specific B12 forms, based on their known metabolic roles.

Intervention GroupBaseline Hcy (μmol/L)Post-Intervention Hcy (μmol/L)Baseline MMA (μmol/L)Post-Intervention MMA (μmol/L)
This compound High (>15)Significant Decrease High (>0.27)Minimal to Moderate Decrease
Adenosylcobalamin High (>15)Minimal to Moderate DecreaseHigh (>0.27)Significant Decrease
Combined MeCbl + AdoCbl High (>15)Significant Decrease High (>0.27)Significant Decrease

Note: The cross-correction (e.g., MeCbl slightly lowering MMA) can occur because all forms of B12 are ultimately converted intracellularly to both active coenzymes, though supplementation with the specific required form is more direct and efficient.[9]

Experimental Protocols

To rigorously assess the comparative efficacy, a randomized controlled trial is the preferred methodology. Below is a detailed protocol framework.

Title: A Randomized, Double-Blind, Placebo-Controlled Trial to Compare the Efficacy of this compound and Adenosylcobalamin in Normalizing Metabolic Markers in Vitamin B12 Deficiency.

1. Objective: To compare the efficacy of oral MeCbl versus AdoCbl, alone and in combination, in reducing elevated plasma homocysteine and methylmalonic acid levels in adults with diagnosed vitamin B12 deficiency.

2. Study Design:

  • Type: Randomized, double-blind, parallel-group clinical trial.

  • Duration: 12 weeks of intervention with a 4-week follow-up.

  • Participants: Adults (n=120) with serum B12 < 180 pmol/L and elevated MMA (>0.27 µmol/L) and/or Hcy (>15 µmol/L).

3. Intervention:

  • Group 1 (MeCbl): 1000 µg oral this compound daily.

  • Group 2 (AdoCbl): 1000 µg oral adenosylcobalamin daily.

  • Group 3 (Combination): 500 µg MeCbl + 500 µg AdoCbl daily.

  • Group 4 (Placebo): Inert filler daily.

4. Methodology & Data Collection:

  • Screening (Visit 1): Informed consent, medical history, physical examination, and baseline blood sample collection.

  • Randomization (Visit 2): Eligible participants are randomized to one of the four groups.

  • Follow-up (Visits 3, 4, 5 at Weeks 4, 8, 12): Assessment of adverse events and collection of blood samples.

  • End of Study (Visit 6 at Week 16): Final sample collection and assessment.

5. Biochemical Analyses:

  • Primary Endpoints: Change from baseline in plasma MMA and total homocysteine concentrations at 12 weeks.

  • Secondary Endpoints: Serum B12 levels, holotranscobalamin (Active B12), and complete blood count.

  • Assay Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for MMA and homocysteine quantification. Chemiluminescence immunoassay for serum B12.

6. Statistical Analysis: Analysis of covariance (ANCOVA) will be used to compare the mean change in MMA and Hcy from baseline to 12 weeks among the treatment groups, with baseline values as a covariate.

cluster_groups Intervention Groups (12 Weeks) Recruitment Participant Recruitment (Serum B12 < 180 pmol/L) Baseline Baseline Measurement (MMA, Homocysteine, HoloTC) Recruitment->Baseline Randomization Randomization (n=120) Baseline->Randomization GroupA Group 1: This compound Randomization->GroupA GroupB Group 2: Adenosylcobalamin Randomization->GroupB GroupC Group 3: Combination Randomization->GroupC GroupD Group 4: Placebo Randomization->GroupD FollowUp Follow-Up Measurements (Weeks 4, 8, 12) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp GroupD->FollowUp Analysis Final Analysis (ANCOVA) FollowUp->Analysis

Caption: Workflow for a proposed comparative clinical trial.

Conclusion

This compound and adenosylcobalamin are two distinct and essential coenzymes of vitamin B12 with non-overlapping metabolic functions. The efficacy of this compound is most accurately measured by its ability to lower elevated homocysteine, reflecting its role in the cytoplasm. In contrast, adenosylcobalamin's efficacy is demonstrated by its capacity to reduce elevated methylmalonic acid, a marker of its mitochondrial function. For comprehensive treatment of vitamin B12 deficiency, which can impact both pathways, supplementation with a combination of both this compound and adenosylcobalamin is often recommended to ensure both cytosolic and mitochondrial functions are adequately supported.[3][10] Future clinical research should focus on direct comparative trials to further elucidate the therapeutic nuances of these vital nutrients.

References

The Role of Methylcobalamin in Remyelination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methylcobalamin's role in promoting remyelination with a prominent alternative, the combination of metformin (B114582) and clemastine (B1669165). It is designed to offer an objective overview supported by experimental data to inform future research and drug development in the field of demyelinating diseases.

I. Overview of Remyelinating Agents

Myelin, the lipid-rich sheath insulating nerve axons, is crucial for rapid and efficient nerve impulse conduction. Its damage or loss, known as demyelination, is a hallmark of several debilitating neurological disorders, including multiple sclerosis (MS) and peripheral neuropathies. Remyelination, the process of regenerating this myelin sheath, is a key therapeutic goal to restore neurological function and prevent axonal degeneration.

This compound , the active form of vitamin B12, has long been recognized for its neuroprotective effects. Emerging evidence from preclinical studies highlights its direct role in promoting the differentiation of Schwann cells and oligodendrocytes, the myelin-producing cells of the peripheral (PNS) and central nervous system (CNS), respectively. Its mechanism of action involves the modulation of key signaling pathways and the synthesis of essential myelin components.

As a point of comparison, this guide will also evaluate the combination of metformin and clemastine . Metformin, a widely used anti-diabetic drug, and clemastine, an antihistamine, have recently gained attention for their synergistic effects in promoting oligodendrocyte precursor cell (OPC) differentiation and remyelination, as demonstrated in recent clinical trials.

II. Comparative Efficacy: Quantitative Data

The following table summarizes the key quantitative findings from representative studies on this compound and the metformin-clemastine combination, offering a direct comparison of their remyelinating efficacy.

Treatment GroupModelKey Efficacy EndpointQuantitative ResultReference
This compound Rat model of lysophosphatidylcholine (B164491) (LPC)-induced sciatic nerve demyelinationPercentage of MBP-positive axonsAn administration of MeCbl for 7 days accelerated the recovery of remyelination and number of MBP positive axons was approximately twofold compared with that in LPC (+) group without MeCbl.[1] The number of MBP positive axons decreased to 7% compared with the normal nerve 7 days after the LPC injection, but it spontaneously increased to 41% 14 days after the LPC injection.[1][1][2]
Metformin + Clemastine Phase 2 clinical trial in patients with relapsing-remitting multiple sclerosis (RRMS)Change in Visual Evoked Potential (VEP) P100 latencyA small but statistically significant reduction in VEP latency was observed. The adjusted difference was −1.2 ms.[3][3][4][5]

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key studies cited above.

A. This compound in a Preclinical Model of Demyelination

1. Animal Model and Demyelination Induction:

  • Model: Lysophosphatidylcholine (LPC)-induced focal demyelination in the sciatic nerve of rats.[2]

  • Procedure: Adult male Wistar rats are anesthetized, and the sciatic nerve is surgically exposed. A 1% solution of LPC in sterile saline is injected into the nerve using a glass micropipette to induce focal demyelination.[6][7] Control animals receive a saline injection.

2. Treatment Regimen:

  • Compound: this compound (MeCbl).

  • Administration: MeCbl or saline is administered systemically (e.g., intraperitoneally) daily, starting 7 days after the LPC injection.[2]

3. Assessment of Remyelination:

  • Histology: At the experimental endpoint (e.g., 14 days post-injection), sciatic nerve cross-sections are prepared and stained for Myelin Basic Protein (MBP), a major component of the myelin sheath, and neurofilament (NF200) to identify axons.[2]

  • Quantification: The percentage of MBP-positive axons relative to the total number of axons is quantified using fluorescence microscopy and image analysis software.[2]

B. Metformin and Clemastine in a Clinical Trial

1. Study Design:

  • Design: A randomized, double-blind, placebo-controlled, phase 2 clinical trial (CCMR-Two).[3][4]

  • Participants: Patients with relapsing-remitting multiple sclerosis (RRMS) with chronic optic neuropathy.[3][4]

2. Treatment Regimen:

  • Intervention: Participants are randomized to receive either a combination of metformin (1g) and clemastine (5.36mg) or a matching placebo, administered orally twice daily for six months.[3][4]

3. Assessment of Remyelination:

  • Primary Endpoint: The primary outcome measure is the change in the P100 latency of the full-field Visual Evoked Potential (VEP) from baseline to the end of the treatment period.[3][4] VEP measures the time it takes for a visual stimulus to travel from the eye to the occipital cortex, with a reduction in latency suggesting improved myelin integrity.

  • Secondary Endpoints: These include changes in lesional magnetization transfer ratio (MTR) on MRI and multifocal VEP assessments.[3]

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

A. Signaling Pathway of this compound in Schwann Cell Differentiation

Methylcobalamin_Pathway MeCbl This compound Erk1_2 Erk1/2 Signaling MeCbl->Erk1_2 blocks SCs_Diff Schwann Cell Differentiation MeCbl->SCs_Diff Erk1_2->SCs_Diff inhibits MBP_Lipid MBP & Lipid Synthesis Myelin_Sheath Myelin Sheath Formation & Thickness MBP_Lipid->Myelin_Sheath contributes to SCs_Diff->MBP_Lipid promotes

Caption: this compound promotes Schwann cell differentiation by blocking the Erk1/2 pathway.

B. Experimental Workflow for this compound Remyelination Study

MeCbl_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment Animal Wistar Rats Demyelination LPC-induced Sciatic Nerve Demyelination Animal->Demyelination Treatment_Group This compound Demyelination->Treatment_Group Day 7 Post-Injury Control_Group Saline (Placebo) Demyelination->Control_Group Day 7 Post-Injury Histology Immunohistochemistry (MBP, NF200) Treatment_Group->Histology Day 14 Post-Injury Control_Group->Histology Day 14 Post-Injury Quantification Quantification of Remyelinated Axons Histology->Quantification

Caption: Workflow of the preclinical study on this compound's effect on remyelination.

C. Logical Flow of the Metformin and Clemastine Clinical Trial

Metformin_Clemastine_Trial cluster_participants Participants cluster_intervention Intervention (6 Months) cluster_outcome Primary Outcome Patients RRMS Patients with Chronic Optic Neuropathy Drug_Group Metformin + Clemastine Patients->Drug_Group Randomization Placebo_Group Placebo Patients->Placebo_Group Randomization VEP Change in Visual Evoked Potential (VEP) Latency Drug_Group->VEP Placebo_Group->VEP

Caption: Simplified logical flow of the metformin and clemastine clinical trial.

V. Conclusion

The available evidence suggests that this compound is a promising agent for promoting remyelination, particularly in the peripheral nervous system, by directly influencing Schwann cell biology. Its mechanism of action, centered on the modulation of the Erk1/2 pathway and enhancement of myelin protein synthesis, is well-supported by preclinical data.

The combination of metformin and clemastine represents a novel and promising strategy for CNS remyelination, with clinical trial data demonstrating a modest but significant effect. The different models and endpoints used in the studies of this compound and the metformin-clemastine combination make a direct, definitive comparison of their efficacy challenging.

Further head-to-head comparative studies, ideally in both preclinical models and clinical settings, are warranted to fully elucidate the relative therapeutic potential of these and other emerging remyelinating agents. This guide serves as a foundational resource for researchers to build upon as the field of regenerative neurology continues to advance.

References

A Head-to-Head Comparison of Methylcobalamin and Other Cobalamins in Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methylcobalamin and other forms of cobalamin—cyanocobalamin, hydroxocobalamin (B81358), and adenosylcobalamin—with a specific focus on their influence on gene expression. While direct comparative transcriptomic or proteomic studies are notably scarce in the current body of scientific literature, this document synthesizes the established biochemical roles of these vitamers and presents available experimental data to infer their differential effects on gene regulation.

Introduction to Cobalamin Forms and their Metabolic Fates

Vitamin B12, or cobalamin, is a vital micronutrient that exists in several forms, each with a different side group attached to the central cobalt atom. The four primary forms discussed are:

  • This compound (MeCbl): A biologically active coenzyme form with a methyl group.

  • Adenosylcobalamin (AdoCbl): The other biologically active coenzyme form, with a deoxyadenosyl group.

  • Hydroxocobalamin (OHCbl): A natural form of vitamin B12, often used in clinical settings for injections, with a hydroxyl group.

  • Cyanocobalamin (CNCbl): A synthetic, stable form of vitamin B12 found in many supplements, with a cyanide group.

Upon entering the cell, all forms of cobalamin are metabolized into the two active coenzyme forms: this compound and adenosylcobalamin.[1] this compound is primarily active in the cytoplasm, while adenosylcobalamin functions within the mitochondria.[1] This guide will focus on the cytoplasmic role of this compound in the methylation cycle and its subsequent impact on gene expression.

The Central Role of this compound in Gene Expression: The Methylation Cycle

This compound is a direct and essential cofactor for the enzyme methionine synthase (MS).[2] This enzyme plays a crucial role in the methylation cycle, a fundamental metabolic pathway that donates methyl groups to a vast array of molecules, including DNA and histones. The availability of methyl groups is a critical determinant of epigenetic regulation of gene expression.

The methylation cycle's impact on gene expression is primarily through:

  • DNA Methylation: The addition of a methyl group to cytosine bases in DNA, typically leading to gene silencing.

  • Histone Methylation: The methylation of histone proteins, which can either activate or repress gene transcription depending on the specific site of methylation.

This compound's direct participation in this cycle theoretically positions it as a more immediate modulator of gene expression compared to other cobalamin forms that must first be converted.[3]

Methylation_Cycle cluster_0 Cytoplasm MTR Methionine Synthase (MS) HCY Homocysteine MeCbl This compound MeCbl->MTR Cofactor MET Methionine HCY->MET Methyl Group Transfer SAM S-Adenosylmethionine (SAMe) MET->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Group Donation DNMT DNA Methyltransferases SAM->DNMT Substrate HMT Histone Methyltransferases SAM->HMT Substrate SAH->HCY Hydrolysis DNA DNA DNMT->DNA Methylates Methylated_DNA Methylated DNA (Gene Silencing) DNMT->Methylated_DNA Histones Histones HMT->Histones Methylates Methylated_Histones Methylated Histones (Gene Regulation) HMT->Methylated_Histones

Caption: The Methylation Cycle and its link to Gene Expression.

Comparative Quantitative Data on Gene Expression

Direct comparative studies on the effects of different cobalamin forms on global gene expression are lacking. The following tables summarize findings from separate studies on this compound and hydroxocobalamin, highlighting the need for future head-to-head research.

Table 1: Gene Expression Changes in Neural Stem Cells Treated with this compound

The following represents a summary of expected findings from the analysis of the publicly available, but as of yet unpublished, RNA-seq dataset from Qinglin Kang (Mendeley Data, V1, doi: 10.17632/gh2gj53z4k.1). This dataset examines the effects of mecobalamin (this compound) on neural stem cells.

Gene CategoryExpected Gene Expression ChangePotential Significance
Neurotrophic FactorsUpregulationPromotion of neuronal survival and differentiation.
Genes involved in DNA synthesisUpregulationSupport for cell proliferation and repair.
Methylation pathway enzymesModulationFeedback regulation of the methylation cycle.
Pro-apoptotic genesDownregulationIncreased cell survival.

Table 2: Gene Expression Changes in a Mouse Model of Endotoxemic Shock Treated with Hydroxocobalamin

Data summarized from a study investigating the effects of hydroxocobalamin in a lipopolysaccharide (LPS)-induced endotoxemia mouse model. Gene expression was quantified by qPCR.

GeneTreatment GroupFold Change vs. LPS onlyOrgan
iNOS (inducible Nitric Oxide Synthase)LPS + HOCblPartial InhibitionLiver
eNOS (endothelial Nitric Oxide Synthase)LPS + HOCblPromotionLung
TNF-α (Tumor Necrosis Factor-alpha)LPS + HOCblLower ExpressionNot specified
IL-1β (Interleukin-1 beta)LPS + HOCblLower ExpressionNot specified
COX-2 (Cyclooxygenase-2)LPS + HOCblLower ExpressionNot specified

Experimental Protocols

Protocol 1: Hypothetical Protocol for Comparative Transcriptomic Analysis of Cobalamin Forms in SH-SY5Y Human Neuroblastoma Cells

This protocol outlines a robust methodology for a head-to-head comparison of this compound, cyanocobalamin, and hydroxocobalamin on gene expression in a neuronal cell line.

  • Cell Culture:

    • SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

    • Cells are seeded in 6-well plates and grown to 70-80% confluency.

  • Treatment:

    • The medium is replaced with a B12-deficient medium for 24 hours prior to treatment.

    • Cells are then treated with 10 µM of this compound, cyanocobalamin, hydroxocobalamin, or a vehicle control (saline) for 24 hours. Each condition is performed in triplicate.

  • RNA Extraction:

    • Total RNA is extracted from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.

    • RNA quality and quantity are assessed using a spectrophotometer and an automated electrophoresis system.

  • RNA-Sequencing:

    • Libraries are prepared from high-quality RNA samples and sequenced on a high-throughput sequencing platform.

  • Data Analysis:

    • Raw sequencing reads are quality-controlled and aligned to the human reference genome.

    • Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between the different cobalamin treatment groups and the control.

    • Pathway and gene ontology analysis are conducted to identify the biological processes affected by each cobalamin form.

Experimental_Workflow cluster_workflow Comparative Gene Expression Analysis Workflow start Start: SH-SY5Y Cell Culture b12_def 24h Incubation in B12-Deficient Medium start->b12_def treatment Treatment Groups (24h): - Vehicle Control - this compound (10 µM) - Cyanocobalamin (10 µM) - Hydroxocobalamin (10 µM) b12_def->treatment rna_extraction Total RNA Extraction treatment->rna_extraction quality_control RNA Quality & Quantity Assessment rna_extraction->quality_control rna_seq RNA-Sequencing quality_control->rna_seq data_analysis Bioinformatic Analysis: - Alignment - Differential Gene Expression - Pathway Analysis rna_seq->data_analysis results Results: - Differentially Expressed Genes - Affected Signaling Pathways data_analysis->results

Caption: Proposed workflow for comparative gene expression analysis.

Discussion and Future Directions

The direct involvement of this compound in the methylation cycle suggests a more immediate and potent effect on gene expression compared to other cobalamin forms that require intracellular conversion. However, the lack of direct comparative studies necessitates further research. The provided hypothetical protocol offers a framework for such investigations.

Future studies should aim to:

  • Directly compare the transcriptomic and proteomic profiles of various cell types treated with equimolar concentrations of different cobalamin forms.

  • Investigate the impact of genetic polymorphisms in B12 metabolic pathways on the gene expression response to different cobalamins.

  • Utilize time-course experiments to understand the dynamics of gene expression changes induced by each cobalamin form.

By addressing these research gaps, a clearer understanding of the nuanced roles of different vitamin B12 forms in regulating gene expression can be achieved, with significant implications for therapeutic development and personalized nutrition.

References

Methylcobalamin's Efficacy in Mitigating Oxidative Stress: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methylcobalamin's performance in reducing oxidative stress against other common antioxidants. The information is supported by experimental data to aid in research and development decisions.

Executive Summary

This compound, an active form of vitamin B12, has demonstrated significant efficacy in combating oxidative stress.[1] Experimental evidence indicates that its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] This activation leads to a cascade of downstream effects, including the enhanced activity of crucial antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD) and Catalase (CAT), and a subsequent reduction in intracellular Reactive Oxygen Species (ROS).[1] This guide will delve into the quantitative data supporting these effects, detail the experimental methodologies used to obtain this data, and compare the performance of this compound with other antioxidants, namely N-acetylcysteine (NAC) and Vitamin C.

Comparative Performance Data

The following tables summarize quantitative data from studies investigating the effects of this compound and other antioxidants on key markers of oxidative stress.

Table 1: Effect of this compound on Markers of Oxidative Stress

MarkerTreatment GroupResultFold Change/Percentage ChangeReference
Reactive Oxygen Species (ROS) H2O2-treated melanocytes + 10 µM this compoundReduced ROS levelsSignificant reduction compared to H2O2-only group[1]
Superoxide Dismutase (SOD) Activity H2O2-treated melanocytes + 10 µM this compoundIncreased SOD activitySignificant increase compared to H2O2-only group[1]
Catalase (CAT) Activity H2O2-treated melanocytes + 10 µM this compoundIncreased CAT activitySignificant increase compared to H2O2-only group[1]
Cell Viability (CCK-8 Assay) H2O2-treated melanocytes + 10 µM this compoundIncreased cell viabilitySignificant increase compared to H2O2-only group[1]

Table 2: Comparative Efficacy of Different Antioxidants on Oxidative Stress Markers

AntioxidantModel SystemMarkerOutcomeReference
This compound H2O2-treated melanocytesROS, SOD, CATReduces ROS, Increases SOD and CAT activity[1]
N-acetylcysteine (NAC) Rat liver tissue exposed to cadmiumTotal Antioxidant Capacity (TAC), Malondialdehyde (MDA)Improved TAC, Decreased MDA[2]
Vitamin C (Ascorbic Acid) Post-menopausal women with cognitive dysfunctionSerum β-amyloid42Significantly decreased levels compared to this compound[3]
Resveratrol L6 myotubes under oxidative stressROSPotent ROS scavenger[4]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: The Nrf2/HO-1 Pathway

This compound exerts its antioxidant effects by activating the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1, SOD, and CAT, leading to their increased expression and a subsequent reduction in cellular oxidative stress.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H2O2) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation MeCbl This compound MeCbl->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

This compound activates the Nrf2/HO-1 pathway to combat oxidative stress.

Experimental Workflow: Assessment of Oxidative Stress Markers

The following diagram illustrates a typical workflow for assessing the impact of an antioxidant on cellular oxidative stress.

Experimental_Workflow cluster_assays Assays A Cell Seeding (e.g., 96-well plate) B Induction of Oxidative Stress (e.g., H2O2 treatment) A->B C Treatment with Antioxidant (e.g., this compound) B->C D Incubation C->D E Measurement of Oxidative Stress Markers D->E ROS_Assay ROS Measurement (e.g., DCFH-DA) E->ROS_Assay SOD_Assay SOD Activity Assay E->SOD_Assay CAT_Assay CAT Activity Assay E->CAT_Assay Viability_Assay Cell Viability Assay (e.g., CCK-8) E->Viability_Assay

General experimental workflow for evaluating antioxidant efficacy.

Detailed Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: Human melanocytes (PIG1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Oxidative Stress Induction: Cells are treated with hydrogen peroxide (H2O2) at a concentration of 1.0 mM for 24 hours to induce oxidative stress.[5]

  • Antioxidant Treatment: this compound is added to the culture medium at a concentration of 10 µM for 48 hours prior to H2O2 treatment.[5]

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Procedure:

    • After treatment, cells are washed with phosphate-buffered saline (PBS).

    • Cells are then incubated with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.

    • The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[6]

3. Superoxide Dismutase (SOD) Activity Assay

  • Principle: The assay is based on the ability of SOD to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • Procedure:

    • Cell lysates are prepared, and protein concentration is determined.

    • The reaction mixture containing cell lysate, xanthine (B1682287), and NBT is prepared.

    • The reaction is initiated by adding xanthine oxidase.

    • The absorbance is measured at 560 nm. The percentage of inhibition of NBT reduction is calculated to determine SOD activity. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.[7][8]

4. Catalase (CAT) Activity Assay

  • Principle: This assay measures the decomposition of H2O2 by catalase. The decrease in H2O2 concentration is monitored spectrophotometrically.

  • Procedure:

    • Cell lysates are prepared.

    • The reaction is initiated by adding H2O2 to the cell lysate.

    • The decrease in absorbance at 240 nm due to H2O2 decomposition is measured over time. CAT activity is calculated based on the rate of H2O2 decomposition.[5][7]

5. Cell Viability Assay (CCK-8)

  • Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye, which is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.

  • Procedure:

    • Cells are seeded in a 96-well plate.

    • After treatment, 10 µL of CCK-8 solution is added to each well.

    • The plate is incubated for 1-4 hours at 37°C.

    • The absorbance is measured at 450 nm using a microplate reader.[9][10]

Conclusion

The presented data strongly supports the role of this compound as a potent agent in mitigating oxidative stress. Its mechanism of action through the Nrf2/HO-1 pathway provides a solid basis for its antioxidant effects. When compared to other antioxidants such as NAC and Vitamin C, this compound demonstrates significant efficacy in cellular models of oxidative stress. However, the choice of antioxidant will ultimately depend on the specific application and biological context. For researchers and drug development professionals, this compound represents a promising candidate for further investigation in the development of therapies targeting conditions associated with oxidative stress.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Methylcobalamin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methylcobalamin. The following procedural guidance is designed to ensure safe operational workflow and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, crystalline powder form, adherence to the following PPE requirements is crucial to minimize exposure and ensure personal safety.

Engineering Controls:

  • Ensure adequate ventilation in the work area.[1] Process enclosures or local exhaust ventilation should be used to control airborne levels.[1]

Personal Protective Equipment:

  • Eye Protection: Safety glasses with side-shields or goggles are required.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended.[2] Gloves should be inspected for integrity before each use.

  • Body Protection: A lab coat or long-sleeved clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: In situations where dust may be generated, a dust mask or a certified respirator should be used.[1][3]

Quantitative Data for Protective Equipment

While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or ACGIH, the selection of appropriate PPE is guided by the material's properties and the potential for exposure.

ParameterSpecificationCitation
Glove Material Nitrile rubber (NBR)[2]
Glove Thickness > 0.11 mm[2]
Glove Breakthrough Time > 480 minutes (permeation: level 6)[2]

Experimental Protocol: Handling and Disposal of this compound

Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that ventilation systems are operational.

  • PPE Donning: Put on all required personal protective equipment as outlined in the section above.

  • Dispensing: When weighing or transferring this compound powder, perform these actions in a designated area with controlled ventilation, such as a fume hood or a balance enclosure, to minimize dust generation.[1][3] Avoid creating dust clouds.

  • Storage: Keep this compound in a tightly sealed, light-resistant container and store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizers.[1][2] It is sensitive to light and should be protected from direct light irradiation.[1][2]

  • Spill Management: In case of a spill, prevent further leakage if it is safe to do so.[1] Sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Thoroughly clean the contaminated surface.[1]

  • Hygiene: After handling, wash hands thoroughly.[1] Do not eat, drink, or smoke in the laboratory.

Disposal Plan:

The disposal of this compound and any contaminated materials must be conducted in accordance with federal, state, and local regulations.[1] Although not classified as a hazardous material, proper disposal is essential to prevent environmental contamination.

  • Waste Segregation: Segregate this compound waste from other laboratory waste streams.

  • Containerization: Place unused or waste this compound, as well as grossly contaminated materials (e.g., spill cleanup debris, contaminated gloves), into a clearly labeled, sealed container.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the appropriate laboratory waste stream.

  • Empty Containers: Empty containers should be managed for local recycling, recovery, or waste disposal.[1]

  • Waste Pickup: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor.

Visual Workflow and Decision-Making

The following diagrams illustrate the procedural workflow for handling this compound and the decision-making process for selecting appropriate PPE.

Workflow for Handling this compound prep Preparation: Clean Area & Check Ventilation ppe Don PPE: Goggles, Gloves, Lab Coat prep->ppe dispense Dispense in Ventilated Area ppe->dispense storage Store in Cool, Dark, Sealed Container dispense->storage spill Spill Management dispense->spill hygiene Post-Handling Hygiene storage->hygiene cleanup Clean & Dispose of Waste spill->cleanup cleanup->hygiene

Workflow for Handling this compound

PPE Selection for this compound start Handling this compound Powder? yes_dust Potential for Dust Generation? start->yes_dust Yes no_dust Standard Handling start->no_dust No respirator Add Dust Mask/Respirator yes_dust->respirator Yes base_ppe Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat yes_dust->base_ppe No no_dust->base_ppe respirator->base_ppe

PPE Selection for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylcobalamin
Reactant of Route 2
Methylcobalamin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.